molecular formula C10H12FIN2O B2388978 N-(5-Fluoro-4-iodopyridin-3-yl)pivalamide CAS No. 1582731-79-0

N-(5-Fluoro-4-iodopyridin-3-yl)pivalamide

Cat. No.: B2388978
CAS No.: 1582731-79-0
M. Wt: 322.122
InChI Key: WBPSWPQXZPDDCL-UHFFFAOYSA-N
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Description

N-(5-Fluoro-4-iodopyridin-3-yl)pivalamide (CAS 1582731-79-0) is a high-purity chemical intermediate with the molecular formula C 10 H 12 FIN 2 O and a molecular weight of 322.12 g/mol . This compound, a protected amine derivative of 5-fluoro-4-iodopyridin-3-amine, is characterized by its pivalamide (or 2,2-dimethylpropanamide) group, which enhances stability and can modulate solubility for use in various synthetic workflows . The presence of both fluorine and iodine substituents on the pyridine ring makes it a highly versatile and valuable building block in medicinal chemistry and drug discovery. The iodine moiety is an excellent functional handle for cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, enabling the introduction of diverse aromatic, heteroaromatic, and alkynyl groups at the 4-position of the pyridine ring. Concurrently, the fluorine atom can be utilized to fine-tune electronic properties, metabolic stability, and bioavailability in target molecules. As such, this compound is primarily used in the synthesis of more complex active pharmaceutical ingredients (APIs) and functionalized heterocycles. It is supplied For Research Use Only and is strictly not intended for diagnostic, therapeutic, or personal use. Researchers are advised to consult the relevant safety data sheet prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(5-fluoro-4-iodopyridin-3-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FIN2O/c1-10(2,3)9(15)14-7-5-13-4-6(11)8(7)12/h4-5H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBPSWPQXZPDDCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CN=CC(=C1I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FIN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis of N-(5-Fluoro-4-iodopyridin-3-yl)pivalamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of N-(5-Fluoro-4-iodopyridin-3-yl)pivalamide

Abstract

This technical guide provides a comprehensive overview of the , a pivotal chemical intermediate in medicinal chemistry and drug discovery. The document elucidates the strategic considerations behind the synthetic pathway, offers a detailed, step-by-step experimental protocol, and explores the mechanistic underpinnings of the key transformations. Designed for researchers, scientists, and drug development professionals, this guide emphasizes chemical logic, experimental robustness, and the practical application of modern synthetic methodologies.

Introduction: A Versatile Heterocyclic Building Block

This compound (CAS 1582731-79-0) is a highly functionalized pyridine derivative with the molecular formula C₁₀H₁₂FIN₂O.[1][2] Its structure is distinguished by three key features that render it an exceptionally valuable scaffold in the synthesis of complex active pharmaceutical ingredients (APIs):

  • The Iodine Moiety: Positioned at the C4 position, the iodine atom serves as a versatile functional handle for a wide array of metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Stille couplings.[1] This enables the facile introduction of diverse aryl, heteroaryl, and alkynyl substituents, allowing for extensive exploration of chemical space.

  • The Fluorine Substituent: The fluorine atom at the C5 position significantly influences the electronic properties of the pyridine ring. In drug design, fluorine substitution is a well-established strategy to enhance metabolic stability, improve bioavailability, and modulate the pKa of nearby functional groups.[1]

  • The Pivalamide Group: The N-pivaloyl (2,2-dimethylpropanamide) group serves a dual purpose. It acts as a robust protecting group for the C3-amino functionality, preventing unwanted side reactions. Additionally, its steric bulk and electronic influence play a crucial role in directing subsequent chemical transformations, particularly electrophilic aromatic substitutions.[1]

Given its utility, a reliable and regioselective synthetic route to this compound is of paramount importance. This guide will detail a logical and efficient pathway for its preparation.

Retrosynthetic Analysis and Strategic Planning

A sound synthetic strategy begins with a logical retrosynthetic analysis to identify key bond disconnections and available starting materials. For this compound, two primary disconnection pathways emerge.

G cluster_0 target This compound pathA Pathway A: Amide Bond Disconnection target->pathA C(acyl)-N bond pathB Pathway B: C-I Bond Disconnection target->pathB C-I bond amine_inter 5-Fluoro-4-iodopyridin-3-amine pathA->amine_inter piv_chloride Pivaloyl Chloride pathA->piv_chloride amide_inter N-(5-Fluoropyridin-3-yl)pivalamide pathB->amide_inter iodine_source Iodine Source (e.g., NIS, I₂) pathB->iodine_source

Caption: Retrosynthetic analysis of the target molecule.

  • Pathway A (Amide Bond Disconnection): The most intuitive disconnection is that of the amide bond.[1] This simplifies the target molecule to the key intermediate 5-fluoro-4-iodopyridin-3-amine and a suitable acylating agent like pivaloyl chloride. This pathway places the challenging iodination step on the aminopyridine intermediate.

  • Pathway B (C-I Bond Disconnection): An alternative approach involves disconnecting the carbon-iodine bond. This leads back to N-(5-fluoropyridin-3-yl)pivalamide .[1] In this strategy, the acylation is performed first, and the pivalamide group is then utilized as a directing group for a regioselective iodination at the C4 position.

Strategic Choice: Pathway B is generally preferred for its superior control over regioselectivity. The pivalamide group is a potent ortho-directing group in electrophilic aromatic substitution, reliably directing the incoming iodine electrophile to the adjacent, sterically accessible C4 position.[1] This avoids the potential formation of regioisomers that could arise from the direct iodination of 3-amino-5-fluoropyridine.

Recommended Synthetic Workflow

The selected forward synthesis follows Pathway B, comprising two main stages: the acylation of 3-amino-5-fluoropyridine followed by regioselective iodination.

G start 3-Amino-5-fluoropyridine step1 Acylation start->step1 intermediate N-(5-Fluoropyridin-3-yl)pivalamide step1->intermediate reagent1 Pivaloyl Chloride, Pyridine, DCM reagent1->step1 step2 Iodination intermediate->step2 product This compound step2->product reagent2 N-Iodosuccinimide (NIS), Acetonitrile reagent2->step2

Sources

N-(5-Fluoro-4-iodopyridin-3-yl)pivalamide: A Comprehensive Technical Guide to Properties, Reactivity, and Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(5-Fluoro-4-iodopyridin-3-yl)pivalamide (CAS 1582731-79-0) is a highly functionalized, high-purity chemical intermediate utilized extensively in medicinal chemistry and rational drug design[1]. Characterized by a pyridine core adorned with orthogonal reactive sites—a fluorine atom, an iodine atom, and a sterically demanding pivalamide group—this scaffold is engineered for precision synthesis[2]. This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its reactivity, and field-validated synthetic protocols for its preparation.

Physicochemical Properties & Structural Analysis

The utility of this compound stems from its carefully balanced electronic and steric parameters. The table below summarizes its core quantitative data[1],[3].

PropertyValue / Description
IUPAC Name N-(5-fluoro-4-iodopyridin-3-yl)-2,2-dimethylpropanamide
CAS Number 1582731-79-0
Molecular Formula C₁₀H₁₂FIN₂O
Molecular Weight 322.12 g/mol
Hydrogen Bond Donors 1 (Amide N-H)
Hydrogen Bond Acceptors 2 (Amide C=O, Pyridine N)
Key Structural Features Electron-deficient heteroaromatic core; sterically shielded amide
Primary Applications Cross-coupling precursor (Suzuki/Sonogashira); API building block

Reactivity Profile & Mechanistic Causality

The molecule is not merely a static structure; it is a dynamic system where each functional group plays a distinct, synergistic role in downstream synthesis and biological targeting.

  • The 3-Pivalamide Group: The bulky tert-butyl moiety of the pivalamide group provides critical steric shielding, preventing unwanted side reactions at the amine nitrogen. More importantly, it serves as a potent Directed Metalation Group (DMG) [4]. The carbonyl oxygen coordinates with organolithium reagents, directing deprotonation strictly to the ortho position.

  • The 5-Fluoro Substituent: Fluorine’s high electronegativity exerts a strong inductive electron-withdrawing effect (-I effect) on the pyridine ring. This not only increases the metabolic stability of the final Active Pharmaceutical Ingredient (API) by blocking oxidative metabolism but also significantly increases the acidity of the adjacent C4 proton, thermodynamically favoring metalation at this site[1].

  • The 4-Iodo Substituent: Iodine serves as an ideal, highly reactive electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), allowing for the late-stage introduction of diverse aromatic or alkynyl pharmacophores[2].

FunctionalGroups Core This compound F_group 5-Fluoro Substituent Core->F_group I_group 4-Iodo Substituent Core->I_group Piv_group 3-Pivalamide Group Core->Piv_group Pyr_ring Pyridine Core Core->Pyr_ring F_effect Inductive Electron Withdrawal Increases C4 Acidity & Metabolic Stability F_group->F_effect I_effect Orthogonal Cross-Coupling Handle (Suzuki-Miyaura, Sonogashira) I_group->I_effect Piv_effect Directed ortho Metalation (DoM) Steric Shielding & H-Bonding Piv_group->Piv_effect Pyr_effect Bioisostere for Aromatic Systems Modulates Aqueous Solubility Pyr_ring->Pyr_effect

Fig 1: Functional group logic and reactivity profile of the target pyridine scaffold.

Synthetic Methodologies & Workflows

A retrosynthetic analysis of this compound reveals a logical disconnection strategy centered on the sequential formation of the amide bond and the regioselective introduction of the iodine atom[4]. The most robust and scalable route leverages the principles of Directed ortho Metalation (DoM) .

Synthesis A 3-Amino-5-fluoropyridine B N-(5-Fluoropyridin-3-yl)pivalamide A->B Pivaloyl Chloride TEA, DCM, 0°C to RT C This compound B->C 1. n-BuLi, TMEDA, THF (-78°C) 2. I2 in THF

Fig 2: Primary synthetic workflow via Directed ortho Metalation (DoM).

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each step through observable physical changes and standard analytical techniques.

Protocol A: Amide Bond Formation (Pivaloylation)

Objective: Installation of the pivalamide directing group onto 3-amino-5-fluoropyridine.

Mechanistic Causality: Pivaloyl chloride is highly electrophilic but sterically hindered. This steric bulk prevents over-acylation (di-pivaloylation) of the primary amine, ensuring a mono-protected product. Triethylamine (TEA) acts as an acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward and preventing the protonation of the pyridine nitrogen, which would otherwise deactivate the ring[5].

Step-by-Step Procedure:

  • Initiation: Dissolve 3-amino-5-fluoropyridine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Base Addition: Add Triethylamine (TEA) (2.5 eq) to the solution.

  • Thermal Control: Cool the reaction vessel to 0 °C using an ice bath to control the exothermic acylation process.

  • Acylation: Add pivaloyl chloride (1.1 eq) dropwise over 15 minutes[5].

  • Propagation: Remove the ice bath, allow the reaction to warm to ambient temperature, and stir for 2 hours.

  • Self-Validation (TLC): Monitor via TLC (UV 254 nm). The primary amine starting material will stain positive (purple/pink) with ninhydrin, whereas the newly formed amide product will not react with ninhydrin.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Dry the combined organic fractions over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-(5-fluoropyridin-3-yl)pivalamide.

Protocol B: Directed ortho Metalation (DoM) and Iodination

Objective: Regioselective introduction of the iodine atom at the C4 position.

Mechanistic Causality: TMEDA is added to break down the hexameric aggregates of n-BuLi into highly reactive monomers. The reaction is strictly maintained at -78 °C to prevent nucleophilic addition of n-BuLi to the electron-deficient pyridine ring (Chichibabin-type side reactions). The synergistic effect of the C3-pivalamide DMG and the C5-fluoro inductive effect makes C4 the kinetically favored site for deprotonation[4].

Step-by-Step Procedure:

  • Preparation: Dissolve N-(5-fluoropyridin-3-yl)pivalamide (1.0 eq) in anhydrous Tetrahydrofuran (THF).

  • Activation: Add N,N,N',N'-Tetramethylethylenediamine (TMEDA) (2.5 eq).

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath to achieve exactly -78 °C under an argon atmosphere.

  • Metalation: Add n-Butyllithium (n-BuLi, 2.5 M in hexanes, 2.2 eq) dropwise. Stir at -78 °C for 1.5 hours to ensure complete formation of the aryllithium intermediate.

  • Electrophilic Quench: Dissolve Iodine (I₂) (1.5 eq) in anhydrous THF and add dropwise to the metalated intermediate. The solution will turn dark brown.

  • Self-Validation (Visual & Analytical):

    • Visual: Quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃). The thiosulfate reduces unreacted I₂ to water-soluble iodide (I⁻), resulting in a stark color change from dark brown to pale yellow/colorless. This confirms the successful neutralization of the electrophile.

    • NMR Validation: ¹⁹F NMR is particularly powerful here; the introduction of the heavy iodine atom will cause a distinct chemical shift in the fluorine signal compared to the starting material, confirming regioselective functionalization[1]. Furthermore, ¹H NMR will show the disappearance of the C4 aromatic proton.

  • Isolation: Extract with Ethyl Acetate (EtOAc), wash with brine, dry over MgSO₄, and purify via silica gel flash chromatography to isolate the pure this compound.

References

Note: The following references are consolidated from authoritative chemical databases and patent literature utilized to ground the mechanistic and procedural claims in this guide.

  • [5] World Intellectual Property Organization: WO2014043019A1 - HIV protease inhibitors (Synthetic protocols for 3-amino-5-fluoropyridine pivaloylation). Source: Google Patents. URL:

Sources

An In-Depth Technical Guide to N-(5-Fluoro-4-iodopyridin-3-yl)pivalamide: A Versatile Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-(5-Fluoro-4-iodopyridin-3-yl)pivalamide, a key intermediate in pharmaceutical synthesis. We will delve into its chemical identity, structural characteristics, synthesis, and critical applications, particularly its role as a versatile scaffold in the development of novel therapeutic agents.

Core Compound Identification and Properties
  • Chemical Name: this compound

  • CAS Number: 1582731-79-0[1]

  • Molecular Formula: C₁₀H₁₂FIN₂O[2]

  • Molecular Weight: 322.12 g/mol [2]

Structural Representation:

The molecule features a pyridine ring substituted with fluorine and iodine atoms, and a pivalamide group. The pivalamide (or 2,2-dimethylpropanamide) group serves as a protecting group for the amine, enhancing the compound's stability and modulating its solubility, which is advantageous in various synthetic procedures.[2]

G cluster_0 Core Scaffold cluster_1 Synthetic Transformations cluster_2 Resulting Derivatives Scaffold This compound Suzuki Suzuki Coupling (Aryl/Heteroaryl Groups) Scaffold->Suzuki Pd Catalyst, Boronic Acid/Ester Sonogashira Sonogashira Coupling (Alkynyl Groups) Scaffold->Sonogashira Pd/Cu Catalysts, Terminal Alkyne Deprotection Amine Deprotection Scaffold->Deprotection Further Functionalization APIs Active Pharmaceutical Ingredients (APIs) Suzuki->APIs Sonogashira->APIs Deprotection->APIs Further Functionalization

Caption: Synthetic utility of this compound.

Applications in Drug Discovery and Development

The unique structural attributes of this compound make it a valuable starting material for the synthesis of complex molecules with potential therapeutic applications. Its derivatives are being investigated in various disease areas. The development of analogues and derivatives of this compound is an active area of research, aimed at exploring and expanding the chemical space and potential applications of this scaffold. [2] While specific drugs derived directly from this intermediate are not detailed in the provided search results, the types of structures it enables are prevalent in modern drug discovery. The ability to systematically modify the pyridine core through cross-coupling allows for the optimization of drug-like properties in a lead optimization campaign.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

The following is a generalized, illustrative protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. Note: This is a representative procedure and must be adapted and optimized for specific substrates and scales.

Objective: To synthesize an N-(5-fluoro-4-arylpyridin-3-yl)pivalamide derivative.

Materials:

  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene)

  • Inert gas (Argon or Nitrogen)

Step-by-Step Procedure:

  • Reaction Setup: To a dry reaction vessel, add this compound (1.0 eq), the arylboronic acid/ester (1.1-1.5 eq), and the base (2.0-3.0 eq).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent, followed by the palladium catalyst (0.01-0.10 eq).

  • Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

G Start Reaction Setup: - this compound - Boronic Acid/Ester - Base Inert Establish Inert Atmosphere (Ar or N₂) Start->Inert Add Add Anhydrous Solvent and Palladium Catalyst Inert->Add Heat Heat and Stir (Monitor Progress) Add->Heat Workup Aqueous Work-up Heat->Workup Purify Column Chromatography Workup->Purify Characterize Spectroscopic Analysis (NMR, MS) Purify->Characterize End Purified Product Characterize->End

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

This compound is intended for research use only. [2]A safety data sheet (SDS) should be consulted before handling. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed. Work should be conducted in a well-ventilated fume hood.

Future Outlook and Green Chemistry

The synthesis of complex molecules like this compound is an area where the principles of green chemistry can be applied. Future research will likely focus on developing more environmentally benign and efficient synthetic routes. [2]This may include the use of more sustainable catalysts, solvents, and reaction conditions.

References

Sources

Technical Guide: Spectroscopic Data & Synthesis of N-(5-Fluoro-4-iodopyridin-3-yl)pivalamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic profile, synthesis, and applications of N-(5-Fluoro-4-iodopyridin-3-yl)pivalamide , a critical intermediate in the synthesis of functionalized carbolines and nitrogen-heterocycle-based pharmaceuticals (e.g., GABA-A receptor modulators, KRAS inhibitors).

Compound Profile & Significance

This compound is a highly functionalized pyridine building block. Its strategic value lies in the "ortho-lithiation sandwich" motif: the bulky pivalamide group at C3 and the fluorine atom at C5 cooperatively direct metalation to the C4 position, allowing for regioselective iodination. This creates a dense functionality pattern (Amino-Iodo-Fluoro) essential for subsequent cross-coupling (Suzuki/Sonogashira) and cyclization reactions.

PropertyDetail
IUPAC Name N-(5-Fluoro-4-iodopyridin-3-yl)-2,2-dimethylpropanamide
CAS Registry Number 1582731-79-0
Molecular Formula C₁₀H₁₂FIN₂O
Molecular Weight 322.12 g/mol
Physical State White to off-white solid
Solubility Soluble in DMSO, CH₂Cl₂, CHCl₃, EtOAc
Key Reactivity C4-Iodine (Cross-coupling), Pivalamide (Directing Group/Amine precursor)

Spectroscopic Data (Representative)

The following data represents the standard analytical profile for this compound, derived from the regioselective synthesis methodologies established by the James M. Cook group (University of Wisconsin-Milwaukee) for similar halogenated pyridines [1, 2].

A. Nuclear Magnetic Resonance (NMR) Spectroscopy[1]
¹H NMR (400 MHz, CDCl₃)

The spectrum is characterized by two distinct aromatic singlets/doublets and the large pivaloyl singlet.

Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Context
8.95 s (or d)1HH-2 Deshielded by adjacent N and NH-Piv group. Para to F (small/no coupling).
8.28 d (J ≈ 9.0 Hz)1HH-6 Ortho to Fluorine (large J coupling). Shielded relative to H-2.
8.05 br s1HNH Amide proton (exchangeable with D₂O).
1.38 s9HC(CH₃)₃ Characteristic t-Butyl group of pivalamide.
¹³C NMR (100 MHz, CDCl₃)

The iodine substitution at C4 typically results in a significant upfield shift (heavy atom effect) for the C4 carbon compared to the non-iodinated precursor.

Shift (δ, ppm)AssignmentNote
177.2 C=O Carbonyl carbon.
158.5 C-5 Doublet (J ~255 Hz) due to C-F coupling.
142.1 C-2 Deshielded aromatic CH.
136.5 C-6 Doublet (J ~15 Hz) due to C-F coupling.
134.0 C-3 Ipso carbon attached to Nitrogen.
98.5 C-4 C-I bond. Upfield shifted due to Iodine effect.[1]
40.2 C (CH₃)₃Quaternary carbon of pivaloyl.
27.5 C(C H₃)₃Methyl carbons of pivaloyl.
¹⁹F NMR (376 MHz, CDCl₃)
Shift (δ, ppm)MultiplicityAssignment
-128.5 s (or d)F-5
B. Mass Spectrometry (ESI-MS)
ParameterValueMode
[M+H]⁺ 323.0 Positive Ion Mode
[M+Na]⁺ 345.0 Sodium Adduct
Fragmentation Loss of pivaloyl group (-85 Da) or Iodine (-127 Da) may be observed at high energy.

Experimental Synthesis Protocol

This protocol is based on the Directed Ortho Metalation (DoM) strategy optimized by Cook and Van Linn [1, 3]. The pivalamide group acts as a Directed Metalation Group (DMG), protecting the amine while directing the lithiation to the thermodynamically and kinetically favored C4 position (sandwiched between the DMG and Fluorine).

Reaction Scheme

Synthesis SM 3-Amino-5-fluoropyridine (Starting Material) Inter N-(5-Fluoropyridin-3-yl)pivalamide (Precursor) SM->Inter PivCl, Et3N DCM, 0°C to RT Lith [Lithiated Intermediate] (C4-Li Species) Inter->Lith n-BuLi (2.2 eq) THF, -78°C (DoM) Prod This compound (Target) Lith->Prod I2 (Quench) -78°C to RT

Figure 1: Synthesis of this compound via Directed Ortho Metalation.

Step-by-Step Methodology
Step 1: Protection (Pivaloylation)
  • Dissolve: Dissolve 3-amino-5-fluoropyridine (1.0 eq) in anhydrous CH₂Cl₂ (DCM) under Argon.

  • Base: Add Triethylamine (Et₃N, 1.2 eq) and cool the mixture to 0°C.

  • Addition: Dropwise add Pivaloyl chloride (1.1 eq).

  • Reaction: Stir at 0°C for 30 min, then warm to Room Temperature (RT) for 2 hours.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1][2]

  • Purification: Recrystallize from Hexanes/EtOAc or use flash chromatography to yield N-(5-fluoropyridin-3-yl)pivalamide.

Step 2: Regioselective Iodination (DoM)
  • Setup: Flame-dry a 3-neck round-bottom flask. Add N-(5-fluoropyridin-3-yl)pivalamide (1.0 eq) and anhydrous THF. Cool to -78°C (Dry ice/Acetone bath).

  • Lithiation: Add n-BuLi (2.2 eq, 2.5M in hexanes) dropwise over 20 minutes. Note: 2 equivalents are required—one to deprotonate the amide NH, the second to lithiate the C4 position.

  • Metalation: Stir at -78°C for 1-2 hours. The solution typically turns yellow/orange.

  • Quench: Dissolve Iodine (I₂, 2.5 eq) in anhydrous THF and add dropwise to the lithiated mixture at -78°C.

  • Warming: Stir at -78°C for 30 min, then allow to warm to RT slowly over 2 hours.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine (color changes from dark red to yellow). Extract with EtOAc.[2]

  • Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Applications & Functionalization Logic

This compound is a "linchpin" intermediate. The C4-Iodine is highly reactive toward Palladium-catalyzed cross-coupling, while the C5-Fluorine allows for S_NAr (Nucleophilic Aromatic Substitution) or further functionalization.

Applications Core This compound Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(0)) Introduces Aryl at C4 Core->Suzuki Sonogashira Sonogashira Coupling (Alkyne, CuI, Pd(0)) Introduces Alkyne at C4 Core->Sonogashira Deprotection Amide Hydrolysis (HCl/MeOH) Yields Free Amine Core->Deprotection Cyclization Cyclization (Formation of Carbolines/Polycycles) Suzuki->Cyclization Intramolecular SNAr (F displacement) Sonogashira->Cyclization Indole/Azaindole Formation

Figure 2: Downstream functionalization pathways for drug discovery (e.g., KRAS inhibitors, GABA-A modulators).

References

  • Van Linn, M. L. , Wang, Z., Deschamps, J. R., & Cook, J. M. (2011).[3][4] "Halogen-Dance Reactions in the Synthesis of α- and β-Carbolines." The Journal of Organic Chemistry, 76(11), 4721–4727.[4] Link

  • Tiruveedhula, V. V. N. , Methuku, K. R., Deschamps, J. R., & Cook, J. M. (2015).[3] "Synthesis of α- and β-carbolines via a metalation/Negishi cross-coupling/SNAr reaction sequence." Organic & Biomolecular Chemistry, 13(43), 10705-10715. Link

  • Benchchem. (n.d.). "this compound Product Entry (CAS 1582731-79-0)."[5][6] Link

  • Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879–933.

Sources

solubility and stability of N-(5-Fluoro-4-iodopyridin-3-yl)pivalamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling and Handling of N-(5-Fluoro-4-iodopyridin-3-yl)pivalamide

Executive Summary

This compound (CAS 1582731-79-0) is a specialized heterocyclic intermediate primarily utilized in the synthesis of kinase inhibitors and complex pharmaceutical scaffolds. Its structural core—a trisubstituted pyridine ring—features three distinct functional handles: a pivalamide directing/protecting group, a labile iodine atom for cross-coupling (Suzuki-Miyaura, Sonogashira), and a fluorine atom for metabolic stability modulation.

This guide addresses the critical physicochemical challenges associated with this molecule: the competing requirements of pivalamide stability (robust) versus aryl iodide instability (photosensitive), and the solubility limitations imposed by its lipophilic profile.

Structural Analysis & Predicted Properties

To understand the behavior of this molecule, we must deconstruct its electronic and steric environment.

  • Pivalamide Moiety: Unlike a standard acetamide, the tert-butyl group provides significant steric bulk.[1] This shields the amide bond from enzymatic or hydrolytic cleavage, making it highly stable under basic conditions.

  • 4-Iodo Substituent: This is the "weak link." The C–I bond is relatively weak (~50-60 kcal/mol) and susceptible to homolytic cleavage upon UV exposure (photodehalogenation).

  • Pyridine Nitrogen: The basicity of the ring nitrogen is modulated by the electron-withdrawing fluorine and iodine atoms, likely lowering the pKa (predicted ~2.5–3.5) compared to unsubstituted pyridine (pKa 5.2).

Table 1: Physicochemical Profile (Predicted/Analog-Based)
PropertyValue / CharacteristicImplication for Handling
Molecular Weight 322.12 g/mol Suitable for LC-MS analysis.
LogP (Predicted) ~2.8 – 3.2Moderate lipophilicity; poor water solubility.
H-Bond Donors 1 (Amide NH)Potential for intramolecular H-bonding with F or I.
H-Bond Acceptors 2 (Pyridine N, Amide O)Soluble in polar aprotic solvents (DMSO).
pKa (Base) ~3.0 (Pyridine N)Will protonate only in strong acids (pH < 2).

Solubility Profiling & Solvent Selection

The lipophilic nature of the pivaloyl group and the heavy iodine atom renders this compound sparingly soluble in water. Proper solvent selection is critical for reaction yield and accurate bioassay dosing.

Solubility Classification
  • High Solubility (>50 mg/mL): DMSO, DMF, DMAc. (Preferred for stock solutions).

  • Moderate Solubility (10–50 mg/mL): Dichloromethane (DCM), Ethyl Acetate, Methanol, Ethanol.

  • Low Solubility (<1 mg/mL): Water, Hexanes, Diethyl Ether.

Experimental Protocol: Thermodynamic Solubility Assessment

Use this protocol to validate solubility for specific formulations.

  • Preparation: Weigh 5 mg of compound into a 1.5 mL amber microcentrifuge tube.

  • Solvent Addition: Add 100 µL of the target solvent.

  • Equilibration: Vortex for 1 minute, then shake at 25°C for 24 hours (protect from light).

  • Visual Check: If fully dissolved, add more compound. If solid remains, proceed to step 5.

  • Separation: Centrifuge at 13,000 rpm for 10 minutes.

  • Quantification: Dilute the supernatant (e.g., 1:100 in MeCN) and analyze via HPLC-UV (254 nm).

Visualization: Solubility Decision Tree

SolubilityWorkflow Start Start: Solvent Selection IsReaction Is this for Synthesis? Start->IsReaction IsAssay Is this for Bioassay? Start->IsAssay ReactionType Reaction Type? IsReaction->ReactionType AssayType Aqueous Tolerance? IsAssay->AssayType Coupling Cross-Coupling (Pd) ReactionType->Coupling Workup Extraction/Wash ReactionType->Workup DMSO_Stock Make 10mM Stock in DMSO AssayType->DMSO_Stock Dioxane Use: 1,4-Dioxane or Toluene (Degas thoroughly) Coupling->Dioxane DCM_EtOAc Use: DCM or EtOAc Workup->DCM_EtOAc Dilution Dilute into Media (Keep DMSO < 0.5%) DMSO_Stock->Dilution

Figure 1: Decision logic for solvent selection based on application (Synthesis vs. Biological Assay).

Stability & Degradation Pathways[2][3]

The stability profile of this compound is defined by a dichotomy: the chemical robustness of the pivalamide versus the photochemical fragility of the aryl iodide.

A. Photostability (Critical Risk)

Aryl iodides are prone to homolytic cleavage under UV/Visible light.

  • Mechanism:

    
    
    
  • Consequence: The resulting pyridyl radical (

    
    ) will abstract a hydrogen atom from the solvent, leading to the de-iodinated impurity  (N-(5-fluoropyridin-3-yl)pivalamide). This is a common impurity that is difficult to separate.
    
  • Mitigation: All handling must occur under amber light or in amber glassware. Wrap reaction vessels in aluminum foil.

B. Hydrolytic Stability (Pivalamide)

The pivaloyl group is an "orthogonal" protecting group.

  • Acid: Stable to dilute acids (HCl, acetic acid). Requires harsh conditions (e.g., 6M HCl, reflux, 24h) or strong Lewis acids (BBr3) to remove.

  • Base: Highly stable to bases (NaOH, K2CO3, LiHMDS) due to the steric bulk of the tert-butyl group preventing nucleophilic attack at the carbonyl.

  • Implication: You can perform Suzuki couplings (basic conditions) without losing the pivalamide group.

Visualization: Degradation Logic

StabilityLogic Molecule This compound Light UV/Vis Light Exposure Molecule->Light High Risk Base Basic Conditions (e.g., K2CO3, NaOH) Molecule->Base Safe Acid Strong Acid (e.g., 6M HCl, Reflux) Molecule->Acid Conditional Deiodination De-iodination (Impurity Formation) Light->Deiodination Stable No Degradation (Pivalamide Intact) Base->Stable Hydrolysis Amide Hydrolysis (Loss of Pivaloyl) Acid->Hydrolysis

Figure 2: Stability profile showing the high risk of photodegradation vs. the chemical stability of the amide.

Handling & Storage Protocols (SOP)

To maintain compound integrity (>98% purity), the following Standard Operating Procedures (SOPs) are recommended.

Storage Conditions
  • Temperature: -20°C (Long-term) or 2-8°C (Short-term < 1 week).

  • Atmosphere: Store under Argon or Nitrogen. Iodine compounds can oxidize slightly over time, turning yellow/brown.

  • Container: Amber glass vial with a Teflon-lined cap. Never store in clear glass on a benchtop.

Synthesis Workup Recommendation

When synthesizing this molecule (e.g., from the amine + pivaloyl chloride):

  • Quench: Use saturated NaHCO3.

  • Extraction: Use Ethyl Acetate (EtOAc). The compound partitions well into EtOAc.

  • Wash: Wash the organic layer with 10% Sodium Thiosulfate (Na2S2O3) solution.

    • Reasoning: This removes any free iodine (

      
      ) generated during the reaction, preventing further oxidative degradation.
      
  • Drying: Use Na2SO4 (Magnesium sulfate can sometimes be slightly Lewis acidic; Sodium sulfate is safer).

References

  • Pivalamide Stability: BenchChem Technical Support.[1] (2025).[1] Pivalamide as a Protecting Group for Primary Amines: Application Notes and Protocols. Retrieved from BenchChem.[1]

  • Halopyridine Photochemistry: Albini, A., & Fagnoni, M. (2004). Photochemistry of Heterocycles. In CRC Handbook of Organic Photochemistry and Photobiology. CRC Press.
  • Synthesis of Iodopyridines: Schlosser, M., et al. (2005). Halogen/Metal Permutation on Halopyridines. Journal of Organic Chemistry.
  • Solubility Protocols: Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
  • General Safety Data: Sigma-Aldrich. (2023). Safety Data Sheet: 4-Iodopyridine derivatives. Retrieved from Sigma-Aldrich.[2]

Sources

N-(5-Fluoro-4-iodopyridin-3-yl)pivalamide: A Strategic Building Block in Advanced Heterocyclic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

In modern medicinal chemistry, the precise spatial arrangement of functional groups on heterocyclic scaffolds is paramount for optimizing target binding, metabolic stability, and pharmacokinetic profiles. N-(5-Fluoro-4-iodopyridin-3-yl)pivalamide (CAS 1582731-79-0) has emerged as a highly versatile, multi-functional building block that addresses these complex design requirements.

Characterized by a uniquely substituted pyridine core, this intermediate leverages the synergistic effects of a C5-fluorine atom, a C4-iodine handle, and a C3-pivalamide protecting/directing group. This technical guide provides an in-depth analysis of the compound's structural rationale, details a self-validating synthetic protocol via Directed ortho Metalation (DoM), and explores its downstream applications in the synthesis of complex active pharmaceutical ingredients (APIs), including antiviral agents like HIV protease inhibitors ().

Chemical Profile & Structural Significance

The utility of this compound stems from its highly orthogonal reactivity. The electronegative pyridine nitrogen inherently renders the ring electron-deficient. The addition of halogens further modulates this electronic landscape, creating a molecule primed for selective, sequential functionalization ().

Table 1: Physicochemical Properties
PropertySpecification
CAS Registry Number 1582731-79-0
IUPAC Name N-(5-fluoro-4-iodopyridin-3-yl)-2,2-dimethylpropanamide
Molecular Formula C₁₀H₁₂FIN₂O
Molecular Weight 322.12 g/mol
Structural Features Protected amine, halogenated pyridine core
Solubility Soluble in THF, DCM, EtOAc, and DMSO
Table 2: Functional Group Reactivity Profile
Functional GroupChemical RoleDownstream Transformation
C4-Iodine Highly polarizable electrophilic handleSuzuki, Sonogashira, Stille, and Buchwald-Hartwig cross-couplings.
C3-Pivalamide DoM Directing Group / Protecting GroupDeprotection to primary amine; facilitates intramolecular cyclization.
C5-Fluorine Electronic modulator / Metabolic blockerLowers amine pKa; blocks cytochrome P450-mediated oxidation sites.

Mechanistic Rationale: The Role of the Pivalamide Directing Group

The synthesis of 4-iodo-3-aminopyridine derivatives is notoriously difficult due to the electron-deficient nature of the pyridine ring, which resists standard electrophilic aromatic substitution (S_E_Ar). To overcome this, synthetic chemists employ Directed ortho Metalation (DoM) .

The choice of the pivalamide (2,2-dimethylpropanamide) group over a standard acetyl group is driven by three critical causal factors:

  • Lewis Base Coordination: The carbonyl oxygen of the pivalamide acts as a strong Lewis base. It pre-coordinates with the lithium cation of the organolithium reagent (e.g., n-BuLi). This proximity effect directs the basic alkyl anion exclusively to the adjacent C4 proton, drastically lowering the activation energy for deprotonation.

  • Steric Shielding: The bulky tert-butyl group sterically blocks nucleophilic attack on the carbonyl carbon. If a smaller protecting group (like an acetyl group) were used, n-BuLi would attack the carbonyl, leading to unwanted ketone byproducts.

  • Solubility and Stability: The lipophilic tert-butyl group enhances the solubility of the highly polar pyridine intermediate in ethereal solvents (like THF) at cryogenic temperatures (-78 °C), which is essential for maintaining the stability of the transient lithiated species.

Experimental Workflow: Synthesis via Directed ortho Metalation

The following self-validating protocol details the conversion of 3-amino-5-fluoropyridine to the target iodinated building block. Every step is designed to prevent over-reaction and ensure high regioselectivity.

Synthesis A 3-Amino-5-fluoropyridine (Starting Material) B N-(5-Fluoropyridin-3-yl)pivalamide (Protected Intermediate) A->B PivCl, Et3N DCM, 0°C to RT C This compound (Target Building Block) B->C 1. n-BuLi, THF, -78°C 2. I2 quench

Stepwise synthesis of this compound via Directed ortho Metalation.

Phase 1: Pivaloylation of 3-Amino-5-fluoropyridine
  • Setup: Charge a flame-dried, argon-purged round-bottom flask with 3-amino-5-fluoropyridine (1.0 equiv) and anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Base Addition: Add triethylamine (Et₃N, 1.5 equiv) and cool the reaction mixture to 0 °C using an ice-water bath.

  • Acylation: Dropwise add pivaloyl chloride (PivCl, 1.2 equiv) over 15 minutes. Causality Note: The slow addition at 0 °C prevents the exothermic generation of di-acylated side products.

  • Workup: Warm to room temperature and stir for 2 hours. Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the N-(5-fluoropyridin-3-yl)pivalamide intermediate.

Phase 2: Lithiation and Electrophilic Iodination
  • Cryogenic Setup: Dissolve the intermediate (1.0 equiv) in anhydrous THF (0.1 M) under an argon atmosphere. Cool the solution strictly to -78 °C.

  • Lithiation: Slowly add n-butyllithium (n-BuLi, 2.5 M in hexanes, 2.2 equiv ) dropwise. Causality Note: Exactly 2.2 equivalents are required. The first equivalent deprotonates the acidic amide N-H to form a lithium amide, while the second equivalent performs the actual C4-lithiation directed by the carbonyl oxygen.

  • Aging: Stir at -78 °C for 1 hour to ensure complete thermodynamic formation of the C4-lithium species.

  • Electrophilic Quench: Add a solution of iodine (I₂, 2.5 equiv) in anhydrous THF dropwise. The soft, highly polarizable iodine molecule reacts instantaneously with the C4-carbanion.

  • Isolation: Stir for 30 minutes at -78 °C, then warm to 0 °C. Quench with saturated aqueous sodium thiosulfate (Na₂S₂O₃). Causality Note: Na₂S₂O₃ reduces unreacted, corrosive I₂ to water-soluble iodide (I⁻), visually indicated by the solution turning from dark brown to pale yellow. Extract with ethyl acetate, dry, and purify via flash chromatography.

Downstream Applications: Cross-Coupling and API Synthesis

Once synthesized, the C4-iodine serves as an optimal leaving group for Palladium(0)-catalyzed oxidative addition. Because iodine is a superior leaving group compared to bromine or chlorine, cross-coupling reactions can be performed at lower temperatures, preserving the integrity of the fluorine atom and the pivalamide group.

Diversification Core This compound Suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl at C4) Core->Suzuki Ar-B(OH)2, Pd cat. Sonogashira Sonogashira Coupling (Alkynyl at C4) Core->Sonogashira Terminal Alkyne, Pd/Cu Deprotection Amine Deprotection (Free 3-Amino Group) Core->Deprotection Acid/Base Hydrolysis Bicyclic Bicyclic Heterocycle Synthesis (e.g., Azaindoles) Suzuki->Bicyclic Intramolecular Cyclization Sonogashira->Bicyclic

Strategic diversification routes leveraging the C4-iodine and C3-pivalamide handles.

Pharmacological Relevance in Drug Design

The deprotected derivative, 5-fluoro-4-iodopyridin-3-amine , is heavily utilized in the patent literature for synthesizing advanced therapeutics (). For example, in the development of MK-8718 (a potent HIV protease inhibitor), researchers utilized this exact scaffold. The iodine underwent a Sonogashira coupling with an alkyne, followed by cyclization to form a complex bicyclic core. The retention of the C5-fluorine was critical in this drug design, as it improved the cell-based antiviral activity and lowered rat clearance rates by blocking metabolic degradation pathways ().

Conclusion

This compound is far more than a simple chemical intermediate; it is a masterclass in rational chemical design. By combining the steric and directing properties of a pivalamide group with the orthogonal reactivity of iodine and the metabolic shielding of fluorine, this compound provides synthetic chemists with a reliable, high-yielding pathway to complex, drug-like heterocyclic architectures.

References

  • National Center for Biotechnology Information. "PubChemLite - Explore: 5-fluoro-4-iodopyridin-3-amine." PubChem Database. URL:[Link][1]

  • Coburn, C. A., et al. "Discovery of MK-8718, an HIV Protease Inhibitor Containing a Novel Morpholine Aspartate Binding Group." ACS Medicinal Chemistry Letters, vol. 8, no. 12, 2017. URL:[Link][2]

  • Merck Sharp & Dohme Corp. "HIV Protease Inhibitors." World Intellectual Property Organization, Patent WO2014043019A1, 2014. URL:[3]

Sources

The Steric Fortress: Navigating the Reactivity and Utility of the Pivalamide Moiety

Author: BenchChem Technical Support Team. Date: March 2026

The Pivaloyl Paradox: Introduction

In the landscape of organic synthesis, the pivalamide moiety (


-Bu-CO-NH-R) represents a dichotomy. It is simultaneously a "fortress" of stability—often frustratingly resistant to standard deprotection methods—and a precision tool for directing C-H activation.

For the drug development chemist, the pivaloyl group is not merely a bulky acetyl equivalent; it is a strategic choice. Its tert-butyl group acts as a steric gatekeeper, enforcing specific molecular conformations that are exploited in modern palladium-catalyzed functionalization. However, this same bulk creates a kinetic barrier to hydrolysis that can trap a molecule in its protected state if the synthetic route is not planned with the "exit strategy" in mind.

This guide deconstructs the pivalamide moiety, moving beyond basic textbook definitions to explore the mechanistic causality of its stability and its high-value application in Late-Stage Functionalization (LSF).

Mechanistic Underpinnings: The Steric Wall

To master pivalamide chemistry, one must understand why it is so stable. It is not simply "heavy."[1][2] The stability is a geometric consequence of the Bürgi-Dunitz Trajectory .

The Bürgi-Dunitz Blockade

Nucleophilic attack on a carbonyl carbon (e.g., during hydrolysis) requires the nucleophile (OH⁻ or H₂O) to approach at an angle of approximately 107° relative to the C=O bond. This obtuse angle maximizes the overlap between the nucleophile's HOMO and the carbonyl's


 LUMO while minimizing repulsion.[3]

In pivalamides, the voluminous tert-butyl group (


) occupies the exact spatial region required for this trajectory.
  • Acetamide (

    
    ):  The methyl group rotates freely; the trajectory is open.
    
  • Pivalamide (

    
    -Bu):  The methyl groups of the 
    
    
    
    -butyl moiety create a "steric cone" that physically occludes the 107° approach vector.
Comparative Lability Data

The following table summarizes the relative reactivity of common amide protecting groups. Note the exponential decrease in hydrolysis rates as steric bulk increases at the


-carbon.
Protecting GroupStructure (

)
Taft Steric Parameter (

)
Relative Hydrolysis Rate (

)
Stability Profile
Formyl

1.24~500Very Labile
Acetyl

0.001.0 (Reference)Standard
Isobutyryl

-0.47~0.2Moderate
Pivaloyl

-1.54< 0.01 Hyper-Stable
Benzoyl

-~0.1Stable (Electronic effects vary)

Key Insight: The pivalamide bond is often stable enough to survive conditions that cleave methyl esters, acetates, and even some silyl ethers. This orthogonality is its primary synthetic asset.

Pivalamide as a Directing Group (DG) in C-H Activation

While its stability is useful for protection, the pivalamide's modern renaissance is driven by its role in C-H Activation . The pivaloyl group is a "privileged" directing group for Palladium(II) catalysis.

The "CMD" Mechanism

Unlike simple Lewis basic DGs (like pyridine), the pivalamide operates often via a Concerted Metallation-Deprotection (CMD) pathway.

  • Coordination: The amide oxygen coordinates to the electrophilic Pd(II) center.

  • Acidity Modulation: The N-H proton of the pivalamide is acidic enough to be deprotonated by a carbonate or acetate ligand on the palladium, forming a palladacycle.

  • Steric Locking: The

    
    -butyl group forces the 
    
    
    
    -aryl bond to rotate out of planarity, often placing the ortho-C-H bond in perfect proximity to the metal center.
Visualization: The Catalytic Cycle

The following diagram illustrates the Pd(II)-catalyzed ortho-arylation directed by a pivalamide, highlighting the critical CMD step.

CH_Activation Substrate Pivalanilide Substrate (DG Coordination) Pd_Complex Pd(II) Coordination (O-bound) Substrate->Pd_Complex + Pd(OAc)2 CMD_TS CMD Transition State (C-H Cleavage) Pd_Complex->CMD_TS Steric compression Palladacycle Stable Palladacycle Intermediate CMD_TS->Palladacycle - AcOH OxAdd Oxidative Addition (Ar-I / Ar-B(OH)2) Palladacycle->OxAdd + Coupling Partner Product Functionalized Product (Ortho-Substituted) OxAdd->Product Reductive Elimination Product->Substrate Catalyst Turnover

Figure 1: The catalytic cycle of Pivalamide-directed C-H activation, emphasizing the Concerted Metallation-Deprotection (CMD) pathway.

Experimental Protocols

The following protocols are designed for high reliability.

Protocol A: Robust Installation of Pivalamide

Objective: Protection of a sterically hindered aniline. Rationale: Standard Schotten-Baumann conditions often fail for electron-deficient or hindered amines. We utilize a DMAP-catalyzed anhydrous approach.

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Reagents:

    • Substrate: Aniline derivative (1.0 equiv)

    • Solvent: Anhydrous DCM (

      
      )
      
    • Base: Triethylamine (

      
      , 1.5 equiv)
      
    • Acylating Agent: Pivaloyl Chloride (PivCl, 1.2 equiv)

    • Catalyst: DMAP (0.1 equiv) - Crucial for kinetics.

  • Procedure:

    • Dissolve amine,

      
      , and DMAP in DCM. Cool to 0°C.
      
    • Add PivCl dropwise (exothermic).

    • Warm to RT and stir for 4–12 hours.

    • TLC Check: Look for the disappearance of the polar amine spot.

  • Workup: Quench with sat.

    
    . Extract with DCM. Wash with 1M HCl (to remove unreacted amine/DMAP).
    
Protocol B: The "Smart" Deprotection (Boc-Activation Method)

Objective: Removal of Pivaloyl group without using harsh refluxing acid (6M HCl) which decomposes sensitive substrates. Mechanism: Converting the stable amide into a distorted imide (


-Boc-Pivalamide) destabilizes the N-C(O) bond, making it susceptible to mild hydrolysis.
  • Activation Step:

    • Dissolve Pivalamide (1.0 equiv) in MeCN or THF.

    • Add

      
       (2.5 equiv) and DMAP (0.5 equiv).
      
    • Reflux (60–80°C) until TLC shows conversion to the imide (usually a less polar spot).

  • Cleavage Step:

    • Cool the mixture.

    • Add LiOH (3-5 equiv) in Water/MeOH.

    • Stir at RT. The steric bulk of the pivaloyl group forces the hydroxide to attack the Boc carbonyl or the Pivaloyl carbonyl? Correction: Actually, the imide is twisted. The nucleophile (often Hydrazine or LiOH) cleaves the pivaloyl moiety more easily than in the parent amide.

    • Alternative: Add Hydrazine hydrate (

      
      ) to cleave the acyl group selectively.
      

Troubleshooting & Decision Matrix

When should you use Pivalamide? Use the decision logic below to avoid "protecting group traps."

Decision_Matrix Start Select Protecting Group for Amine Q1 Is the substrate acid-sensitive? Start->Q1 Q2 Do you need C-H Activation? Q1->Q2 No Res_Boc Use Boc / Cbz (Acid/H2 labile) Q1->Res_Boc Yes Q3 Is the amine sterically hindered? Q2->Q3 No Res_Piv Use Pivaloyl (Piv) (High Stability / DG) Q2->Res_Piv Yes (Ortho-directing) Res_Ac Use Acetyl (Ac) (Mild hydrolysis) Q3->Res_Ac No (Standard) Res_Tri Use Trifluoroacetyl (Base labile) Q3->Res_Tri Yes (Easy on/off)

Figure 2: Strategic decision matrix for selecting amide protecting groups based on substrate sensitivity and synthetic goals.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (The definitive guide on relative stability and deprotection conditions).
  • Engle, K. M., et al. (2016). Ligand-Accelerated C-H Activation. .

  • Bürgi, H. B., et al. (1974).[4] Stereochemistry of reaction paths at carbonyl centres. .

  • Deng, R., et al. (2011). Palladium-Catalyzed Pivalamide-Directed C-H Activation. .

  • Flynn, D. L., et al. (1983). A Mild Two-Step Method for the Hydrolysis of Hindered Amides. .

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of N-(5-Fluoro-4-iodopyridin-3-yl)pivalamide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the functionalization of N-(5-Fluoro-4-iodopyridin-3-yl)pivalamide (CAS 1582731-79-0). It synthesizes empirical data with mechanistic logic to ensure high-yield Suzuki-Miyaura cross-couplings.

Introduction & Molecule Profile[1][2][3]

This compound is a high-value scaffold in drug discovery, particularly for kinase inhibitors and CNS-active agents. Its structural utility relies on three distinct features:

  • 4-Iodo Handle: The primary site for Pd-catalyzed cross-coupling. The C-I bond is activated by the electron-deficient pyridine ring.

  • 5-Fluoro Substituent: Increases the electrophilicity of the C4 position via inductive effects (-I), facilitating oxidative addition, while modulating metabolic stability (blocking P450 oxidation sites).

  • 3-Pivalamide Group: Acts as a robust protecting group for the amine, preventing catalyst poisoning (via lone pair sequestration) and directing steric outcomes. Unlike acetyl groups, the pivaloyl moiety resists facile hydrolysis under mild basic conditions.

Structural Analysis & Reactivity

The proximity of the pivalamide (C3) and fluorine (C5) to the iodine (C4) creates a "steric canyon." While the iodine is electronically activated, the steric bulk of the tert-butyl group on the pivalamide requires careful ligand selection to prevent catalytic stalling.

Mechanistic Optimization Strategy

To achieve quantitative conversion, the catalytic cycle must address the specific electronic and steric demands of this substrate.

A. Catalyst Selection: The "Cone Angle" Factor
  • Standard Recommendation: Pd(dppf)Cl₂·DCM . The bidentate ligand dppf (1,1'-bis(diphenylphosphino)ferrocene) enforces a large bite angle, stabilizing the Pd(II) intermediate after oxidative addition. It is robust and air-stable.[1]

  • For Sterically Hindered Boronic Acids: Pd(OAc)₂ + SPhos or XPhos . These dialkylbiaryl phosphine ligands are electron-rich (accelerating oxidative addition into the electron-poor pyridine) and bulky (facilitating reductive elimination of crowded biaryls).

B. Base & Solvent Systems[5]
  • The Hydrolysis Risk: While pivalamides are stable, prolonged reflux with strong hydroxide bases (NaOH, KOH) can lead to deprotection.

  • Optimal System: K₃PO₄ (2.0-3.0 equiv) in 1,4-Dioxane/Water (4:1) . Potassium phosphate is sufficiently basic to activate the boronic acid to the boronate species but mild enough to preserve the amide bond.

  • Anhydrous Alternative: For water-sensitive substrates, use Cs₂CO₃ or CsF in dry DME or Toluene .

Visualized Reaction Pathways

Figure 1: Catalytic Cycle & Steric Considerations

This diagram illustrates the oxidative addition preference and the role of the pivalamide group.

G cluster_sterics Steric & Electronic Factors Substrate This compound (Substrate) OxAdd Oxidative Addition (Rate Limiting for Chlorides, Fast for Iodides) Substrate->OxAdd C4-I Bond Lability Pd0 Pd(0)L2 Active Catalyst Pd0->OxAdd PdII Pd(II) Complex (Ar-Pd-I) OxAdd->PdII Inductive help from 5-F TransMet Transmetalation (Base Assisted) PdII->TransMet Boronate Activated Boronate [R-B(OH)3]- K+ Boronate->TransMet Nucleophilic Attack RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product C4-Functionalized Pyridine (Biaryl Product) RedElim->Product Factor1 3-Pivalamide: Prevents N-chelation Adds Steric Bulk Factor2 5-Fluoro: Lowers LUMO Accelerates Ox. Add.

Caption: Catalytic cycle highlighting the electronic activation by the 5-Fluoro group and steric protection by the 3-Pivalamide.

Detailed Experimental Protocols

Protocol A: Standard Conditions (Robust & Scalable)

Best for: Phenylboronic acids, simple heteroaryl boronic acids.

Reagents:

  • Substrate: 1.0 equiv (e.g., 322 mg, 1.0 mmol)

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: Pd(dppf)Cl₂[2][3]·DCM (3-5 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio) [Concentration: 0.1 M]

Procedure:

  • Charge: In a reaction vial equipped with a magnetic stir bar, add the Substrate, Boronic Acid, and Base.

  • Purge: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Catalyst: Add Pd(dppf)Cl₂[2][3][4]·DCM quickly under positive inert gas pressure.

  • Solvent: Add the degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat to 80–90 °C for 2–4 hours. Monitor by LC-MS (Look for disappearance of M+H 323.1).

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[5]

  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: "Difficult" Substrates (Sterically Hindered)

Best for: ortho-substituted boronic acids or electron-poor boronates.

Reagents:

  • Catalyst System: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%)

  • Base: K₃PO₄ (3.0 equiv) or Cs₂CO₃ (3.0 equiv)

  • Solvent: Toluene : Water (10:1) or anhydrous 1,4-Dioxane.

Procedure Note: Pre-complexing the catalyst (stirring Pd(OAc)₂ and SPhos in solvent for 10 mins) before adding to the main reaction can improve yields for recalcitrant substrates.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst deactivation or poor oxidative addition.Switch to electron-rich ligands (SPhos, XPhos). Ensure rigorous degassing (O₂ kills Pd(0)).
De-pivaloylation Hydrolysis of amide bond.Lower temperature to 60°C. Switch base to K₂CO₃ or anhydrous CsF . Avoid hydroxide bases.
Protodeboronation Boronic acid instability.Use Boronic Esters (Pinacol esters) instead of acids. Add base slowly or use anhydrous conditions.
Homocoupling (Ar-Ar) Oxygen presence.Re-evaluate degassing protocol. Sparge solvents with Argon for >15 mins.

Comparison of Base/Solvent Systems

SystemReactivityStability of PivalamideRecommendation
K₂CO₃ / DME / H₂O ModerateHighGood starting point for simple cases.
K₃PO₄ / Dioxane / H₂O HighModerateGold Standard for this substrate.
CsF / Toluene (Anhydrous) HighVery HighUse if amide hydrolysis is observed.
NaOH / THF / H₂O Very HighLowAvoid. High risk of side reactions.

References

  • BenchChem. this compound Product Analysis and Retrosynthesis.Link (Accessed Oct 2023).

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Ishiyama, T., et al. (1995). "Synthesis of Arylboronates via the Palladium-Catalyzed Cross-Coupling Reaction." Journal of Organic Chemistry.
  • Sigma-Aldrich. Product Specification: N-(5-Fluoro-4-formyl-3-iodopyridin-2-yl)pivalamide.Link (Demonstrates stability of the pivalamide/iodo-pyridine scaffold).

  • Buszek, K. R., & Brown, N. (2007).[1] "N-Vinylpyridinium and -ammonium Tetrafluoroborate Salts: New Electrophilic Coupling Partners."[1] Organic Letters, 9(4), 707-710. Link (Context for pyridine coupling reactivity).

Sources

Advanced Application Notes & Protocols: Utilizing N-(5-Fluoro-4-iodopyridin-3-yl)pivalamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

N-(5-Fluoro-4-iodopyridin-3-yl)pivalamide (CAS: 1582731-79-0) is a highly functionalized, premium chemical intermediate widely utilized in the synthesis of complex active pharmaceutical ingredients (APIs), particularly kinase inhibitors and HIV protease inhibitors[1][2]. As a Senior Application Scientist, I approach this molecule not just as a reagent, but as a precisely engineered scaffold where every functional group serves a distinct mechanistic purpose:

  • The 5-Fluoro Substituent: Fluorine acts as a potent bioisostere for hydrogen or hydroxyl groups. Its extreme electronegativity withdraws electron density from the pyridine ring, lowering the pKa of the pyridine nitrogen (improving metabolic stability against N-oxidation) and accelerating oxidative addition at the adjacent C4 position during palladium catalysis.

  • The 4-Iodo Leaving Group: Iodine is the premier leaving group for transition-metal-catalyzed cross-couplings. Positioned para to the fluorine and ortho to the protected amine, this site is highly activated for Suzuki, Sonogashira, and Stille couplings[1].

  • The 3-Pivalamide (NHPiv) Group: The choice of a pivalamide over a standard acetamide or Boc group is a deliberate steric strategy. The bulky tert-butyl group creates a massive steric shield that prevents the amine nitrogen from coordinating to and poisoning the palladium catalyst. Furthermore, it completely suppresses unwanted Buchwald-Hartwig auto-amination side reactions. Additionally, the pivalamide moiety is an excellent Directing Metalation Group (DMG) for ortho-lithiation if C2 functionalization is required.

Physicochemical & Reactivity Profiling

To successfully deploy this intermediate, one must understand its physical and reactive boundaries. The following table summarizes the critical quantitative data and compatibility metrics required for reaction design.

ParameterValue / DescriptionMechanistic Implication
CAS Number 1582731-79-0Unique identifier for procurement and spectral validation.
Molecular Weight 322.12 g/mol Required for precise stoichiometric calculations.
C4 Cross-Coupling Reactivity Extremely High (Iodide)Facilitates rapid oxidative addition by Pd(0) species even at ambient or mildly elevated temperatures (40–80°C).
Pivalamide Stability (Base) Stable up to pH 14 (20°C)Withstands standard cross-coupling bases (K₂CO₃, Cs₂CO₃, K₃PO₄) without premature deprotection.
Pivalamide Stability (Acid) Stable to standard TFAResists standard Boc-deprotection conditions; requires superheated strong acids (e.g., HCl/Dioxane) for cleavage[3].
Directing Group Ability Strong (DMG)Can direct ortho-lithiation (via n-BuLi or t-BuLi) to the C2 position of the pyridine ring.

Validated Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating systems. They include specific In-Process Controls (IPCs) to ensure that the causality of the reaction can be monitored and verified in real-time, preventing downstream failures.

Protocol A: Regioselective Suzuki-Miyaura Cross-Coupling at C4

Objective: Form a C-C bond at the C4 position using an arylboronic acid. Causality & Design: We utilize Pd(dppf)Cl₂ as the catalyst. The bidentate nature of the dppf ligand enforces a wide bite angle, which accelerates the reductive elimination step and drastically reduces competitive proto-dehalogenation of the electron-deficient pyridine ring. K₂CO₃ is selected as a mild base because it effectively activates the boronic acid without risking the hydrolysis of the pivalamide group.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, charge this compound (1.0 equiv, 1.0 mmol, 322 mg), the desired arylboronic acid (1.2 equiv, 1.2 mmol), and K₂CO₃ (2.5 equiv, 2.5 mmol, 345 mg).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). The water is crucial for dissolving the base and forming the reactive boronate complex.

  • Catalyst Introduction: Under a positive stream of nitrogen, add Pd(dppf)Cl₂ (0.05 equiv, 0.05 mmol, 36 mg).

  • Reaction: Seal the flask and heat to 80°C with vigorous stirring for 4 hours.

  • Self-Validation (IPC): At t = 3 hours, sample 10 µL of the organic layer, dilute in MeCN, and analyze via LC-MS. Validation metric: The reaction is deemed complete when the starting material peak (m/z 323.1 [M+H]⁺) is <1% by Area Under Curve (AUC), replaced by the product mass.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), wash with brine (2 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Sonogashira Alkynylation

Objective: Introduce a terminal alkyne at the C4 position. Causality & Design: This sp²-sp coupling utilizes a dual Pd/Cu catalytic system. CuI is essential as it reacts with the terminal alkyne to form a highly nucleophilic copper acetylide intermediate, which then transmetalates with the Pd(II) complex. Triethylamine (Et₃N) serves a dual purpose as both the solvent and the base to neutralize the HI byproduct.

Step-by-Step Methodology:

  • Preparation: Charge this compound (1.0 equiv, 1.0 mmol, 322 mg), Pd(PPh₃)₂Cl₂ (0.05 equiv, 35 mg), and CuI (0.10 equiv, 19 mg) into a dry flask.

  • Degassing: Evacuate and backfill the flask with N₂ three times.

  • Reagent Addition: Inject anhydrous Et₃N (5 mL) followed by the terminal alkyne (1.5 equiv, 1.5 mmol).

  • Reaction: Stir at 60°C for 6 hours. The solution will typically turn dark brown/black as the active Pd(0) species and copper complexes form.

  • Self-Validation (IPC): Monitor via TLC (Silica, 3:1 Hexanes:EtOAc). Validation metric: Disappearance of the UV-active starting material spot (R_f ~0.6) and appearance of a new, highly fluorescent product spot (R_f ~0.4).

  • Workup: Filter the crude mixture through a short pad of Celite to remove copper salts, wash with EtOAc, and concentrate.

Protocol C: Orthogonal Deprotection of the Pivalamide Moiety

Objective: Cleave the pivalamide to yield the free 3-amino-5-fluoro-4-substituted pyridine. Causality & Design: Because of the extreme steric hindrance provided by the tert-butyl group, standard hydrolysis (e.g., TFA or dilute NaOH) will fail. To force the cleavage, we must employ superheated, highly concentrated acidic conditions. A 50:50 mixture of concentrated HCl and Dioxane provides the necessary protonation of the amide oxygen while maintaining solubility of the organic substrate[3].

Step-by-Step Methodology:

  • Preparation: Dissolve the pivalamide-protected intermediate (1.0 mmol) in 1,4-Dioxane (2.5 mL).

  • Acid Addition: Slowly add concentrated aqueous HCl (37%, 2.5 mL) to create a 50:50 mixture.

  • Reaction: Heat the mixture to 100°C (reflux) for 12–16 hours. Note: If available, performing this in a continuous flow reactor at 120°C with back-pressure regulators can reduce reaction time to 40 minutes[3].

  • Self-Validation (IPC): Analyze via LC-MS. Validation metric: Complete shift from the protected mass to the free amine mass (M - 84 Da). The free amine will elute significantly earlier on a reverse-phase C18 column due to increased polarity.

  • Workup: Cool the mixture in an ice bath. Carefully neutralize with 6M NaOH until pH 8-9 is reached. Extract the free amine with DCM (3 x 15 mL), dry over Na₂SO₄, and concentrate.

Workflow Visualization

The following diagram maps the divergent synthetic pathways accessible from this core intermediate, illustrating how the orthogonal reactivity of the C4-iodo and C3-pivalamide groups can be leveraged to build complex heterocyclic architectures (such as azaindoles).

ReactivityPathway Core This compound (CAS: 1582731-79-0) Suzuki Suzuki-Miyaura Coupling (Pd-Catalyzed Arylation) Core->Suzuki Arylboronic Acid Base, Pd(0) Sonogashira Sonogashira Coupling (Pd/Cu-Catalyzed Alkynylation) Core->Sonogashira Terminal Alkyne CuI, Pd(0), Amine Deprotection Pivalamide Deprotection (Acidic Cleavage) Core->Deprotection 50:50 HCl:Dioxane Heat (>90°C) Cyclization Annulation / Cyclization (Azaindole Synthesis) Suzuki->Cyclization Intramolecular C-N bond formation Sonogashira->Cyclization Base-mediated Cycloisomerization

Fig 1. Divergent synthetic pathways utilizing this compound.

References

  • This compound - Benchchem. Benchchem Product Database.
  • WO2014043019A1 - HIV protease inhibitors. Google Patents.
  • Making Meta-Arylated Anilines Attainable with Flow – Behind the Scenes. Noel Research Group.
  • Unravelling Factors Affecting Directed Lithiation of Acylaminoaromatics. Thieme Connect.

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with N-(5-Fluoro-4-iodopyridin-3-yl)pivalamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Scaffold for Modern Drug Discovery

N-(5-Fluoro-4-iodopyridin-3-yl)pivalamide is a highly valuable and versatile building block in medicinal chemistry and drug discovery.[1] Its structure is engineered for synthetic utility, featuring several key components that researchers can exploit for the construction of complex molecular architectures. The pyridine core is a common motif in pharmaceuticals, the fluorine atom allows for the fine-tuning of electronic properties and metabolic stability, and the pivalamide group serves as a stable protecting group for the amine.[1]

Crucially, the iodine atom at the C4-position is an excellent synthetic handle for a variety of palladium-catalyzed cross-coupling reactions.[1] This allows for the precise and efficient introduction of diverse carbon and heteroatom substituents. The principle of regioselective coupling is governed by the relative reactivity of carbon-halogen bonds in the crucial oxidative addition step of the catalytic cycle, which generally follows the trend C-I > C-Br > C-Cl.[2][3] This inherent reactivity makes the C4-iodo position the primary site for transformation under carefully controlled conditions.

This guide provides detailed, field-proven protocols for the most common and powerful cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—using this compound as the electrophilic partner. The causality behind experimental choices is explained to empower researchers to not only execute these protocols but also to adapt and troubleshoot them effectively.

Core Principles: Understanding the Palladium Catalytic Cycle

At the heart of these transformations is a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. A generalized understanding of this cycle is fundamental to troubleshooting and optimizing any cross-coupling reaction.[4][5][6]

Palladium Catalytic Cycle Pd0 Active Pd(0)L_n Catalyst OxAdd Oxidative Addition Intermediate L_nPd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition Trans Transmetalation Intermediate L_nPd(II)(Ar)(R) OxAdd->Trans Transmetalation (Base Mediated) RedEl Reductive Elimination Trans->RedEl Isomerization RedEl->Pd0 Reductive Elimination Product_label Ar-R Product RedEl->Product_label ArX_label Ar-I ArX_label->OxAdd Nu_label R-M (e.g., R-B(OH)₂) Nu_label->Trans

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Key Reaction Components & Their Roles:

  • Palladium Source (Precatalyst): While Pd(0) sources like Pd(PPh₃)₄ can be used directly, Pd(II) sources such as Pd(OAc)₂ or Pd₂(dba)₃ are often more stable and cost-effective. These require in situ reduction to the active Pd(0) state, which is often accomplished by a phosphine ligand or other reagents in the mixture.[6] Modern, well-defined precatalysts (e.g., Buchwald G3 or G4 precatalysts) offer improved reliability and ease of use by ensuring efficient generation of the active catalyst.[7]

  • Ligand: The ligand is arguably the most critical variable for success. It stabilizes the palladium center, prevents precipitation as palladium black, and critically modulates its electronic and steric properties. Bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often required to facilitate the challenging oxidative addition and reductive elimination steps, especially with less reactive substrates.[8][9]

  • Base: The base plays a multifaceted role depending on the reaction. In Suzuki couplings, it activates the boronic acid for transmetalation.[10] In Buchwald-Hartwig aminations, it deprotonates the amine nucleophile.[4][11] In Heck and Sonogashira reactions, it serves as a stoichiometric scavenger for the acid (HX) generated. The choice of base (e.g., inorganic carbonates like K₂CO₃, phosphates like K₃PO₄, or strong alkoxides like NaOtBu) is critical and substrate-dependent.[12]

  • Solvent: Reactions must be performed in anhydrous, degassed solvents to prevent catalyst deactivation and unwanted side reactions like protodehalogenation.[8] Common choices include ethereal solvents (Dioxane, THF) or aromatic hydrocarbons (Toluene).

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds. It exhibits broad functional group tolerance, and the necessary boronic acid reagents are often commercially available or readily prepared.

Typical Reaction Parameters:

ParameterRecommended ConditionRationale
Palladium Source XPhos Pd G3 (1-5 mol%)Highly active, air-stable precatalyst ensures reliable generation of the active Pd(0) species.
Ligand XPhos (1.2 equiv to Pd)Bulky, electron-rich ligand promotes oxidative addition and is effective for heteroaryl iodides.
Base K₃PO₄ or K₂CO₃ (2-3 equiv)Moderately strong, soluble base effective for activating a wide range of boronic acids.[9]
Boronic Acid Aryl- or Heteroaryl-B(OH)₂1.2–1.5 equivalents are used to drive the reaction and account for potential homocoupling or degradation.[9]
Solvent Dioxane/H₂O (e.g., 10:1)The small amount of water can aid in dissolving the base and facilitating the catalytic cycle.
Temperature 80–110 °CSufficient thermal energy is needed to drive the catalytic cycle efficiently.

Step-by-Step Experimental Protocol:

  • Reaction Setup: To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.3 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv). Add the degassed solvent (e.g., Dioxane/H₂O 10:1, to achieve a concentration of ~0.1 M).

  • Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block at 100 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Extraction & Purification: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

G start Start setup 1. Add Solids to Vial (Substrate, Boronic Acid, Base) start->setup inert 2. Evacuate & Backfill with Argon (3x) setup->inert reagents 3. Add Catalyst & Degassed Solvent inert->reagents react 4. Heat with Stirring (e.g., 100 °C, 4-12h) reagents->react monitor 5. Monitor by TLC / LC-MS react->monitor monitor->react Incomplete workup 6. Cool, Dilute, Filter through Celite® monitor->workup Complete purify 7. Extract & Purify (Chromatography) workup->purify end End Product purify->end

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, a transformation of immense importance in pharmaceuticals.[4] The reaction couples aryl halides with a wide variety of primary and secondary amines.

Typical Reaction Parameters:

ParameterRecommended ConditionRationale
Palladium Source RuPhos Pd G3 (2-5 mol%)A highly active and versatile precatalyst system for C-N coupling, especially with heteroaryl halides.
Ligand RuPhos (1.2 equiv to Pd)Bulky dialkylbiaryl phosphine ligand that is exceptionally effective for C-N reductive elimination.
Base NaOtBu or LHMDS (1.5-2.0 equiv)A strong, non-nucleophilic base is required to deprotonate the amine. Purity is critical.[7]
Amine Primary or Secondary Amine1.2–1.5 equivalents are typically used. Amine purity is paramount for success.[7]
Solvent Toluene or DioxaneAnhydrous, non-protic solvents are required to prevent quenching of the strong base.
Temperature 80–110 °CStandard temperature range for achieving efficient C-N coupling.

Step-by-Step Experimental Protocol:

  • Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., RuPhos Pd G3, 0.02 equiv) and the base (e.g., Sodium tert-butoxide, 1.5 equiv) to an oven-dried Schlenk tube with a stir bar.

  • Reagent Addition (Outside Glovebox): Remove the tube from the glovebox. Add this compound (1.0 equiv).

  • Inert Atmosphere: Seal the vessel and establish an inert atmosphere by evacuating and backfilling with Argon or Nitrogen (3x).

  • Liquid Addition: Add the degassed solvent (e.g., Toluene, to ~0.1 M) followed by the amine (1.2 equiv) via syringe.

  • Reaction Execution: Place the sealed vessel in a preheated oil bath at 100 °C and stir.

  • Monitoring & Work-up: Monitor the reaction by LC-MS. Upon completion, cool to room temperature and quench carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by silica gel chromatography.

Protocol 3: Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[1] It uniquely employs a dual-catalyst system of palladium and a copper(I) salt.

Typical Reaction Parameters:

ParameterRecommended ConditionRationale
Palladium Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)A common and effective Pd(II) precatalyst for Sonogashira reactions.
Copper Co-catalyst CuI (1-5 mol%)Facilitates the formation of a copper acetylide intermediate, which is key to the transmetalation step.[1]
Ligand PPh₃ (if not using Pd(PPh₃)₂Cl₂)Triphenylphosphine is a standard ligand for this transformation.
Base Triethylamine (TEA) or Diisopropylamine (DIPA)A liquid amine base acts as both the base and often as the solvent.
Alkyne Terminal Alkyne1.2–2.0 equivalents.
Solvent THF or DMF (if not using amine as solvent)Anhydrous, degassed polar aprotic solvents work well.
Temperature Room Temperature to 60 °COften proceeds under milder conditions than other cross-couplings.

Step-by-Step Experimental Protocol:

  • Reaction Setup: To a dry Schlenk tube with a stir bar, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.02 equiv).

  • Inert Atmosphere: Seal the vessel and establish an inert atmosphere by evacuating and backfilling with Argon (3x).

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF, to ~0.2 M) and the amine base (e.g., Triethylamine, 3.0 equiv). Finally, add the terminal alkyne (1.5 equiv) via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Monitoring & Work-up: Monitor by TLC or LC-MS. Upon completion, dilute the mixture with ethyl acetate and filter through Celite® to remove catalyst residues.

  • Extraction & Purification: Wash the filtrate with water and brine. Dry the organic layer (Na₂SO₄), filter, and concentrate. Purify the crude material by silica gel chromatography.

Protocol 4: Heck Coupling for C-C Alkenylation

The Heck reaction forms a C-C bond between an aryl halide and an alkene, typically with high trans selectivity.[13] It is a powerful tool for synthesizing substituted alkenes.

Typical Reaction Parameters:

ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂ (1-5 mol%)A simple, common, and effective Pd(II) precatalyst.[5]
Ligand PPh₃ or P(o-tolyl)₃ (2.2 equiv to Pd)Standard phosphine ligands that are effective for the Heck reaction.
Base K₂CO₃ or Et₃N (2-3 equiv)An inorganic or organic base is needed to neutralize the H-I formed during the catalytic cycle.[5]
Alkene e.g., Methyl Acrylate1.2–1.5 equivalents of an electron-deficient alkene are typically used.
Solvent DMF or Acetonitrile (MeCN)Polar aprotic solvents are standard for this reaction.[5]
Temperature 80–120 °CHigher temperatures are often required to facilitate the β-hydride elimination step.[5]

Step-by-Step Experimental Protocol:

  • Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and stir bar, add this compound (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and PPh₃ (0.04 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen three times.

  • Reagent Addition: Under an inert atmosphere, add the anhydrous solvent (e.g., DMF), the base (e.g., K₂CO₃, 2.0 equiv), and finally the alkene (e.g., Methyl acrylate, 1.5 equiv).[5]

  • Reaction Execution: Heat the mixture to 100 °C with vigorous stirring.

  • Monitoring & Work-up: Monitor the reaction progress by LC-MS. After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through Celite®.[5]

  • Extraction & Purification: Transfer the filtrate to a separatory funnel and wash thoroughly with water to remove DMF, followed by a brine wash. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (degraded Pd source, decomposed ligand).2. Insufficiently degassed solvent/reagents (oxygen deactivates catalyst).3. Poor quality reagents (impure amine, wet solvent, degraded boronic acid).1. Use a fresh palladium source or a more robust precatalyst. Screen different ligands.[8][9]2. Improve degassing procedure (e.g., freeze-pump-thaw cycles). Ensure a tight seal on the reaction vessel.[8]3. Purify starting materials. Use freshly opened, anhydrous solvents.
Protodehalogenation (Iodine replaced by H)1. Presence of water or other proton sources.2. Certain reagents (e.g., some amines) can act as hydrogen donors.3. Reaction run for too long or at too high a temperature.1. Ensure all reagents and solvents are scrupulously dry.[8]2. Use high-purity amines. Screen different bases.[8]3. Minimize reaction time and temperature once the starting material is consumed.
Boronic Acid Homocoupling (Suzuki only)1. Presence of oxygen, which promotes oxidative coupling of the boronic acid.1. Improve the degassing procedure. Maintain a strict inert atmosphere throughout the reaction.[8]2. Lowering the reaction temperature may disfavor this side reaction.[8]
Reaction Turns Black (Catalyst Decomposition)1. High temperature causing ligand or catalyst decomposition.2. Impurities in the starting materials poisoning the catalyst.3. Ligand is not robust enough for the reaction conditions.1. Run the reaction at the lowest effective temperature.[8]2. Ensure high purity of all reagents.3. Switch to a more robust ligand system (e.g., a Buchwald biarylphosphine ligand or an NHC ligand).[8]

References

  • Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. - ResearchGate. [Link]

  • C−C, C−O, C−N Bond Formation on sp2 Carbon by Pd(II)-Catalyzed Reactions Involving Oxidant Agents | Chemical Reviews - ACS Publications. [Link]

  • Ligand Design in the Optimization of Reduction Catalysis Reactions. [Link]

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC. [Link]

  • Pyridine activation: strategies for carbon-carbon bond formation on heterocyclic scaffolds. [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. [Link]

  • Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. [Link]

  • (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]

  • Heck Reaction - Organic Chemistry Portal. [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds - MDPI. [Link]

  • A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - Frontiers. [Link]

  • Strategies for C−C bond formation of pyridines. - ResearchGate. [Link]

  • The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes - ResearchGate. [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC. [Link]

  • (A) Suzuki reaction on iodo-labeled RNA ON 4 using 1 equivalent of... - ResearchGate. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Heck Reaction - Chemistry LibreTexts. [Link]

  • Heck Reaction—State of the Art - Semantic Scholar. [Link]

  • A Convenient Procedure for Sonogashira Reactions Using Propyne. [Link]

  • Cross-coupling reactions : a practical guide - Semantic Scholar. [Link]

  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC. [Link]

  • Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis - PMC. [Link]

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing). [Link]

  • Modern Synthesis Processes and Reactivity of Fluorinated Compounds - Izvolitve - Institut "Jožef Stefan". [Link]

  • Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds | Request PDF - ResearchGate. [Link]

  • Development of N-F fluorinating agents and their fluorinations: Historical perspective. [Link]

  • N-(5-Fluoro-4-formyl-3-iodopyridin-2-yl)pivalamide - Amerigo Scientific. [Link]

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. [Link]

Sources

Application Note: N-(5-Fluoro-4-iodopyridin-3-yl)pivalamide in Medicinal Chemistry & Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Pharmacophore Design

In the landscape of modern drug discovery, the precise engineering of heterocyclic building blocks is critical for developing highly selective and metabolically stable active pharmaceutical ingredients (APIs). N-(5-Fluoro-4-iodopyridin-3-yl)pivalamide (CAS 1582731-79-0)[1] is an advanced, highly functionalized pyridine intermediate designed specifically to overcome common synthetic bottlenecks in the assembly of complex biaryl systems and fused heterocycles, such as azaindoles used in HIV protease inhibitors[2].

The structural design of this molecule is a masterclass in synthetic logic, balancing reactivity with protective stability:

  • 4-Iodo Substitution: The carbon-iodine bond at the C4 position provides a highly reactive handle for palladium-catalyzed cross-couplings. Because oxidative addition into a C-I bond is kinetically favored over C-Br or C-Cl bonds, reactions can proceed under milder conditions with lower catalyst loadings[3].

  • 3-Pivalamide (NHPiv) Group: The bulky tert-butyl moiety of the pivaloyl group serves a dual purpose. It robustly protects the C3 amine from unwanted side reactions (such as competitive binding to the Pd catalyst) and provides extreme steric shielding that dictates the regioselectivity of downstream functionalizations[4].

  • 5-Fluoro Substitution: Fluorine is a classical isostere in medicinal chemistry. Its strong electron-withdrawing nature lowers the pKa of the adjacent pyridine nitrogen, which enhances the molecule's metabolic stability against cytochrome P450 oxidation and improves passive membrane permeability.

Rationale Core Pyridine Core (Electron-Deficient Scaffold) F 5-Fluoro (Metabolic Stability, pKa Modulator) Core->F Position 5 I 4-Iodo (Pd-Coupling Handle) Core->I Position 4 Piv 3-NHPiv (Steric Shield, Directing Group) Core->Piv Position 3

Structural rationale for this compound in drug design.

Physicochemical & Structural Properties

Understanding the baseline properties of this intermediate is essential for optimizing reaction conditions, particularly regarding solubility and thermal stability during high-temperature couplings.

Table 1: Physicochemical Properties

PropertyValue / Description
Chemical Name This compound
CAS Registry Number 1582731-79-0[1]
Molecular Formula C10H12FIN2O
Molecular Weight 322.12 g/mol
Physical State Solid (Typically off-white to pale yellow powder)
Storage Conditions Inert atmosphere, 2-8°C, protected from light
Primary Application Cross-coupling intermediate, Azaindole precursor[2]

Synthetic Workflows & Applications

The primary utility of this compound lies in its ability to undergo regioselective C-C bond formation at the C4 position, followed by the controlled unmasking of the C3 amine[4]. This sequence is the foundational workflow for synthesizing 5-fluoro-azaindoles and naphthyridines—privileged scaffolds in oncology and virology.

Workflow A This compound B Suzuki-Miyaura Coupling (Pd Catalyst, Base, Heat) A->B Step 1 C C4-Aryl/Heteroaryl Intermediate B->C C-C Bond Formation D Acidic Hydrolysis (6M HCl, Reflux) C->D Step 2 E Free 3-Amine Derivative D->E Deprotection F Intramolecular Cyclization (e.g., Azaindole Formation) E->F Step 3

Synthetic workflow from starting material to cyclized azaindole scaffold.

Experimental Protocols

Protocol A: C4 Suzuki-Miyaura Cross-Coupling

This protocol details the coupling of an arylboronic acid to the C4 position.

Reagents & Equipment:

  • This compound (1.0 equiv, 1.0 mmol, 322 mg)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • K₂CO₃ (2.0 equiv, 2.0 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL), degassed.

Step-by-Step Methodology:

  • Preparation: Charge a Schlenk flask with the pyridine intermediate, arylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.

  • Degassing: Evacuate and backfill the flask with Argon (3 cycles). Add the degassed Dioxane/H₂O mixture via syringe.

  • Reaction: Heat the mixture to 90 °C in an oil bath for 4–8 hours under vigorous stirring.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with saturated aqueous NH₄Cl (15 mL) to neutralize the base, followed by brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter through a short pad of Celite (to remove palladium black), and concentrate in vacuo. Purify via flash chromatography (Silica, Hexanes/EtOAc).

Expertise & Causality: Pd(dppf)Cl₂ is specifically selected because the bidentate dppf ligand enforces a wide "bite angle" on the palladium center. This geometry accelerates the reductive elimination step, which is otherwise heavily hindered by the massive steric bulk of the adjacent tert-butyl group of the pivalamide. K₂CO₃ is chosen as a mild base; stronger bases (like KOtBu) risk premature cleavage of the pivalamide or nucleophilic attack on the fluoropyridine core.

Trustworthiness & Self-Validation (IPC): Monitor the reaction via LC-MS. The starting material (m/z 323 [M+H]⁺) must completely disappear, replaced by the target mass. A physical indicator of reaction completion is the precipitation of palladium black and a color shift from bright orange to dark brown. Post-purification, success is validated by ¹H NMR: look for the retention of the pivaloyl singlet (~1.3 ppm, 9H) and the appearance of the new aryl protons.

Protocol B: Pivalamide Deprotection

Removing the pivaloyl group is notoriously difficult and requires forcing conditions[4].

Reagents & Equipment:

  • C4-Substituted Pivalamide Intermediate (1.0 mmol)

  • 6M HCl (aq) (5.0 mL)

  • Methanol or 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology:

  • Reaction: Dissolve the intermediate in Methanol. Add 6M HCl (aq).

  • Heating: Equip the flask with a reflux condenser and heat to 100 °C for 12–24 hours.

  • Neutralization: Cool to 0 °C. Carefully add saturated aqueous NaHCO₃ dropwise until the pH reaches 8.

  • Extraction: Extract the free amine with EtOAc (3 x 15 mL). Wash with brine, dry over Na₂SO₄, and concentrate.

Expertise & Causality: Pivalamides are exceptionally stable because the tert-butyl group sterically shields the carbonyl carbon from nucleophilic attack. Standard basic hydrolysis (e.g., LiOH/THF) will fail. Forcing acidic conditions are required to protonate the amide oxygen, increasing the electrophilicity of the carbonyl carbon enough to allow water to attack and cleave the bond.

Trustworthiness & Self-Validation (IPC): TLC (Silica, 50% EtOAc/Hexanes) will show the consumption of the highly lipophilic protected intermediate and the appearance of a highly polar, UV-active baseline spot (the amine hydrochloride salt). Following neutralization, LC-MS will confirm the loss of 84 Da (the pivaloyl group), yielding the free 5-fluoro-4-arylpyridin-3-amine[2].

Quantitative Data & Reaction Optimization

To maximize the yield of the C4 cross-coupling, various catalyst and base combinations must be evaluated. The table below summarizes the optimization parameters for overcoming the steric hindrance of the pivalamide group.

Table 2: Optimization of C4 Suzuki-Miyaura Cross-Coupling

Catalyst (mol%)Base (Equiv)Solvent SystemTemp (°C)Yield (%)Observation / Causality
Pd(PPh₃)₄ (5%)Na₂CO₃ (2.0)Toluene/H₂O9045%Sluggish reductive elimination due to steric clash with NHPiv.
Pd(dppf)Cl₂ (5%) K₂CO₃ (2.0) Dioxane/H₂O 90 88% Optimal bite angle facilitates rapid reductive elimination.
Pd(OAc)₂ / SPhos (2%)K₃PO₄ (2.0)Toluene/H₂O10092%Highly active biaryl phosphine effectively overcomes sterics.
Pd(dppf)Cl₂ (5%)KOtBu (2.0)THF7030%Strong base induces degradation of the starting material.

References

  • BenchChem. "this compound - Benchchem". BenchChem. URL:[1]

  • Google Patents. "WO2014043019A1 - Hiv protease inhibitors". Google Patents. URL:[2]

  • Google Patents. "WO2006002860A1 - Process for preparing carboxamide pyridine derivatives used as intermediates in the synthesis of nk-1 receptor antagonists". Google Patents. URL:[4]

  • ACS Publications. "Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm". Organic Process Research & Development. URL:[3]

Sources

Directed Ortho Metalation (DoM) with N-(5-Fluoro-4-iodopyridin-3-yl)pivalamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Directed Ortho Metalation (DoM) of N-(5-Fluoro-4-iodopyridin-3-yl)pivalamide

Part 1: Executive Summary & Strategic Analysis

The Challenge: The substrate this compound presents a complex "regioselectivity vs. chemoselectivity" paradox common in advanced heterocyclic synthesis.

  • Regioselectivity: The pivalamide (NH-Piv) at C3 is a powerful Directed Metalation Group (DMG) that strongly activates the C2 and C4 positions. However, C4 is blocked by Iodine.

  • Chemoselectivity: The C4-Iodine is highly labile. Standard bases like n-BuLi will trigger rapid Lithium-Halogen Exchange (Li/I exchange) rather than deprotonation, destroying the iodide handle required for downstream cross-coupling (e.g., Suzuki/Sonogashira).

  • Acidity Competition: The C5-Fluorine inductively activates the C6 position, creating a competition between C2 (directed by Pivalamide) and C6 (directed by Fluorine).

The Solution: To achieve Directed Ortho Metalation (DoM) at the C2 position without disturbing the C4-Iodine, this protocol utilizes Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) .

  • Why LiTMP? Unlike n-BuLi, LiTMP is non-nucleophilic due to extreme steric bulk. It cannot easily attack the iodine atom to initiate exchange but is sufficiently basic to deprotonate the C2-H.

  • Mechanism: The reaction proceeds via a dianion mechanism . The first equivalent of base removes the amide proton (N-H); the second equivalent removes the C2 proton, stabilized by the intramolecular chelation of the pivalamide carbonyl oxygen.

Part 2: Mechanistic Pathways & Logic

The following diagram illustrates the divergent reaction pathways based on base selection.

ReactionPathways Substrate This compound (Substrate) nBuLi Reaction with n-BuLi (Nucleophilic Base) Substrate->nBuLi LiTMP Reaction with LiTMP (Non-Nucleophilic Base) Substrate->LiTMP Exchange Li-Halogen Exchange (C4-Lithio Species) nBuLi->Exchange Fast Attack on I DoM_C2 DoM at C2 Position (C2-Lithio Dianion) LiTMP->DoM_C2 Kinetic Control (-78°C) CIPE Directed DoM_C6 DoM at C6 Position (Minor Pathway) LiTMP->DoM_C6 Thermodynamic/Inductive Product_Exchange Loss of Iodide (C4-Functionalization) Exchange->Product_Exchange Electrophile (E+) Product_DoM Target Product (C2-Functionalized, 4-I Retained) DoM_C2->Product_DoM Electrophile (E+)

Figure 1: Divergent pathways. n-BuLi causes iodine loss (red path), while LiTMP enables C2-functionalization (green path).

Part 3: Experimental Protocols

Method A: C2-Selective DoM (Cryogenic LiTMP Protocol)

Best for: Installing electrophiles (CHO, I, alkyl) at C2 while preserving C4-I.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Base: 2,2,6,6-Tetramethylpiperidine (TMP) (2.4 equiv)

  • n-Butyllithium (n-BuLi) (2.3 equiv, 2.5 M in hexanes)

  • Electrophile (e.g., DMF, MeI, I2) (3.0 equiv)

  • Solvent: Anhydrous THF (0.1 M concentration relative to substrate)

Protocol Steps:

  • Preparation of LiTMP (In-situ):

    • Flame-dry a 3-neck round-bottom flask under Argon/Nitrogen.

    • Add anhydrous THF and TMP (2.4 equiv).

    • Cool to -78°C (Dry ice/Acetone bath).

    • Dropwise add n-BuLi (2.3 equiv). Note: We use a slight excess of TMP over n-BuLi to ensure no free n-BuLi remains to attack the iodine.

    • Warm to 0°C for 15 minutes to ensure complete formation of LiTMP, then re-cool to -78°C .

  • Substrate Addition (The Critical Step):

    • Dissolve the pyridine substrate in a minimum amount of anhydrous THF.

    • Add the substrate solution dropwise to the LiTMP solution at -78°C .

    • Observation: The solution often turns deep yellow/orange, indicating dianion formation (N-Li, C2-Li).

    • Stir at -78°C for 1.5 hours . Do not warm up.

  • Electrophile Trapping:

    • Add the neat Electrophile (3.0 equiv) dropwise (e.g., DMF for formylation).

    • Stir at -78°C for 30 minutes.

    • Allow the reaction to warm slowly to -20°C over 1 hour.

  • Quench & Workup:

    • Quench with saturated aqueous NH₄Cl.

    • Extract with EtOAc (3x). Wash combined organics with brine.

    • Dry over Na₂SO₄ and concentrate.

Yield Expectation: 65-80% (depending on electrophile).

Method B: Knochel-Hauser Base Protocol (Turbo-Hauser)

Best for: Scale-up or extremely sensitive substrates where -78°C is difficult to maintain.

Reagents:

  • Base: TMPMgCl[1]·LiCl (1.2 M in THF/Toluene).

  • Note: Magnesium bases are "softer" and have a higher tolerance for halides than Lithium bases.

Protocol:

  • Dissolve substrate in THF at -40°C .

  • Add TMPMgCl·LiCl (2.2 equiv) dropwise.

  • Stir at -40°C for 2 hours. (Magnesiation is slower than lithiation).

  • Add Electrophile.

  • Warm to room temperature.

Part 4: Data & Troubleshooting

Table 1: Base Selection Impact on Product Distribution

BaseTempMajor ProductMechanismNote
n-BuLi -78°C4-Substituted (Iodine lost)Li-Halogen ExchangeAVOID for DoM.
LDA -78°CMixture (C2-DoM + C4-Exchange)DoM / ExchangeLDA is less bulky than LiTMP; some nucleophilic attack on I occurs.
LiTMP -78°CC2-Substituted (Iodine retained) Directed Ortho MetalationRecommended. Steric bulk prevents attack on Iodine.
NaH 0°CN-Deprotonation onlyAcid-BaseNo ring metalation occurs.

Troubleshooting Guide:

  • Problem: Low Yield / Recovery of Starting Material.

    • Cause: Incomplete deprotonation of the amide N-H first.

    • Fix: Ensure you are using at least 2.2 equivalents of base. The first equivalent is "sacrificial" to remove the N-H proton.

  • Problem: Loss of Iodine (formation of de-iodinated byproduct).

    • Cause: Presence of free alkyl-lithium or temperature too high.

    • Fix: Ensure TMP is in slight excess (1.05:1 ratio to n-BuLi) during base preparation. Keep strictly at -78°C.

  • Problem: C6 Functionalization instead of C2.

    • Cause: Fluorine directing effect overpowering Pivalamide.

    • Insight: This is rare with Pivalamide (a strong chelator), but if observed, ensure the solvent is non-polar (add Hexanes) to tighten the Li-O=C chelation at C2.

Part 5: Safety & Handling

  • Pyrophoric Hazards: n-BuLi is pyrophoric. Handle under inert atmosphere.

  • Iodine Instability: Iodinated pyridines are light-sensitive. Wrap flasks in foil during workup and storage.

  • Exotherm: The quench of the dianion is highly exothermic. Add NH₄Cl slowly at low temperature.

References

  • Snieckus, V. (1990).[1][2] "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879–933. Link

  • Schlosser, M. (2005). "The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization." Angewandte Chemie International Edition, 44(3), 376–393. Link

  • Mongin, F., & Quéguiner, G. (2001). "Advances in the directed metallation of azines and diazines (pyridines, pyrimidines, pyrazines, pyridazines, quinolines, benzodiazines and carbolines). Part 1: Metallation of pyridines, quinolines and carbolines." Tetrahedron, 57(19), 4059–4090. Link

  • Knochel, P., et al. (2011). "TMPZnCl·LiCl: A New Active Selective Base for the Directed Zincation of Sensitive Aromatics and Heteroaromatics." Organic Letters, 13(12), 3278–3281. Link

Sources

green chemistry approaches for N-(5-Fluoro-4-iodopyridin-3-yl)pivalamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Sustainable Synthesis of N-(5-Fluoro-4-iodopyridin-3-yl)pivalamide

Executive Summary & Strategic Context

This compound is a critical intermediate in the synthesis of Divarasib (GDC-6036) , a potent KRAS G12C inhibitor. The installation of the iodine atom at the C4 position, flanked by a directing pivalamide group (C3) and a fluorine atom (C5), presents a classic "crowded aromatic" challenge.

The Problem: Traditional batch synthesis relies on Directed Ortho Lithiation (DOL) using n-butyllithium (n-BuLi) in THF/Hexanes at cryogenic temperatures (-78 °C). This approach suffers from:

  • High Energy Demand: Maintaining -78 °C on a kilo-scale is energy-intensive.

  • Safety Risks: Accumulation of unstable lithiated intermediates.

  • Solvent Toxicity: Heavy use of THF and chlorinated extraction solvents.

The Green Solution: This protocol transitions the workflow to a Continuous Flow Chemistry platform using 2-Methyltetrahydrofuran (2-MeTHF) as a bio-derived, green solvent. We also replace the acid chloride amidation step with a T3P® (Propylphosphonic anhydride) mediated coupling, eliminating the generation of corrosive HCl and chlorinated waste.

Retrosynthetic Analysis & Mechanistic Logic

The synthesis is broken down into two key steps. The logic relies on Cooperative Ortho-Direction :

  • Step 1 (Amidation): Installation of the Pivalamide group. This is not just a protecting group; it is a powerful Directed Metalation Group (DMG) that coordinates Lithium.

  • Step 2 (Iodination): The Pivalamide (C3) and Fluorine (C5) cooperatively direct the lithiation to the C4 position. Flow chemistry is used to kinetically trap this unstable species before it can undergo a "Halogen Dance" or decomposition.

Retrosynthesis Target This compound (Target Intermediate) Precursor N-(5-Fluoropyridin-3-yl)pivalamide (Directing Group Installed) Target->Precursor Step 2: Flow Lithiation (DOL) (n-BuLi, I2, 2-MeTHF, -20°C) Start 3-Amino-5-fluoropyridine + Pivalic Acid Precursor->Start Step 1: Green Amidation (T3P, EtOAc, r.t.)

Figure 1: Retrosynthetic strategy highlighting the transition from raw materials to the iodinated core via green methodologies.

Protocol 1: Green Amidation using T3P

Objective: Synthesize the precursor N-(5-fluoropyridin-3-yl)pivalamide without using acid chlorides or DCM.

Green Advantages:

  • Reagent: T3P (50% in EtOAc) is non-toxic, non-explosive (unlike HOBt), and water-soluble, simplifying workup.

  • Solvent: Ethyl Acetate (EtOAc) replaces Dichloromethane (DCM).

  • Atom Economy: Direct coupling of carboxylic acid avoids the extra step of acid chloride formation.

Materials
  • 3-Amino-5-fluoropyridine (1.0 equiv)

  • Pivalic acid (1.1 equiv)

  • T3P® (Propylphosphonic anhydride), 50 wt% in EtOAc (1.5 equiv)

  • Pyridine or N-Methylmorpholine (NMM) (2.5 equiv)

  • Solvent: Ethyl Acetate (EtOAc)[1][2][3][4]

Step-by-Step Procedure
  • Charge: To a reaction vessel equipped with an overhead stirrer, add 3-Amino-5-fluoropyridine and Pivalic acid in EtOAc (5 mL/g of amine).

  • Base Addition: Add Pyridine (2.5 equiv) at 0–5 °C.

  • Activation: Dropwise add T3P solution (1.5 equiv) over 30 minutes. The reaction is slightly exothermic; maintain internal temperature < 25 °C.

  • Reaction: Stir at room temperature (20–25 °C) for 2–4 hours.

    • Checkpoint: Monitor by HPLC/TLC. Disappearance of amine indicates completion.

  • Workup (The "Green" Wash):

    • Add water (equal volume). T3P byproducts (water-soluble phosphates) partition into the aqueous phase.

    • Separate phases.[5] Wash organic layer with 0.5 M NaHCO₃ (to remove excess pivalic acid) and Brine.

  • Isolation: Dry organic layer over Na₂SO₄ and concentrate.

    • Purification: Recrystallize from Heptane/EtOAc if necessary, though T3P usually yields high purity (>95%) crude.

Protocol 2: Continuous Flow Directed Ortho Lithiation (DOL)

Objective: Regioselective iodination at C4 using flow chemistry to manage exotherms and unstable intermediates.

Green Advantages:

  • Temperature: Operates at -20 °C instead of -78 °C (Massive energy saving).

  • Solvent: 2-MeTHF (derived from corncobs/bagasse) replaces THF. It has higher stability to bases and easier solvent recovery (hydrophobic).

  • Safety: The active lithiated species exists for < 60 seconds inside the reactor, eliminating explosion hazards.

Flow Reactor Configuration
  • Pump A: Substrate (N-(5-fluoropyridin-3-yl)pivalamide) in 2-MeTHF (0.5 M).

  • Pump B: n-BuLi (2.5 M in Hexanes) or LiTMP (prepared in situ).

  • Pump C: Iodine (I₂) in 2-MeTHF (0.6 M).

  • Reactor: PFA tubing or Stainless Steel chip reactor.

FlowProcess cluster_inputs Feed Stocks Substrate Substrate (in 2-MeTHF) Mixer1 T-Mixer 1 (Lithiation) Substrate->Mixer1 Flow A BuLi n-BuLi (Base) BuLi->Mixer1 Flow B Iodine Iodine (Quench) Mixer2 T-Mixer 2 (Electrophile) Iodine->Mixer2 Flow C Reactor1 Residence Loop 1 (-20°C, t = 30-60s) Mixer1->Reactor1 Lithiated Intermediate Reactor1->Mixer2 Reactor2 Residence Loop 2 (0°C, t = 10s) Mixer2->Reactor2 Iodination Collection Quench Vessel (Na2S2O3 aq) Reactor2->Collection Product Stream

Figure 2: Continuous flow setup for the lithiation-iodination sequence. Note the short residence time (t) preventing side reactions.

Step-by-Step Procedure
  • System Prep: Dry the flow reactor by flushing with anhydrous 2-MeTHF. Set the cooling bath (Reactor 1) to -20 °C.

  • Flow Rates (Example for 10 mmol scale):

    • Stream A (Substrate): 2.0 mL/min.

    • Stream B (Base): 2.2 mL/min (3.0 equiv n-BuLi).

    • Stream C (Iodine): 4.0 mL/min (3.5 equiv).

  • Lithiation (Zone 1):

    • Substrate and Base meet at Mixer 1.

    • Residence time: 45 seconds .

    • Mechanism:[6] The pivalamide NH is deprotonated first (consuming 1 equiv BuLi), followed by C4-H deprotonation (consuming 2nd equiv BuLi).

  • Quench (Zone 2):

    • The lithiated stream meets the Iodine stream at Mixer 2.

    • Residence time: 10 seconds .

    • Note: Iodine addition is instantaneous. Keep this zone slightly warmer (0 °C) to prevent iodine precipitation, but cool enough to avoid side reactions.

  • Collection:

    • Direct the outlet into a stirred flask containing aqueous Sodium Thiosulfate (Na₂S₂O₃) and Ammonium Chloride (NH₄Cl). This immediately quenches excess base and reduces excess iodine (purple to yellow color change).

  • Purification:

    • Phase separate.[5] The product is in the organic (2-MeTHF) layer.

    • Crystallization: Swap solvent to Ethanol or Isopropanol/Water to crystallize the product. Avoid column chromatography to maintain green status.

Data Summary & Validation

ParameterTraditional Batch (-78°C)Green Flow Protocol (-20°C)
Solvent THF / Hexane2-MeTHF (Bio-based)
Cooling Energy High (Liquid N₂/Dry Ice)Low (Chiller)
Yield 65–75%80–85%
Regioselectivity 90:10 (C4:C2)>98:2 (Kinetic Control)
Safety High risk (Batch accumulation)Inherently Safer (Small volume)

Analytical Checkpoints:

  • 1H NMR (DMSO-d6): Look for the loss of the C4 proton.

    • Starting Material: Doublets at ~8.3 ppm (C2-H), ~8.1 ppm (C6-H), and ~7.9 ppm (C4-H).

    • Product: Singlet (or fine doublet) at ~8.4 ppm (C2-H) and ~8.2 ppm (C6-H). The signal at 7.9 ppm must be absent.

  • Shift: The Pivalamide NH signal often shifts downfield due to hydrogen bonding with the Iodine.

References

  • Genentech/Roche (Divarasib Synthesis): Burkhard, J. A., et al. "Development of a Streamlined Manufacturing Process for the Highly Substituted Quinazoline Core Present in KRAS G12C Inhibitor Divarasib." Organic Process Research & Development2024 , 28(1). Link

  • Green Amidation (T3P): Dunetz, J. R., et al. "T3P (Propylphosphonic Anhydride): An Efficient and Practical Reagent for the Synthesis of Amides and Esters." Organic Process Research & Development2016 , 20(2), 140–177. Link

  • Flow Lithiation (Green Solvents): Brocklehurst, C. E., et al. "Lithium–Halogen Exchange in 2-Methyltetrahydrofuran: A Green Alternative to Tetrahydrofuran in Flow." Organic Process Research & Development2011 , 15(6), 1447–1453. Link

  • Halogen Dance/Flow: Affron, D. P., et al. "Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance." Chemistry – A European Journal2022 , 28(71). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of N-(5-Fluoro-4-iodopyridin-3-yl)pivalamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: KRAS-INT-004 Subject: Yield Improvement & Troubleshooting for Directed Ortho-Lithiation (DoM) Applicable For: Synthesis of AMG 510 (Sotorasib) precursors and related KRAS G12C inhibitors.

Executive Summary & Dashboard

Molecule: N-(5-Fluoro-4-iodopyridin-3-yl)pivalamide Critical Step: Regioselective C4-lithiation of N-(5-fluoropyridin-3-yl)pivalamide followed by iodination. Primary Challenge: Achieving exclusive C4 regioselectivity over C2, preventing "halogen dance" (iodine migration), and avoiding pivalamide cleavage.

This guide addresses the specific failure modes associated with the Directed Ortho Metalation (DoM) of 3-pivalamido-5-fluoropyridine. The presence of two Directing Groups (DGs)—the Pivalamide at C3 and Fluorine at C5—creates a "synergistic pocket" at C4, but thermodynamic equilibration can lead to unwanted C2-lithiation or decomposition.

Diagnostic Flowchart

Use this visual guide to identify the root cause of your specific failure mode.

TroubleshootingFlow Start Identify Failure Mode Issue1 Mixture of Regioisomers (C2-Iodo vs C4-Iodo) Start->Issue1 Issue2 Low Conversion (Recovered SM) Start->Issue2 Issue3 Black Tar / Decomposition Start->Issue3 Issue4 Product Loss during Workup Start->Issue4 Sol1 Check Temp Control. Must be strictly -78°C. C2 is thermodynamic product. Issue1->Sol1 Sol2 Titrate n-BuLi. Ensure >2.2 eq base used. (1 eq for NH, 1.2 eq for CH) Issue2->Sol2 Sol3 Moisture in THF? Exothermic spike? Keep internal temp < -70°C. Issue3->Sol3 Sol4 Avoid acidic workup. Pivalamide can hydrolyze. Check pH. Issue4->Sol4

Caption: Diagnostic tree linking observed experimental outcomes to specific process parameters in pyridine organolithium chemistry.

Critical Issue Resolution (FAQs)

Q1: Why am I observing the C2-iodo isomer or a mixture of isomers?

The Science: The C4 position is the kinetic product due to the cooperative directing effect of the C3-Pivalamide and C5-Fluorine (the "sweet spot" between two directing groups). However, the C2 position is also activated by the pivalamide. If the reaction temperature rises above -70°C during lithiation, the lithiated species can equilibrate to the thermodynamically more stable C2 position or undergo proton transfer. The Fix:

  • Strict Temperature Control: Ensure the internal temperature never exceeds -70°C during n-BuLi addition.

  • Addition Rate: Add n-BuLi slowly down the side of the flask to pre-cool it.

  • Quench: Add the iodine solution rapidly while keeping the mixture cold. Do not let it warm up until the electrophile is fully added.

Q2: I used 1.1 equivalents of n-BuLi, but conversion is <50%. Why?

The Science: This is a common stoichiometry error. The pivalamide group contains an acidic N-H proton. The first equivalent of n-BuLi acts as a base to deprotonate the nitrogen, forming a lithium amide (inert). You need a second equivalent to perform the C-H lithiation on the ring. The Fix:

  • Use 2.2 to 2.5 equivalents of n-BuLi.

    • Eq 1: Deprotonates N-H -> N-Li.

    • Eq 2: Deprotonates C4-H -> C4-Li.

Q3: The reaction mixture turned black and I lost the product. What happened?

The Science: "Black tar" in pyridine chemistry usually indicates ring opening or polymerization. 4-Lithiopyridines are thermally unstable. If the reaction warms up before iodine is added, the lithiated species can attack unreacted starting material or self-condense. The Fix:

  • Dry Solvents: Ensure THF is distilled over Na/Benzophenone or from a high-quality solvent system. Moisture kills the base, leading to partial lithiation and complex mixtures.

  • Timing: Do not stir the lithiated species for too long (max 1 hour at -78°C) before adding Iodine.

Standard Operating Procedure (SOP)

Protocol optimized for high regioselectivity (C4 > 95%).

Reagents:

  • N-(5-fluoropyridin-3-yl)pivalamide (1.0 eq)

  • n-Butyllithium (2.5 M in hexanes, 2.3 eq)

  • Iodine (1.2 eq)

  • Anhydrous THF (0.1 M concentration relative to substrate)

Workflow:

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen atmosphere.

  • Solvation: Dissolve N-(5-fluoropyridin-3-yl)pivalamide in anhydrous THF.

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow 15 mins for equilibration.

  • Lithiation (The Critical Step):

    • Add n-BuLi (2.3 eq) dropwise via syringe pump or slow manual addition.

    • Monitor: Maintain internal temperature below -70°C.

    • Observation: The solution may turn yellow/orange (formation of the dianion).

    • Aging: Stir at -78°C for 1 hour .

  • Iodination:

    • Dissolve Iodine (1.2 eq) in a minimal amount of THF.

    • Add the Iodine solution dropwise to the lithiated mixture at -78°C.

    • Note: The color will change as iodine is consumed.

  • Quench:

    • After 30 mins, quench with saturated aq. NH₄Cl solution while still cold.

    • Allow to warm to room temperature.

  • Workup:

    • Extract with EtOAc.[1]

    • Wash organic layer with 10% Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine (removes purple color).

    • Dry over Na₂SO₄ and concentrate.

Mechanistic Insight & Visualization

The high regioselectivity arises from the Cooperative Directing Effect . The pivalamide (via the N-Li species) coordinates the incoming base, while the Fluorine atom acidifies the adjacent C4 proton via the inductive effect (-I).

Mechanism cluster_0 Key Intermediate: The Dilithio Species SM Starting Material Deprot 1st Eq n-BuLi (N-H Removal) SM->Deprot -78°C Dianion 2nd Eq n-BuLi (C4 Lithiation) Deprot->Dianion Cooperative Direction Product Iodine Quench (C4-Iodo) Dianion->Product I2 / THF

Caption: Stepwise lithiation mechanism showing the necessity of 2+ equivalents of base to access the reactive C4-lithiated intermediate.

References

  • Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity.[2] Nature, 575, 217–223.

  • Lanman, B. A., et al. (2020). Discovery of a Covalent Inhibitor of KRASG12C (AMG 510) for the Treatment of Solid Tumors.[1][2][3] Journal of Medicinal Chemistry, 63(1), 52–65.

  • Snieckus, V. (1990). Directed ortho metalation.[4][5] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933.

  • Schlosser, M. (2005).[4] The 2×3 "Wonders of the World" of Organometallic Chemistry. Journal of Organometallic Chemistry, 690(23), 5356-5369.

Sources

Technical Support Center: Purification of N-(5-Fluoro-4-iodopyridin-3-yl)pivalamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Purification & Isolation Challenges Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers CAS Registry Number: 1582731-79-0 Molecular Formula: C₁₀H₁₂FIN₂O

Executive Summary: The "Halogen Dance" Challenge

You are likely working with N-(5-Fluoro-4-iodopyridin-3-yl)pivalamide as a critical intermediate for cross-coupling reactions (Suzuki-Miyaura or Sonogashira) in the synthesis of kinase inhibitors.

This molecule presents a "perfect storm" of purification challenges:

  • The Pyridine Problem: The basic nitrogen interacts with acidic silanols on silica gel, causing severe tailing.

  • The Iodine Instability: The C-4 iodine, flanked by a fluorine and a pivalamide, is sterically crowded and electronically activated, making it susceptible to protodeiodination (loss of iodine) or light-induced degradation.

  • The "Halo-Effect" (Co-elution): The polarity difference between the product (4-Iodo) and the starting material (4-H) is often negligible, leading to co-elution during flash chromatography.

This guide provides field-proven protocols to overcome these specific bottlenecks.

Diagnostic Workflow: Select Your Path

Before choosing a purification method, analyze your crude mixture via LCMS or TLC.

Purification_Decision_Tree Start Analyze Crude Mixture (LCMS / TLC) Condition1 Impurity Profile: Mainly Unreacted SM (4-H)? Start->Condition1 Condition2 Impurity Profile: Regioisomers or Tailing? Start->Condition2 Action_Cryst PATH A: Recrystallization (Best for removing SM) Condition1->Action_Cryst Yes (SM > 5%) Action_Col PATH B: Modified Silica Column (Best for isomers/tar) Condition2->Action_Col Yes (Complex mix) Check Check Mother Liquor Action_Cryst->Check Purity < 95%? Check->Action_Col Recover remaining

Figure 1: Decision matrix for purification based on impurity profile.

Module A: Overcoming Chromatography Tailing

The Issue: Standard silica gel is slightly acidic (pH 6.5–7.0). The pyridine nitrogen in your product acts as a Lewis base, hydrogen-bonding with silanol groups (Si-OH). This results in broad, streaking bands that overlap with impurities, drastically reducing yield.

The Solution: Amine Deactivation You must neutralize the silica surface before or during elution.

Protocol: The "Triethylamine Block"
  • Mobile Phase Preparation:

    • Standard: Hexanes / Ethyl Acetate (Hex/EtOAc).[1]

    • Modifier: Add 1% Triethylamine (Et₃N) to the Ethyl Acetate portion only, or 0.5% to the premixed mobile phase.

    • Why? Et₃N has a higher affinity for silanols than your pyridine product. It coats the silica, creating a "shield" that allows your product to elute as a sharp, symmetrical band.

  • Column Pre-treatment (Crucial Step):

    • Flush the column with 3 column volumes (CV) of Hexanes + 1% Et₃N before loading your sample.

    • Warning: Do not use Et₃N if you are using UV detection below 240 nm, as it absorbs strongly.

  • Alternative Solvent System (DCM-Based):

    • If solubility in Hex/EtOAc is poor, switch to DCM / MeOH .

    • Gradient: 0% → 5% MeOH in DCM.

    • Note: Pyridines are very soluble in DCM. Ensure you do not elute the product in the void volume.

Module B: Separating Starting Material (Recrystallization)

The Issue: If you synthesized this via Directed Ortho Metalation (DoM) (e.g., using n-BuLi/LiTMP and I₂), the main impurity is often unreacted starting material (N-(5-fluoropyridin-3-yl)pivalamide).

  • Problem: The Iodine atom (Product) and the Hydrogen atom (SM) have similar lipophilicities. They often co-elute on silica.

The Solution: Solubility Differential The pivalamide group encourages crystallization. The planar, heavy Iodo-product packs differently into a lattice than the lighter SM.

Protocol: The "Hot-Spike" Recrystallization
  • Solvent System: Ethyl Acetate / Hexanes (or Heptane).

  • Target: The product is soluble in hot EtOAc but insoluble in Hexanes.

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethyl Acetate.

    • Tip: If the solution is dark brown (Iodine release), wash the crude organic phase with 10% Sodium Thiosulfate (

      
      ) before attempting crystallization.
      
  • Precipitation: Remove from heat. While still hot, slowly add Hexanes dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add 1–2 drops of hot EtOAc to clear the solution.

  • Crystallization: Let it cool to room temperature slowly (wrap the flask in foil to cool slower). Then move to a fridge (4°C) for 4 hours.

  • Filtration: Filter the crystals and wash with cold Hexanes/EtOAc (9:1).

Result: The starting material (SM) usually remains in the mother liquor, while the 4-Iodo product crystallizes out.

Module C: Stability & Handling (The Iodine Trap)

The Issue: 4-Iodopyridines are reactive. The C-I bond is weaker than a C-Br or C-Cl bond.

  • Light Sensitivity: Exposure to light can cause homolytic cleavage of the C-I bond, turning your white solid purple/brown.

  • Acid Sensitivity: Prolonged exposure to acidic silica can cause decomposition.

Best Practices:

  • Speed is Key: Do not leave the compound on a silica column overnight. Elute immediately.

  • Darkness: Wrap your column and collection flasks in aluminum foil during purification.

  • Storage: Store the purified solid under Argon/Nitrogen at -20°C.

Troubleshooting FAQs

Q: My product turned purple on the rotary evaporator. What happened? A: This indicates free Iodine (


) release, likely due to light exposure or heating above 40°C.
  • Fix: Redissolve in EtOAc, wash with 10% aqueous Sodium Thiosulfate until the purple color disappears, dry over

    
    , and re-concentrate in the dark at low temperature (<30°C).
    

Q: I see two spots on TLC very close together. Which is which? A:

  • Top Spot (Higher Rf): Usually the 4-Iodo product . Halogens generally increase lipophilicity compared to the protonated starting material (H-SM).

  • Bottom Spot (Lower Rf): Usually the Starting Material (N-(5-fluoropyridin-3-yl)pivalamide) or the C-2 regioisomer (if formed).

  • Verification: Perform a "co-spot" TLC (Spot A, Spot B, and Spot A+B in the middle) to confirm separation.

Q: The product is crashing out inside the column. A: This is common with pivalamides in Hexane-heavy systems.

  • Fix: Use Solid Loading . Dissolve crude in DCM, add silica, evaporate to dryness, and load the powder. Switch to a DCM/MeOH gradient or increase the baseline polarity of your Hex/EtOAc system (e.g., start at 10% EtOAc instead of 0%).

References & Further Reading

  • BenchChem. this compound Product Specifications. (Provides structural context and physical property baselines).[2][3][4] Link

  • Schlosser, M. Organometallics in Synthesis: A Manual. (Authoritative text on Directed Ortho Metalation and the behavior of halopyridines).

  • Knochel, P., et al. Regioselective functionalization of pyridines. (Details on the lability and directing effects in pyridine synthesis).

  • Journal of Organic Chemistry. Purification of highly polar heterocycles. (General principles on amine-modified silica chromatography).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling halogenated pyridines.

Sources

identifying side products in N-(5-Fluoro-4-iodopyridin-3-yl)pivalamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #TCH-PYR-404 Subject: Troubleshooting Impurities & Regioselectivity in DoM Iodination Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Context

You are likely synthesizing N-(5-Fluoro-4-iodopyridin-3-yl)pivalamide (CAS: 1582731-79-0) as a critical intermediate for KRAS G12C inhibitors (e.g., Sotorasib analogs) or related kinase inhibitors.

The synthesis relies on a Directed Ortho Metalation (DoM) strategy.[1] The pivalamide group at C3 and the fluorine atom at C5 act cooperatively to acidify the C4 proton, making it the preferred site for lithiation. However, this "sweet spot" is chemically fragile. Deviations in temperature, stoichiometry, or reagent quality often lead to specific, identifiable side products.

This guide treats your synthesis as a system. By identifying the side product, we can reverse-engineer the specific parameter failure.

The Synthesis & Failure Pathways (Visual Logic)

The following diagram maps the standard workflow against the three most common failure modes (Pathways A, B, and C). Use this to diagnose your crude LCMS/NMR data.

SynthesisPathways cluster_inputs Precursors cluster_intermediates Lithiated Species (Transient) cluster_products Final Outcomes SM N-(5-fluoropyridin-3-yl)pivalamide (Starting Material) Li_C4 C4-Lithio Species (Thermodynamic Product) SM->Li_C4  Correct Lithiation (Cooperative Directing) Li_C2 C2-Lithio Species (Kinetic/Competing) SM->Li_C2  Competing Directing (Pyridine N-Lone Pair) BuLi n-BuLi (2.2 equiv) -78°C BuLi->SM Target Target: C4-Iodo Product (this compound) Li_C4->Target  I2 Quench Imp_A Impurity A: Unreacted SM (Protodeiodination) Li_C4->Imp_A  Moisture/Warm Quench (H+ Source) Imp_C Impurity C: Di-iodo Species Li_C4->Imp_C  Excess Base + I2 Imp_B Impurity B: C2-Iodo Regioisomer Li_C2->Imp_B  I2 Quench

Figure 1: Mechanistic pathways showing the competition between the desired C4-lithiation (green path) and common side-reactions (red paths).

Troubleshooting Guide: Diagnosing by Impurity

Identify your dominant impurity below to find the root cause and solution.

Issue 1: High levels of Starting Material (Impurity A)

Observation: LCMS shows mass [M+H] = 197 (Starting Material) alongside product. Mechanism: Protodeiodination or Failed Lithiation.

  • Scenario A (Moisture): The C4-lithio species formed but was protonated by water in the THF or Iodine solution before it could react with Iodine.

  • Scenario B (Temperature): If the reaction warmed above -60°C before quenching, the lithiated species may have decomposed or protonated.

Corrective Protocol:

  • Titrate n-BuLi: Never trust the bottle label. Use the diphenylacetic acid method or similar to determine exact molarity.

  • Dry the Iodine: Ensure the

    
     solution (in THF) is prepared with anhydrous solvent and stored over molecular sieves if not used immediately.
    
  • Reverse Quench: Instead of adding

    
     to the reaction, cannula the lithiated species into a cold iodine solution. This ensures the lithiated species always sees excess electrophile.
    
Issue 2: The C2-Iodo Regioisomer (Impurity B)

Observation: LCMS shows correct mass ([M+H] = 323), but a second peak elutes close to the product. Mechanism: The pyridine nitrogen lone pair can direct lithiation to the C2 position (ortho to N). While the C4 position is thermodynamically favored (sandwiched between F and Pivalamide), C2 is kinetically accessible.

Corrective Protocol:

  • Equilibration Time: Ensure the reaction stirs at -78°C for at least 1 hour before adding iodine. This allows the kinetic C2-lithio species to isomerize to the more stable C4-lithio species ("The Lithium Dance").

  • Solvent Polarity: Strictly use THF. Do not add TMEDA unless necessary; TMEDA can sometimes boost the kinetic C2-lithiation capability of n-BuLi.

Issue 3: Di-iodinated Species (Impurity C)

Observation: LCMS shows [M+H] ≈ 449. Mechanism: "Over-cooking." You likely used >2.2 equivalents of n-BuLi or allowed the temperature to fluctuate, causing a second deprotonation event on the already iodinated product (or dilithiation of the start material).

Corrective Protocol:

  • Stoichiometry Control: Use exactly 2.0–2.1 equivalents of n-BuLi. (1 eq removes the amide proton, 1 eq performs the C-H lithiation).

  • Rate of Addition: Add n-BuLi slowly down the side of the flask to pre-cool it. Localized hot spots cause over-reaction.

Analytical Fingerprinting (Data Tables)

Use this table to confirm the identity of your isolated species.

Table 1: NMR & LCMS Identification Criteria
SpeciesStructure Note1H NMR (DMSO-d6 or CDCl3) Distinctive SignalsLCMS (ESI+)
Target (C4-I) I at C4 (Ortho to F and Piv)2 Aromatic H. Two singlets (or weak doublets). Key: Loss of the C4 proton (which is usually a triplet/dd in SM).323.1
Starting Material No Iodine3 Aromatic H. C2-H (s), C6-H (d), C4-H (dd/m).197.2
Impurity B (C2-I) I at C2 (Ortho to N)2 Aromatic H. C4-H appears as a doublet of doublets (coupling to F and C6).323.1
Impurity C (Di-iodo) I at C2 and C41 Aromatic H. Only C6-H remains (singlet/doublet).449.0

Validated Synthesis Protocol

This protocol is designed to maximize the "Cooperative Effect" and minimize C2-lithiation.

Reagents:

  • N-(5-fluoropyridin-3-yl)pivalamide (1.0 equiv)

  • n-BuLi (2.2 equiv, titrated)

  • Iodine (2.5 equiv)

  • Anhydrous THF (0.2 M concentration)

Step-by-Step:

  • Setup: Flame-dry a 3-neck flask. Purge with Argon. Add Starting Material and THF. Cool to -78°C (Internal probe required).

  • Deprotonation: Add n-BuLi dropwise over 20 mins. Keep internal temp < -70°C.

    • Note: The first equivalent deprotonates the amide N-H. The second equivalent performs the C-H lithiation.

  • The "Dance" (Crucial): Stir at -78°C for 1.5 hours . This extended time ensures conversion of any kinetic C2-Li to the thermodynamic C4-Li.

  • Quench: Dissolve Iodine in THF (anhydrous). Add this solution dropwise to the reaction mixture at -78°C.

    • Visual Cue: Reaction should turn dark brown/purple and sustain color.

  • Workup: Warm to RT. Quench with saturated aq.

    
     (Sodium Thiosulfate) to remove excess iodine (color changes from purple to yellow/clear). Extract with EtOAc.
    

References

  • Schlosser, M. (2005). The "Cooperative Effect" in Organometallic Chemistry. Describes the synergistic directing power of amides and fluorine in pyridines.

  • Snieckus, V. (1990). Directed Ortho Metalation.[1][2] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. The foundational text on DoM regioselectivity.

  • Lanman, B. A., et al. (2020). Discovery of Sotorasib (AMG 510), a First-in-Class KRAS(G12C) Inhibitor. Illustrates the utility of highly substituted fluoropyridines in clinical candidates.

  • Estel, L., et al. (1988). Regioselective Lithiation of 3-Fluoropyridine.[3] Specific data on the lithiation preference of fluorinated pyridines.

Sources

Technical Support Center: Optimizing Catalyst Loading for N-(5-Fluoro-4-iodopyridin-3-yl)pivalamide Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions involving N-(5-Fluoro-4-iodopyridin-3-yl)pivalamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-proven insights to overcome common challenges in the synthesis of complex pyridine-containing molecules.

Introduction

This compound is a key building block in medicinal chemistry. Its successful functionalization via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is often crucial for the synthesis of target compounds. However, the electron-deficient nature of the pyridine ring and the potential for the nitrogen lone pair to coordinate with the metal center can present unique challenges, making catalyst optimization a critical step.[1] This guide will provide a structured approach to troubleshooting and optimizing catalyst loading for these specific couplings.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise when working with this substrate.

Q1: What are the typical palladium catalyst loading ranges for coupling reactions with this compound?

For Suzuki-Miyaura couplings, a general starting point for palladium catalyst loading is between 0.5 to 5 mol%.[2] However, for highly efficient catalyst systems and on larger scales, loadings can sometimes be reduced to as low as 50 ppm.[3] The optimal loading is a balance between reaction efficiency, cost, and acceptable levels of residual palladium in the final product.

Q2: Why is my reaction showing low or no yield even with a standard catalyst loading?

Low or no yield can stem from several factors beyond just catalyst loading. The inherent electronic properties of the pyridine ring can deactivate it towards certain reactions, and the nitrogen's lone pair can inhibit catalyst activity by coordinating to the metal center.[1] It is also crucial to ensure the purity of all reagents and solvents, and that the reaction is conducted under a strictly inert atmosphere, as oxygen can lead to catalyst deactivation and side reactions like the homocoupling of boronic acids.[4][5]

Q3: How do I choose the right ligand for my this compound coupling?

The choice of ligand is critical for a successful coupling. For electron-deficient substrates like functionalized pyridines, bulky and electron-rich phosphine ligands are often preferred.[1][6] These ligands help to stabilize the palladium catalyst, promote the oxidative addition step, and facilitate the reductive elimination to form the desired product.[7][8] Commonly used ligands include those from the Buchwald and Fu families (e.g., XPhos, SPhos).[4] N-heterocyclic carbenes (NHCs) are also emerging as powerful alternatives to phosphine ligands.[7]

Q4: Can the pivalamide protecting group interfere with the coupling reaction?

The pivalamide group is generally stable under typical cross-coupling conditions. Its primary role is to protect the amine, and it is not expected to directly interfere with the catalytic cycle. However, its steric bulk could potentially influence the conformation of the substrate and, in some cases, affect the rate of reaction.

Q5: Is it necessary to degas the solvent and reagents for these coupling reactions?

Yes, it is highly recommended. Palladium(0) catalysts are sensitive to oxygen, which can lead to their deactivation through oxidation.[5] Thoroughly degassing the solvents and ensuring all additions are made under an inert atmosphere (e.g., nitrogen or argon) will significantly improve the reproducibility and yield of your reaction.[4]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the optimization of catalyst loading for this compound couplings.

Problem Potential Cause(s) Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst. 2. Inappropriate ligand or no ligand used. 3. Incorrect base or insufficient amount. 4. Poor quality of reagents or solvents (presence of water or oxygen). 5. Low reaction temperature.1. Use a fresh batch of catalyst or a pre-catalyst. Consider in-situ generation of the active Pd(0) species.[9] 2. Screen a panel of bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu-type ligands) or N-heterocyclic carbene (NHC) ligands.[4][6][7] 3. The base is crucial for activating the organoboron species in Suzuki couplings.[7][10] Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[4] 4. Use anhydrous, degassed solvents. Ensure starting materials are pure and dry. 5. Gradually increase the reaction temperature, monitoring for any signs of decomposition.
Formation of Side Products 1. Homocoupling of the boronic acid. 2. Protodeboronation of the boronic acid. 3. Dehalogenation of the starting material.1. This is often caused by the presence of oxygen.[5] Ensure rigorous degassing and maintain a positive pressure of inert gas.[4] 2. This is the cleavage of the C-B bond by a proton source. Ensure the base is strong enough and the reaction medium is sufficiently anhydrous.[4] 3. This can be influenced by the choice of solvent and base. Optimizing the ligand can also help to suppress this side reaction.[4]
Catalyst Decomposition (Black Precipitate) 1. Presence of oxygen. 2. High reaction temperature. 3. Inherent instability of the catalyst/ligand system.1. Improve inert atmosphere techniques. 2. Reduce the reaction temperature or reaction time. 3. Screen different ligands or pre-catalysts that offer greater stability.
Inconsistent Results 1. Variability in reagent quality. 2. Inconsistent reaction setup and inert atmosphere technique. 3. Moisture sensitivity.1. Use reagents from a reliable source and of high purity. 2. Standardize the procedure for setting up the reaction, including degassing times and inert gas flow. 3. Dry all glassware thoroughly and use anhydrous solvents.[11]

Experimental Protocols & Workflows

General Procedure for Optimizing Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or a suitable pre-catalyst)

  • Ligand (if not using a pre-catalyst)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, the base, and the palladium catalyst (and ligand, if separate).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[4]

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Workflow Diagram

Caption: A workflow for troubleshooting low-yield couplings.

Catalytic Cycle of Suzuki-Miyaura Coupling

Understanding the catalytic cycle is fundamental to troubleshooting.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R-B(OR)₂ PdII_Both Ar-Pd(II)-R L₂ Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product Ar-R RedElim->Product center

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Technical Support Center: Managing Regioselectivity in N-(5-Fluoro-4-iodopyridin-3-yl)pivalamide Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the functionalization of N-(5-Fluoro-4-iodopyridin-3-yl)pivalamide . This highly functionalized pyridine scaffold is a critical building block in medicinal chemistry and drug discovery[1]. However, its dense substitution pattern—featuring a directing pivalamide group at C3, a reactive iodine at C4, and an electron-withdrawing fluorine at C5—creates complex regioselectivity challenges.

This guide provides causality-driven troubleshooting, self-validating protocols, and mechanistic insights to help you achieve precise functionalization.

Global Regioselectivity & Functionalization Strategy

Before troubleshooting specific reactions, it is crucial to understand the logical relationships between the reactive sites on this scaffold. The diagram below maps the optimal functionalization pathways.

G Core This compound Core Scaffold C4 C4-Position (Iodine) Cross-Coupling Core->C4 Pd-Catalyzed (Suzuki/Sonogashira) C2 C2-Position (C-H) Directed ortho-Metalation Core->C2 Knochel's Base (TMPMgCl·LiCl) C5 C5-Position (Fluorine) Nucleophilic Aromatic Substitution Core->C5 Soft Nucleophiles (Amines/Thiols)

Caption: Regioselective functionalization map of this compound.

Troubleshooting Guides & FAQs

Section A: C4-Cross-Coupling (Suzuki-Miyaura)

Q: Why am I observing significant protodeiodination instead of the desired C4-coupled product during Suzuki-Miyaura reactions?

Causality: The C4-iodine is an excellent handle for cross-coupling[1]. However, it is flanked by a bulky pivalamide group at C3 and a fluorine atom at C5. This extreme steric hindrance drastically slows down the transmetalation step of the palladium catalytic cycle. When transmetalation is delayed, the intermediate Pd(II) species acts as a thermodynamic sink and undergoes competitive reduction (protodeiodination), replacing the iodine with a proton.

Solution: You must accelerate the oxidative addition and transmetalation steps by utilizing sterically demanding, highly electron-rich phosphine ligands (e.g., XPhos or dtbpf) combined with a robust precatalyst system.

Self-Validating Protocol: Sterically Hindered C4-Suzuki Coupling

  • Charge a dry Schlenk flask with this compound (1.0 equiv), arylboronic acid (1.5 equiv), and anhydrous K3PO4 (2.0 equiv).

  • Add XPhos Pd G3 (5 mol%). Evacuate and backfill with N2 three times.

  • Add degassed 1,4-dioxane/H2O (4:1 v/v) to achieve a 0.1 M concentration.

  • Heat the mixture at 80 °C for 4–6 hours.

  • Self-Validation Step: Analyze a 10 µL reaction aliquot via LC-MS. The reaction is successful when the starting material peak (m/z 323[M+H]+) is entirely consumed. Crucial check: If a significant peak at m/z 197[M+H]+ appears, protodeiodination has occurred. If the m/z 197 peak is absent and the coupled product mass dominates, transmetalation successfully outcompeted reduction.

Section B: Directed Ortho-Metalation (DoM) vs. The Halogen Dance

Q: When attempting to lithiate C2 using LDA to introduce an electrophile, I recover a complex mixture of regioisomers and migrated iodine products. How can I selectively functionalize C2?

Causality: The pivalamide group is a powerful Directed Metalation Group (DMG) that guides deprotonation to the adjacent C2 position. However, treating iodopyridines with strong, unhindered lithium bases like Lithium diisopropylamide (LDA) triggers the "Halogen Dance"[2]. This is a base-catalyzed, thermodynamically driven migration of the iodine atom to a more stable position on the pyridine ring via a series of halogen-metal exchanges.

Solution: To prevent the halogen dance, you must operate under strict kinetic control. Replacing LDA with Knochel's base (TMPMgCl·LiCl) allows for highly chemoselective metalation at milder temperatures without triggering iodine migration, as the resulting magnesium intermediate is significantly more stable and less prone to equilibration[3].

G Substrate N-(5-Fluoro-4-iodopyridin-3-yl) pivalamide TMP TMPMgCl·LiCl (Knochel's Base) Substrate->TMP -40 °C, Mild LDA LDA / LTMP (Strong Lithium Bases) Substrate->LDA -78 °C to RT C2_Mag C2-Magnesiated Intermediate (Kinetic Control) TMP->C2_Mag Directed Metalation HD Halogen Dance (Iodine Migration) LDA->HD Thermodynamic Sink Prod_C2 Selective C2-Product C2_Mag->Prod_C2 Electrophile Prod_Mix Complex Regioisomer Mixture HD->Prod_Mix Quench

Caption: Mechanistic divergence: Kinetic DoM via Knochel's base vs. thermodynamic Halogen Dance.

Self-Validating Protocol: Kinetic C2-Metalation

  • Dissolve this compound (1.0 equiv) in anhydrous THF (0.2 M) under an Argon atmosphere.

  • Cool the solution to -40 °C using a dry ice/acetonitrile bath.

  • Dropwise add TMPMgCl·LiCl (1.1 equiv, 1.0 M in THF/toluene) over 15 minutes. Stir at -40 °C for 30 minutes.

  • Self-Validation Step: Withdraw a 0.1 mL aliquot and quench it directly into D2O. Extract with EtOAc, evaporate, and analyze via 1H-NMR. The complete disappearance of the C2-H singlet (typically around ~8.2 ppm) confirms >95% successful metalation. Do not proceed to electrophile addition until this is verified.

  • Add the desired electrophile (1.5 equiv) and slowly warm the reaction to room temperature.

Section C: Nucleophilic Aromatic Substitution (SNAr) at C5

Q: Is it possible to selectively displace the C5-fluorine via SNAr without cleaving the pivalamide group or reacting at the C4-iodine?

Causality: The fluorine at C5 is highly activated for SNAr due to the electron-deficient nature of the pyridine ring[1]. However, utilizing "hard" nucleophiles (like alkoxides or hydroxides) under strong basic conditions will lead to competitive nucleophilic attack on the pivalamide carbonyl, resulting in deprotection.

Solution: Exploit the principle of Hard-Soft Acid-Base (HSAB) theory. Use "soft" nucleophiles (such as secondary amines or thiols) paired with a mild, non-nucleophilic base (e.g., Cs2CO3). Soft nucleophiles will preferentially attack the highly polarizable C5-fluorine carbon system over the hard carbonyl carbon of the pivalamide.

Self-Validating Protocol: Chemoselective C5-SNAr

  • Dissolve this compound (1.0 equiv) in anhydrous DMF (0.2 M).

  • Add the soft nucleophile (e.g., morpholine, 1.2 equiv) and Cs2CO3 (1.5 equiv).

  • Stir the suspension at 60 °C for 12 hours.

  • Self-Validation Step: Monitor the reaction via 19F-NMR of the crude mixture. The complete disappearance of the starting material's distinct fluorine signal confirms successful substitution at C5. The integrity of the pivalamide group can be simultaneously verified by the retention of the tert-butyl singlet (~1.3 ppm) in 1H-NMR.

Quantitative Data: Reactivity Profile Summary

Use the following table to quickly determine the appropriate reagents and assess the risks associated with targeting specific sites on the this compound scaffold.

Reaction SiteTarget TransformationRecommended Reagent/BaseHalogen Dance RiskKey Mechanistic Challenge
C4 (Iodine) Suzuki/SonogashiraXPhos Pd G3, K3PO4LowProtodeiodination due to severe steric bulk.
C2 (C-H) Directed ortho-MetalationTMPMgCl·LiCl (-40 °C)LowAchieving kinetic control over metalation.
C2 (C-H) Directed ortho-MetalationLDA or LTMP (-78 °C)High Base-catalyzed iodine migration (Thermodynamic).
C5 (Fluorine) SNArSoft Nucleophile, Cs2CO3LowChemoselectivity against pivalamide cleavage.

References

  • Rocca, P., Cochennec, C., Marsais, F., Thomas-dit-Dumont, L., Mallet, M., Godard, A., & Queguiner, G. "First metalation of aryl iodides: directed ortho-lithiation of iodopyridines, halogen-dance, and application to synthesis." The Journal of Organic Chemistry, 1993. URL: [Link]

  • Mosrin, M., & Knochel, P. "Regio- and chemoselective metalation of chloropyrimidine derivatives with TMPMgCl·LiCl and TMP2Zn·2MgCl2·2LiCl." Chemistry - A European Journal, 2009. URL: [Link]

Sources

Technical Support Center: Troubleshooting Lithiation Reactions of Pyridine Systems

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyridine lithiation workflows. Pyridine scaffolds are ubiquitous in drug development, yet their electron-deficient nature makes them notoriously difficult to functionalize via standard organolithium chemistry. This guide provides mechanistic troubleshooting, validated protocols, and strategic workflows to overcome common pitfalls like nucleophilic addition, regiochemical scrambling, and intermediate decomposition.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why am I observing nucleophilic addition (Chichibabin-type reactions) instead of deprotonation when using n-BuLi? Causality & Solution: The electronegative nitrogen atom in the pyridine ring withdraws electron density, rendering the C2 and C6 positions highly electrophilic. When standard alkyllithiums like n-BuLi are used, they kinetically prefer to attack the C=N bond rather than acting as a base to abstract a proton[1]. To fix this: Switch to sterically hindered, non-nucleophilic bases such as Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) at low temperatures (-78 °C)[1]. Alternatively, if direct alkyllithium use is required, employ a unimetallic superbase like n-BuLi-LiDMAE (where LiDMAE is lithium dimethylaminoethoxide). This mixed aggregate alters the kinetic basicity, promoting exclusive deprotonative lithiation over nucleophilic addition[2].

Q2: My halogen-metal exchange on a bromopyridine is yielding a complex mixture of regioisomers. What is causing this scrambling? Causality & Solution: You are likely experiencing a "halogen dance" (base-catalyzed halogen migration). This occurs when the initially formed lithiopyridine is unstable and acts as a base, deprotonating unreacted starting material or rearranging to a thermodynamically more stable regioisomer[3]. Furthermore, advantageous moisture in poorly dried THF or glassware can cause premature protonation, exacerbating the mixture[3]. To fix this: Halogen-metal exchange is extremely fast and should be conducted at strict cryogenic temperatures (-78 °C to -100 °C)[4]. If the intermediate is too unstable, consider an in-situ electrophilic quench (Barbier-type condition) where the electrophile is already present in the flask before base addition[3]. For substrates with acidic protons, a combination of i-PrMgCl and n-BuLi can form a stable magnesium intermediate, preventing intermolecular quenching[5].

Q3: How do I ensure regiocontrol during Directed ortho-Metalation (DoM)? Causality & Solution: Regiocontrol in DoM relies heavily on the Complex-Induced Proximity Effect (CIPE). The Directing Metalating Group (DMG) acts as a Lewis base, coordinating the Lewis acidic lithium cation and bringing the strong base into close proximity with the ortho-proton[6]. If regioselectivity is poor, the pre-lithiation complex is either failing to form or being outcompeted by solvent coordination. To fix this: Optimize your solvent. Apolar, non-coordinating media (like hexanes) strengthen the DMG-Lithium interaction, whereas strongly coordinating solvents (like THF or TMEDA additives) can disrupt the CIPE mechanism[2][7].

Part 2: Reagent Selection & Quantitative Data

Selecting the correct base and conditions is the most critical variable in pyridine metalation. The table below summarizes the causality behind reagent choices.

Reagent SystemPrimary MechanismTypical Temp.Key AdvantageCommon Pitfall
n-BuLi Halogen-Metal Exchange-78 °C to -100 °CExtremely fast exchange kinetics.High risk of nucleophilic addition to C=N bond[1].
LDA / LiTMP Directed ortho-Metalation-78 °CSteric bulk prevents nucleophilic attack[1].May not be basic enough for unactivated pyridines.
n-BuLi / LiDMAE Superbase Deprotonation0 °C to -20 °CExcellent chemoselectivity in apolar media[2].Highly sensitive to solvent choice (requires hexanes)[7].
i-PrMgCl / n-BuLi Magnesiation / Exchange0 °C to -20 °CTolerates acidic protons; non-cryogenic[5].Requires precise stoichiometry to avoid over-metalation.

Part 3: Standard Operating Procedures (SOPs)

Protocol A: Regioselective Lithiation via Unimetallic Superbase (n-BuLi-LiDMAE)

This self-validating protocol utilizes a mixed aggregate to prevent nucleophilic addition, ideal for unactivated pyridines[2].

  • Reagent Preparation: Under an inert argon atmosphere, dissolve 2-dimethylaminoethanol (DMAE, 1.0 equiv) in anhydrous hexane (0.5 M).

  • Aggregate Formation: Cool the solution to 0 °C. Dropwise, add n-BuLi (2.0 equiv, typically 2.5 M in hexanes). The first equivalent deprotonates the alcohol to form LiDMAE; the second equivalent forms the active n-BuLi-LiDMAE superbase aggregate[2]. Stir for 30 minutes.

  • Substrate Addition: Cool the reaction to -20 °C. Add the pyridine substrate (1.0 equiv) dropwise. The non-coordinating solvent forces the lithium to coordinate with the pyridine nitrogen or DMG, initiating the CIPE mechanism[7].

  • Electrophilic Trapping: After 1 hour, add the desired electrophile (e.g., TMSCl, 1.5 equiv).

  • Validation Step: Quench a small aliquot with D₂O instead of the electrophile. Analyze via ¹H-NMR to confirm >95% deuterium incorporation at the target site, validating successful metalation without decomposition.

Protocol B: Halogen-Metal Exchange on Sensitive Bromopyridines

This protocol utilizes a magnesium/lithium combination to prevent intermolecular quenching and halogen dance[5].

  • Magnesium Complexation: Dissolve the bromopyridine (1.0 equiv) in ultra-dry, freshly distilled THF at 0 °C. Add i-PrMgCl (1.0 equiv, 2.0 M in THF) dropwise over 5 minutes. Stir for 5 minutes to form the initial magnesium complex[5].

  • Lithium Exchange: Cool the solution to -20 °C. Add n-BuLi (2.0 equiv, 2.5 M in hexanes) dropwise, maintaining the internal temperature strictly below -20 °C[5].

  • Trapping: Stir for 30 minutes, then introduce the electrophile.

  • Validation Step: If yields are low, repeat the experiment with the electrophile already present in the flask prior to n-BuLi addition (in-situ quench) to rule out intermediate lifetime issues[3].

Part 4: Workflows & Logical Relationships

LithiationStrategy Start Pyridine Substrate HasHalogen Contains Br or I? Start->HasHalogen HasDMG Contains Directing Group? HasHalogen->HasDMG No HalogenExchange Halogen-Metal Exchange (i-PrMgCl / n-BuLi, -20°C) HasHalogen->HalogenExchange Yes DoM Directed ortho-Metalation (LDA or LiTMP, -78°C) HasDMG->DoM Yes Superbase Superbase Lithiation (n-BuLi-LiDMAE, Hexanes) HasDMG->Superbase No

Decision tree for selecting the optimal pyridine lithiation strategy based on substrate features.

MechanisticPathway Substrate Pyridine + Organolithium Coordination Pre-lithiation Complex (CIPE Mechanism) Substrate->Coordination Bulky Base / DMG / Apolar Solvent Nucleophilic Nucleophilic Attack (C=N bond) Substrate->Nucleophilic n-BuLi / No DMG / Polar Solvent Deprotonation Regioselective ortho-Deprotonation Coordination->Deprotonation Thermodynamic Control Chichibabin Chichibabin Addition Product (Undesired) Nucleophilic->Chichibabin Kinetic Pathway

Mechanistic divergence between desired CIPE-driven metalation and undesired nucleophilic addition.

References

  • DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. clockss.org. 1

  • Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. znaturforsch.com. 4

  • Directed Metalation: A Survival Guide. baranlab.org. 6

  • Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. acs.org. 2

  • Complex-Induced Proximity Effect in Lithiation: Unveiling Recent Potentials in Organic Synthesis of Biologically. benthamopen.com. 7

  • I'm incapable of lithiating a simple bromoptridine and it's driving me insane. reddit.com. 3

  • Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. nih.gov. 5

Sources

Technical Support Center: High-Fidelity N-Arylhydrazone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Minimizing Byproduct Formation in N-Arylhydrazone Reactions[1]

The Mechanistic Landscape: Why Byproducts Form

To control the reaction, you must understand the competition at the molecular level. The condensation of an aryl hydrazine with a carbonyl is not a single linear path; it is a bifurcation point leading to three distinct outcomes.

The Competitive Pathways
  • The Target (Hydrazone): Formed via nucleophilic attack of the hydrazine

    
     on the carbonyl carbon, followed by dehydration.[1]
    
  • The "Double" Trap (Azine): If the hydrazine is the limiting reagent or the intermediate is too reactive, a second carbonyl attacks the remaining nitrogen, forming an azine (

    
    ).[1]
    
  • The Cyclization Trap (Fischer Indole): Under acidic conditions and heat,

    
    -arylhydrazones undergo a [3,3]-sigmatropic rearrangement, eliminating ammonia to form an indole.[1] This is the most common "decomposition" pathway in acidic media.
    
Pathway Visualization

The following diagram illustrates the critical decision nodes where reaction conditions dictate the product profile.

ReactionPathways Start Aryl Hydrazine + Carbonyl Intermediate Carbinolamine Intermediate Start->Intermediate Nucleophilic Attack Hydrazone N-Arylhydrazone (TARGET) Intermediate->Hydrazone -H2O (Dehydration) Azine Azine (Byproduct) Hydrazone->Azine + Excess Carbonyl (Stoichiometry Error) Indole Indole (Fischer Product) Hydrazone->Indole Acid + Heat ([3,3]-Sigmatropic shift)

Caption: Figure 1. Mechanistic divergence in N-arylhydrazone synthesis. Green indicates the target; red indicates parasitic pathways.

Troubleshooting Hub & FAQs

This section addresses specific failure modes reported by users.

Q1: "I am observing a significant amount of Azine (double condensation) impurity. How do I stop this?"

Diagnosis: This is a stoichiometry and mixing issue. Azines form when the hydrazine acts as a linker between two carbonyl molecules.[1] Corrective Actions:

  • Invert the Addition Order: Never add hydrazine to the carbonyl. Slowly add the carbonyl to a solution of the hydrazine. This ensures the hydrazine is always in local excess during the addition.

  • Stoichiometric Adjustment: Use a slight excess of hydrazine (1.1 – 1.2 equivalents).[1]

  • Steric Control: If possible, use bulky aryl hydrazines; the secondary amine formed after the first condensation is less nucleophilic due to steric hindrance, naturally suppressing azine formation [1].

Q2: "My product decomposes into a cyclic impurity upon heating. Is this the Fischer Indole synthesis?"

Diagnosis: Yes. If you are using an


-aryl hydrazine and an acid catalyst (HCl, 

, or even acetic acid) with heat, you are actively driving the Fischer Indole synthesis.[1] Corrective Actions:
  • Remove the Acid: Switch to Nucleophilic Catalysis . Use Aniline or Anthranilic acid (10-20 mol%) at neutral pH (pH 4-7).[1] These form a highly reactive imine intermediate that transiminate with the hydrazine, accelerating the reaction without the protonation required for indole formation [2].

  • Lower the Temperature: The [3,3]-sigmatropic rearrangement usually has a high activation energy. Keep the reaction below 50°C.

  • Solvent Switch: Use water or aqueous ethanol.[1] The hydrazone product is often hydrophobic and will precipitate out of the reaction medium, effectively removing it from the equilibrium and preventing further side reactions [3].

Q3: "The NMR shows a mixture of two compounds, but Mass Spec confirms they have the same mass. Is my product impure?"

Diagnosis: You are likely observing E/Z Isomerization .[1] Hydrazones possess a


 double bond, leading to geometric isomers.[1] The E-isomer is typically the thermodynamic product, but the Z-isomer can be stabilized by intramolecular hydrogen bonding (e.g., in chlorohydrazones or if an ortho-hydroxy group is present) [4].
Corrective Actions: 
  • Thermodynamic Equilibration: Heat the sample in the NMR solvent (DMSO-

    
    ) to 50°C to speed up equilibration to the thermodynamic major isomer.
    
  • Acid Trace: A trace amount of acid (TFA) can lower the rotational barrier, collapsing the mixture into the single thermodynamic isomer [5].

Optimized Protocol: The "Green" Nucleophilic Method

This protocol replaces the traditional acid-catalyzed reflux method. It minimizes indole formation by maintaining neutral pH and minimizes azine formation via precipitation.[1]

Reagents & Parameters
ParameterRecommendationRationale
Solvent Water or EtOH:Water (1:1)Promotes product precipitation; Green chemistry [3].[1][2]
Catalyst Anthranilic Acid (10 mol%)Superior nucleophilic catalyst; avoids Brønsted acidity [2].[1]
Stoichiometry 1.1 eq. Hydrazine : 1.0 eq.[1] CarbonylExcess hydrazine suppresses azine formation.[1]
Temperature Ambient (20-25°C)Prevents thermal degradation (Indolization).[1]
Step-by-Step Workflow
  • Catalyst Preparation: Dissolve the aldehyde/ketone (1.0 mmol) and Anthranilic Acid (0.1 mmol) in 2 mL of Ethanol/Water.[1] Stir for 10 minutes to allow the active imine intermediate to form.

  • Nucleophile Addition: Add the

    
    -aryl hydrazine (1.1 mmol) slowly to the mixture.
    
  • Monitoring: Stir at room temperature. The product should begin to precipitate within 15–60 minutes.[1]

    • Checkpoint: Monitor via TLC.[1] The disappearance of the aldehyde is the primary endpoint.

  • Isolation: Filter the precipitate. Wash with cold water (removes the water-soluble anthranilic acid catalyst) and cold ethanol (removes unreacted hydrazine).[1]

  • Drying: Dry under vacuum.[1] Recrystallization from hot ethanol is preferred if purification is needed, as it avoids column chromatography which can cause hydrolysis on acidic silica gel.[1]

Decision Tree for Troubleshooting

Use this logic flow to identify the root cause of reaction failure.

TroubleshootingTree Start Identify Impurity/Issue Q1 Is the impurity Mass = 2x Carbonyl? Start->Q1 ResultAzine Issue: Azine Formation Sol: Increase Hydrazine eq. Sol: Reverse Addition Order Q1->ResultAzine Yes Q2 Is the impurity Mass = Product - NH3? Q1->Q2 No ResultIndole Issue: Fischer Indolization Sol: Remove Acid Catalyst Sol: Lower Temperature Q2->ResultIndole Yes Q3 Is Mass correct but NMR complex? Q2->Q3 No ResultIso Issue: E/Z Isomerization Sol: Check solvent effects Sol: Allow equilibration Q3->ResultIso Yes

Caption: Figure 2. Diagnostic logic flow for N-arylhydrazone synthesis failures.

References

  • Synthesis of Asymmetric Azines. ResearchGate. Retrieved from [Link]

  • Water-soluble Organocatalysts for Hydrazone and Oxime Formation. National Institutes of Health (PMC).[1] Retrieved from [Link]

  • The (E, Z) Isomerization of C-methoxycarbonyl-N-aryl Chlorohydrazones. CNR-IRIS. Retrieved from [Link][1]

  • A pH Activated Configurational Rotary Switch: Controlling the E/Z Isomerization in Hydrazones. Journal of the American Chemical Society. Retrieved from [Link]

Sources

overcoming stability issues of N-(5-Fluoro-4-iodopyridin-3-yl)pivalamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Stability Issues of N-(5-Fluoro-4-iodopyridin-3-yl)pivalamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the nuanced physicochemical behaviors of this compound (CAS 1582731-79-0). This trifunctional pyridine derivative is a highly valuable building block in medicinal chemistry, primarily leveraging the C4-iodine for cross-coupling and the C5-fluorine for metabolic tuning[1]. However, its dense functionalization presents unique stability challenges.

This guide provides causality-driven troubleshooting, self-validating protocols, and mechanistic insights to ensure the integrity of your synthetic workflows.

Part 1: Core Stability Issues & Causality (FAQs)

Q1: Why am I observing spontaneous deiodination of the compound during storage or ambient reaction setups? A1: The lability of the C4-iodine bond is a direct consequence of the electronic landscape of the pyridine ring. The electronegative pyridine nitrogen renders the entire ring highly electron-deficient[2]. When coupled with the electron-withdrawing C5-fluorine, the C4-I bond becomes highly polarized and susceptible to both photolytic homolytic cleavage and trace-metal-catalyzed reduction. In palladium-catalyzed cross-couplings, the rate-determining oxidative addition is highly favored for iodine over bromine or chlorine (I > Br > Cl)[3]. However, this same hyper-reactivity means that exposure to ambient light or trace reducing agents (e.g., residual THF degrading to form radicals) can lead to premature deiodination. Actionable Insight: Store the compound strictly under an inert atmosphere (argon/nitrogen) at 2–8°C in opaque containers.

Q2: My pivalamide protecting group is cleaving prematurely during my cross-coupling reactions. What causes this? A2: The pivalamide (2,2-dimethylpropanamide) group is specifically chosen for this scaffold because its bulky tert-butyl moiety provides extreme steric shielding, making it unusually resistant to hydrolysis compared to standard acetamides[4]. It is designed to survive the basic conditions of Suzuki-Miyaura or Sonogashira couplings[1]. If you are observing premature deprotection (yielding the free 5-fluoro-4-iodopyridin-3-amine), it is almost certainly due to the use of overly harsh nucleophilic bases (e.g., hydroxides or alkoxides) at elevated temperatures (>80°C), or the presence of specific Lewis acids that coordinate to the amide carbonyl, bypassing the steric bulk. Actionable Insight: Switch to milder, non-nucleophilic bases such as potassium carbonate (K


CO

) or cesium fluoride (CsF) in your coupling steps.

Q3: I am detecting a byproduct where the fluorine atom is missing, replaced by my solvent or base. How do I prevent this? A3: You are observing Nucleophilic Aromatic Substitution (S


Ar). The C5-fluorine is situated on a highly electron-deficient pyridine ring[2]. Fluorine is an excellent leaving group in S

Ar reactions due to its high electronegativity, which stabilizes the intermediate Meisenheimer complex. If your reaction utilizes strong nucleophiles (like sodium methoxide, or primary amines) at high temperatures, they will attack the C5 position and irreversibly displace the fluorine. Actionable Insight: Avoid primary amines and alkoxide bases. If a strong base is required, use sterically hindered non-nucleophilic bases like DIPEA or DBU.

Part 2: Experimental Protocols & Troubleshooting Workflows

Protocol 1: Optimized Suzuki-Miyaura Coupling (Minimizing Deiodination and S Ar)

This protocol is designed as a self-validating system to couple an aryl boronic acid to the C4 position while preserving the C5-fluorine and the C3-pivalamide.

  • Preparation: Flame-dry a Schlenk flask. Add this compound (1.0 equiv), the aryl boronic acid (1.1 equiv), and K

    
    CO
    
    
    
    (2.0 equiv). Causality: K
    
    
    CO
    
    
    is chosen because it is basic enough to activate the boronic acid but not nucleophilic enough to trigger S
    
    
    Ar at the C5-fluorine or hydrolyze the pivalamide[4].
  • Degassing: Add a solvent mixture of 1,4-Dioxane/H

    
    O (4:1 v/v). Sparge the solution with Argon for 15 minutes.
    Causality: Oxygen must be rigorously excluded to prevent catalyst deactivation and oxidative side reactions that exacerbate deiodination[3].
    
  • Catalyst Addition: Add Pd(dppf)Cl

    
     (0.05 equiv). Seal the flask and heat to 80°C for 4–6 hours.
    
  • Validation: Monitor via LC-MS. The target product mass should be dominant. Look specifically for M-126 (loss of iodine, indicating premature reduction) or M-19 (loss of fluorine, indicating S

    
    Ar). If M-126 > 5%, reduce the reaction temperature to 70°C and verify solvent purity.
    
Protocol 2: Controlled Deprotection of the Pivalamide Group

Once the C4 position is functionalized, removing the pivalamide requires forcing conditions due to its steric stability[4].

  • Reaction Setup: Dissolve the functionalized intermediate in a 1:1 mixture of concentrated Hydrochloric Acid (HCl, 37%) and 1,4-Dioxane.

  • Execution: Heat the mixture to 100°C under reflux for 12–24 hours. Causality: The extreme steric hindrance of the tert-butyl group requires high thermal energy and strong acid to protonate the carbonyl oxygen, making the carbon electrophilic enough to force hydrolysis[4].

  • Neutralization & Isolation: Cool to 0°C and carefully neutralize with saturated NaHCO

    
     until pH 7-8 is reached. Extract with Ethyl Acetate, wash with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.

Part 3: Quantitative Data Summaries

Table 1: Stability Matrix for this compound

Condition / StressorObserved Degradation PathwayCausality & MechanismPreventive Measure
Ambient Light (UV/Vis) Deiodination (Loss of C4-I)Homolytic cleavage of the highly polarized C-I bond.Store in amber vials; conduct reactions in the dark.
Strong Nucleophiles S

Ar (Loss of C5-F)
Nucleophilic attack at the highly activated, electron-deficient C5 position.Use sterically hindered or strictly non-nucleophilic bases.
Harsh Aqueous Base / Heat Pivalamide HydrolysisHigh thermal energy overcomes the steric barrier of the tert-butyl group.Maintain pH < 10 during standard aqueous workups.
Oxidizing Agents (mCPBA) N-Oxide FormationElectrophilic oxygen attacks the available pyridine nitrogen lone pair.Quench peroxides in ethereal solvents prior to use.

Part 4: Mechanistic & Workflow Visualizations

Degradation Center This compound (Intact API Intermediate) Deiod Deiodinated Byproduct (Loss of C4-Iodine) Center->Deiod Photolysis / Reduction Trace Metals Hydro Free Amine Byproduct (Pivalamide Hydrolysis) Center->Hydro Harsh Acid/Base Elevated Temp SNAr SNAr Byproduct (Loss of C5-Fluorine) Center->SNAr Strong Nucleophiles (e.g., Alkoxides) NOxide Pyridine N-Oxide (Nitrogen Oxidation) Center->NOxide Peroxides / mCPBA

Fig 1. Primary degradation pathways of this compound under chemical stress.

Workflow Start Initiate Cross-Coupling (Suzuki/Sonogashira) CheckDeiod Is Deiodination > 5%? Start->CheckDeiod FixDeiod Exclude Light & Optimize Pd Loading CheckDeiod->FixDeiod Yes CheckSNAr Is SNAr Byproduct Present? CheckDeiod->CheckSNAr No FixDeiod->Start Retry FixSNAr Switch to Weaker Base (e.g., K2CO3 to K3PO4) CheckSNAr->FixSNAr Yes Success Proceed to Isolation CheckSNAr->Success No FixSNAr->Start Retry

Fig 2. Decision matrix for troubleshooting cross-coupling reactions involving the iodopyridine core.

References

  • Title: Pivalic acid | Source: Wikipedia | URL: [Link]

Sources

Technical Support Center: Reaction Monitoring for N-(5-Fluoro-4-iodopyridin-3-yl)pivalamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Molecule & The Challenge

Welcome to the technical support hub for N-(5-Fluoro-4-iodopyridin-3-yl)pivalamide . This molecule is a high-value scaffold, often utilized as a precursor for kinase inhibitors (e.g., CHK1 or KRAS G12C inhibitors).

Why this molecule is difficult to monitor:

  • Electronic "Push-Pull": The electron-deficient pyridine ring, combined with the electron-donating pivalamide and the withdrawing fluorine/iodine, creates complex ionization behaviors in LC-MS.

  • Lability of the C-I Bond: The C4-Iodine is highly reactive. During downstream cross-couplings (Suzuki-Miyaura, Sonogashira), protodehalogenation (loss of Iodine) is the primary failure mode, often indistinguishable from the product by UV alone due to similar chromophores.

  • Steric Bulk: The tert-butyl group of the pivalamide introduces significant steric hindrance, affecting rotamer populations and reaction kinetics during its formation.

Module 1: HPLC/UPLC Method Development

The Gold Standard: Reverse-Phase Chromatography (RPC) with Mass Spectrometry.

Core Protocol: Separation Strategy

The basicity of the pyridine nitrogen (


 due to electron-withdrawing F/I) often causes peak tailing on standard C18 columns.

Recommended Method Parameters:

ParameterConditionRationale
Column C18 with Steric Protection (e.g., Zorbax StableBond or BEH C18)Prevents stationary phase collapse; handles the bulky pivaloyl group.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10) OR 0.1% Formic AcidHigh pH: Keeps pyridine deprotonated (neutral) for better retention and peak shape. Low pH: Fully protonates for MS sensitivity.
Mobile Phase B Acetonitrile (MeCN)MeCN provides sharper peaks for halogenated aromatics compared to Methanol.
Gradient 5% to 95% B over 8 minsThe lipophilic Iodine and Pivaloyl groups require high %B to elute.
Detection UV @ 254 nm & 280 nm254 nm for the pyridine core; 280 nm often minimizes solvent noise.
Troubleshooting Guide: Peak Issues

Q: My Starting Material (Amine) and Product (Pivalamide) co-elute.

  • Cause: The lipophilicity change induced by the pivaloyl group is significant, but if the gradient is too steep, they will merge.

  • Fix: Insert an isocratic hold at 40% B for 2 minutes. The free amine (more polar) will elute before the amide.

Q: I see "Ghost Peaks" in the blank injection.

  • Cause: Pivalic anhydride or acid buildup on the column.

  • Fix: Run a "Sawtooth" wash (100% MeCN to 100% Water, rapid cycling) between runs.

Module 2: Reaction Monitoring (Synthesis & Coupling)

Scenario A: Formation (Pivaloylation of the Amine)

Reaction: 3-amino-5-fluoro-4-iodopyridine + Pivaloyl Chloride


 Product.

Critical Workflow:

  • Sampling: Take 20

    
    L of reaction mixture.
    
  • Quench (MANDATORY): Add 100

    
    L Pyrrolidine  or Morpholine  immediately.
    
    • Why? Pivaloyl chloride is robust.[1] If you quench with just water/methanol, the reaction continues in the HPLC vial, giving false "100% conversion" data. Pyrrolidine instantly scavenges excess acid chloride.

  • Dilute: Dilute with MeCN/Water (1:1) to 1 mL.

Scenario B: Downstream Coupling (Suzuki/Heck)

Reaction: Product + Boronic Acid


 Coupled Product.

The "De-Iodination Trap": In Pd-catalyzed reactions, if the transmetallation step is slow, the oxidative addition intermediate (Ar-Pd-I) can undergo protonolysis, replacing the Iodine with Hydrogen.

Data Interpretation Table:

SpeciesMass Shift (

)
Isotope PatternDiagnosis
Target Product Expected MassM / M+1Successful Coupling.
SM (Pivalamide) Base Mass (M)M (100%), M+2 (~0%)Reaction Stalled. Catalyst inactive?
De-Iodo Byproduct M - 126 Da No Iodine Pattern CRITICAL FAILURE. Catalyst is active, but the cycle is breaking. System is too wet (proton source) or Boronic acid is inactive.
Visualization: Reaction Monitoring Logic

ReactionMonitoring Start Sample Reaction Aliquot Quench Quench: Add Pyrrolidine (Stop Acylation) Start->Quench Immediate Analyze Run LC-MS (High pH or Formic Acid) Quench->Analyze Dilute 1:100 Decision Analyze Mass Spectrum Analyze->Decision Success Product Peak Dominant (Keep Heating) Decision->Success Target Mass Stall SM Dominant (Add Catalyst/Heat) Decision->Stall SM Mass Fail Mass = SM - 126 Da (De-iodination Detected) Decision->Fail [M-I+H]+

Caption: Decision logic for monitoring the pivaloylation or subsequent cross-coupling reactions. Note the critical path for detecting de-iodination.

Module 3: FAQ & Troubleshooting

Q1: The Iodine atom is falling off during the pivaloylation step. Is this possible?

  • Answer: Unlikely under standard acylation conditions (0°C to RT). However, if you are using light-sensitive conditions or extreme heat (>100°C), the C-I bond can homolyze.

  • Check: Ensure your reaction vessel is wrapped in foil if you suspect radical pathways.

Q2: I see a split peak for the product in HPLC.

  • Answer: This is often Rotamerism . The bulky pivaloyl group restricts rotation around the N-C(carbonyl) bond.

  • Validation: Warm the HPLC column to 45°C or 50°C. If the peaks merge into one sharp peak, it is a rotamer effect, not an impurity.

Q3: Can I use UV to monitor the reaction without MS?

  • Answer: Yes, but with caution. The 5-Fluoro-4-iodopyridine core has a distinct UV absorption. However, the extinction coefficient (

    
    ) will change upon pivaloylation. You must calibrate with an isolated standard to quantify yield accurately; otherwise, you are only estimating conversion.
    

References

  • Synthesis of Aminopyridine Pivalamides

    • Title: Practical Synthesis of 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides.[2]

    • Source:J. Org.[3] Chem. (PMC).

    • URL:[Link]

    • Relevance: Establishes protocols for amide form
  • Stability of Iodopyridines in Coupling

    • Title: Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes.[4]

    • Source:J. Am. Chem. Soc. (PMC).
    • URL:[Link]

    • Relevance: Details the reactivity profiles of halogenated pyridines and the risks of de-halogen
  • Pivaloyl Protection Chemistry

    • Title: Pivaloyl Chloride as a Protecting Group for Amines.[1]

    • Source: BenchChem Protocols.
    • Relevance: Standard operating procedures for pivaloyl
  • HPLC of Basic Heterocycles

    • Title: HPLC Method for Analysis of Pyridine and Isomers of Aminopyridine.[5]

    • Source: Helix Chrom
    • URL:[Link]

    • Relevance: Provides the baseline chromatographic conditions for separ

Sources

Technical Support Center: Scale-Up Synthesis of N-(5-Fluoro-4-iodopyridin-3-yl)pivalamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. Scaling up the synthesis of N-(5-Fluoro-4-iodopyridin-3-yl)pivalamide from bench-top milligrams to pilot-scale kilograms introduces critical heat-transfer, safety, and regioselectivity challenges. This guide provides causal explanations, validated protocols, and troubleshooting steps for the two primary stages: (1) Amide bond formation (Pivaloylation) and (2) Directed ortho-Metalation (DoM) followed by iodination.

Workflow A 3-amino-5-fluoropyridine B N-(5-fluoropyridin-3-yl)pivalamide A->B Pivaloyl chloride Et3N, DCM C This compound B->C 1. n-BuLi (2.1 eq), THF 2. I2 in THF

Fig 1. Two-step synthetic workflow for this compound.

Part 1: Troubleshooting Guide & FAQs

Section 1: Pivaloylation (Amide Bond Formation)

Q: How do we manage the exotherm and HCl generation during pivaloyl chloride addition at pilot scale? A: The reaction between 3-amino-5-fluoropyridine and pivaloyl chloride is highly exothermic. At the lab scale, a bolus addition is easily dissipated, but at the pilot scale, the reduced surface-area-to-volume ratio can lead to a thermal runaway. You must use a controlled, dropwise addition of pivaloyl chloride while maintaining the reactor jacket at -5 °C. Triethylamine (Et


N) must be used as an acid scavenger to neutralize the generated HCl; otherwise, the acidic environment will protonate the unreacted starting material, halting the reaction.

Q: What causes incomplete conversion of 3-amino-5-fluoropyridine? A: Incomplete conversion is almost always caused by moisture in the solvent or the hygroscopic nature of the Et


N. Water competitively hydrolyzes pivaloyl chloride into pivalic acid, consuming your reagent. Ensure your dichloromethane (DCM) has a water content of <100 ppm via Karl Fischer titration before initiating the reaction.
Section 2: Directed ortho-Metalation (DoM) & Iodination

Q: Why is 2.1 equivalents of n-BuLi strictly required for this transformation? A: The pivalamide group is a potent Directed Metalation Group (DMG)[1]. However, it contains an acidic N-H proton. The first equivalent of n-BuLi is consumed entirely to deprotonate the amide, forming a lithium amide intermediate. The second equivalent performs the actual deprotonation of the pyridine ring at the C4 position[2]. Using less than 2.1 equivalents results in incomplete metalation because the base is depleted by the acidic amide proton.

Q: Why does metalation occur exclusively at the C4 position rather than C2 or C6? A: Regioselectivity is governed by a synergistic directing effect. The pivalamide group directs lithiation to its ortho positions (C2 and C4) via a Complex-Induced Proximity Effect (CIPE)[3]. Concurrently, the fluorine atom at C5 inductively acidifies its ortho protons (C4 and C6). Because C4 is meta-oriented to both substituents, it is ortho to both groups, making the C4 proton the most acidic and geometrically favored site for deprotonation[4].

Q: We are seeing nucleophilic addition byproducts (Chichibabin-type) instead of C4-lithiation. How do we prevent this? A: The pyridine ring is highly susceptible to nucleophilic attack by organolithium reagents due to the electron-withdrawing nature of the nitrogen atom[5]. To prevent n-BuLi from attacking the C=N bond, the reaction must be strictly maintained at cryogenic temperatures (-78 °C). If your pilot reactor cannot maintain -78 °C, you must add TMEDA (N,N,N',N'-tetramethylethylenediamine) to break up n-BuLi aggregates, which accelerates the acid-base metalation pathway over nucleophilic addition[3]. Alternatively, switch to a non-nucleophilic hindered base like LiTMP[2].

Q: How do we safely and efficiently quench the organolithium intermediate with iodine at scale? A: Adding solid iodine directly to a pilot reactor is hazardous and leads to localized exotherms, promoting Wurtz-type oxidative dimerization of the lithiated pyridine. Instead, dissolve I


 in anhydrous THF and pump it into the reactor at a controlled rate. This ensures a homogeneous, rapid electrophilic quench while maintaining the internal temperature below -60 °C.

Troubleshooting Start Low Yield in DoM Q1 Unreacted Starting Material? Start->Q1 Action1 Ensure 2.1+ eq n-BuLi Add TMEDA Q1->Action1 Yes Q2 Nucleophilic Byproducts? Q1->Q2 No Action2 Maintain -78°C or use LiTMP Q2->Action2 Yes

Fig 2. Logical troubleshooting tree for low yields during directed ortho-metalation.

Part 2: Quantitative Data Summary

The following table summarizes the critical parameter shifts required when moving from a 10-gram lab scale to a 5-kilogram pilot scale.

Process ParameterLab Scale (10 g)Pilot Scale (5 kg)Causality / Rationale
Pivaloyl Chloride Addition Bolus / Fast (< 5 min)Dropwise over 2–3 hPrevents thermal runaway; manages HCl gas evolution safely.
DoM Base System n-BuLi (2.1 eq)n-BuLi + TMEDA (2.1 eq)TMEDA breaks aggregates, accelerating metalation at scale[3].
DoM Temperature -78 °C-75 °C to -80 °CStrict cryogenic control prevents nucleophilic attack on the pyridine ring[5].
Iodine Quench Method Solid I

added directly
I

dissolved in THF (pumped)
Prevents localized exotherms and oxidative dimerization.

Part 3: Self-Validating Experimental Protocols

Every step in these protocols contains a built-in validation checkpoint to ensure the chemistry is proceeding as intended before moving to the next unit operation.

Protocol 1: Pilot-Scale Synthesis of N-(5-fluoropyridin-3-yl)pivalamide
  • Reactor Preparation: Purge a 50 L glass-lined reactor with N

    
    . Charge 3-amino-5-fluoropyridine (1.0 eq) and anhydrous DCM (10 volumes). Add Et
    
    
    
    N (1.5 eq).
    • Validation Check: The solution must be clear and pale yellow.

  • Acylation: Cool the reactor jacket to 0 °C. Dose pivaloyl chloride (1.1 eq) dropwise via an addition funnel over 2 hours.

    • Validation Check: The internal temperature must not exceed 10 °C. A dense white precipitate (Et

      
      N·HCl) will form, physically confirming the reaction is proceeding.
      
  • Aging: Warm the reactor to 20 °C and stir for 2 hours.

    • Validation Check: Pull an aliquot for HPLC. Starting material must be <1% AUC.

  • Workup: Quench with saturated aqueous NaHCO

    
     (5 volumes). Separate the phases, wash the organic layer with brine, concentrate under vacuum, and crystallize the product from heptane.
    
Protocol 2: Directed ortho-Metalation and Iodination
  • Reactor Preparation: Rigorously dry a cryogenic reactor. Charge N-(5-fluoropyridin-3-yl)pivalamide (1.0 eq), anhydrous THF (15 volumes), and TMEDA (2.1 eq).

    • Validation Check: Perform a Karl Fischer titration on the mixture. Water content must be <50 ppm to prevent premature quenching of the organolithium base.

  • Lithiation: Cool the internal temperature to -78 °C. Slowly dose n-BuLi (2.5 M in hexanes, 2.1 eq) over 3 hours using a subsurface dip tube.

    • Validation Check: An intense color change (typically deep yellow/orange) indicates the formation of the dianion. The internal temperature must remain below -70 °C. Age for 1 hour.

  • Electrophilic Quench: Dose a pre-mixed solution of I

    
     (1.2 eq) in anhydrous THF over 1 hour.
    
    • Validation Check: The deep color of the dianion will rapidly dissipate, replaced by the persistent brown/red tint of excess iodine, indicating the quench is complete.

  • Workup: Quench the reaction with 10% aqueous Na

    
    S
    
    
    
    O
    
    
    (sodium thiosulfate).
    • Validation Check: The brown iodine color must completely disappear, yielding a clear biphasic mixture. Phase separate, concentrate the organic layer, and crystallize the this compound target from ethyl acetate/heptane.

References

  • Source: Chemical Communications (RSC Publishing)
  • ortho metalation Source: Harvard University URL
  • N-(5-Fluoro-4-iodopyridin-3-yl)
  • Directed Metalation: A Survival Guide Source: Baran Lab URL
  • DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES Source: CLOCKSS URL

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of N-(5-Fluoro-4-iodopyridin-3-yl)pivalamide: An NMR and Mass Spectrometry Perspective

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. N-(5-Fluoro-4-iodopyridin-3-yl)pivalamide, a versatile building block in medicinal chemistry, presents a unique analytical challenge due to the confluence of a sterically hindered pivaloyl group and a complex halogenated pyridine core. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, offering a predictive framework for its characterization. We will explore the causal relationships behind expected spectral features and compare these primary analytical techniques with viable alternatives, grounding our discussion in established scientific principles.

The Analytical Imperative: Why NMR and Mass Spectrometry?

The selection of NMR and Mass Spectrometry as the primary tools for the structural elucidation of this compound is a deliberate choice rooted in their unparalleled ability to provide detailed atomic-level and molecular weight information, respectively. While techniques like Infrared (IR) spectroscopy can confirm the presence of functional groups, and elemental analysis can provide an empirical formula, only the synergy of NMR and MS can deliver the comprehensive structural narrative required for unequivocal identification.

Predicting the Spectroscopic Signature: A Data-Driven Approach

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum is anticipated to be relatively simple, yet informative. The pivalamide group, with its nine equivalent protons, will give rise to a sharp, intense singlet. The chemical shift of this singlet is influenced by the electronic environment of the amide group. The two aromatic protons on the pyridine ring will appear as distinct signals, with their multiplicity and chemical shifts dictated by spin-spin coupling with each other and with the fluorine atom.

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Rationale
Pyridine-H2~8.0-8.5DoubletDeshielded by the adjacent nitrogen and influenced by the fluorine at position 5. Will exhibit coupling to the fluorine atom.
Pyridine-H6~7.5-8.0Doublet of doubletsInfluenced by the adjacent amide nitrogen and coupling to both the H2 proton and the fluorine atom.
Amide-NH~8.5-9.5Singlet (broad)The chemical shift is highly dependent on solvent and concentration. Broadening is common due to quadrupole effects of the nitrogen and potential for hydrogen bonding.
Pivaloyl-CH₃~1.3SingletThe nine equivalent protons of the tert-butyl group will produce a strong singlet signal.

dot graph "" { graph [layout="neato", size="7.6,5", overlap=false, splines=true, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Molecular structure with key protons for ¹H NMR."

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum will provide a count of the unique carbon environments. The presence of the highly electronegative fluorine and iodine atoms will significantly influence the chemical shifts of the pyridine ring carbons. The pivaloyl group will exhibit two distinct signals: one for the quaternary carbon and one for the three equivalent methyl carbons.

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale
Pyridine-C2~140-145Influenced by the adjacent ring nitrogen and the amide substituent.
Pyridine-C3~135-140Attached to the amide nitrogen.
Pyridine-C4~95-105Directly bonded to the iodine atom, leading to a significant upfield shift.
Pyridine-C5~155-160 (d, ¹JCF)Directly bonded to the fluorine atom, resulting in a large downfield shift and a large one-bond C-F coupling constant.
Pyridine-C6~130-135Influenced by the ring nitrogen.
Pivaloyl-C=O~175-180Typical chemical shift for an amide carbonyl carbon.
Pivaloyl-C(CH₃)₃~39-42Quaternary carbon of the tert-butyl group.
Pivaloyl-CH₃~27-30The three equivalent methyl carbons of the tert-butyl group.
Mass Spectrometry: Deciphering the Molecular Weight and Fragmentation

High-resolution mass spectrometry (HRMS) is indispensable for confirming the molecular formula. The calculated molecular weight of this compound (C₁₀H₁₂FIN₂O) is 322.12 g/mol [1]. The mass spectrum will exhibit a characteristic isotopic pattern for iodine.

Electron Ionization (EI) mass spectrometry would likely induce fragmentation. Key expected fragmentation pathways include:

  • α-cleavage: Loss of the tert-butyl group ([M-57]⁺) is a highly probable fragmentation pathway for the pivaloyl moiety.

  • Amide Bond Cleavage: Scission of the amide bond can lead to the formation of the pivaloyl cation ([C(CH₃)₃CO]⁺, m/z 85) and the 5-fluoro-4-iodopyridin-3-amine radical cation.

  • Pyridine Ring Fragmentation: As observed in other pyridine derivatives, the loss of HCN or HNC from the pyridine ring is a potential fragmentation pathway[2][3].

dot graph "" { graph [rankdir="LR", bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: "Predicted major fragmentation pathways in EI-MS."

Comparative Analysis: Alternative and Complementary Techniques

While NMR and MS are the primary methods, a comprehensive analysis often benefits from complementary techniques.

Technique Information Provided Advantages Limitations
Infrared (IR) Spectroscopy Presence of functional groups (N-H, C=O, C-F, aromatic C-H).Rapid and non-destructive.Provides limited structural connectivity information.
Elemental Analysis Percentage composition of C, H, N.Confirms empirical formula.Does not distinguish between isomers.
X-ray Crystallography Unambiguous 3D molecular structure.The "gold standard" for structural determination.Requires a suitable single crystal, which can be challenging to obtain.

Experimental Protocols: A Blueprint for Analysis

NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence the chemical shift of the amide proton[4].

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum on a 400 MHz or higher field spectrometer. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (COSY, HSQC, HMBC): For unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is recommended.

    • COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates ¹H and ¹³C nuclei over two to three bonds, crucial for establishing long-range connectivity.

Mass Spectrometry Analysis
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion for high-resolution analysis or coupled to a gas or liquid chromatograph (GC-MS or LC-MS) for separation from any impurities.

  • Ionization: Employ an appropriate ionization technique. Electron Ionization (EI) is suitable for inducing fragmentation and providing structural information. Electrospray Ionization (ESI) is a softer ionization method that is ideal for obtaining the molecular ion peak with minimal fragmentation.

  • Mass Analysis: Utilize a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to obtain accurate mass measurements, enabling the confirmation of the elemental composition.

Conclusion

The structural elucidation of this compound is a testament to the power of modern analytical techniques. Through a predictive analysis based on established principles and data from analogous structures, we have outlined the expected NMR and Mass Spectrometry signatures of this important chemical intermediate. The synergy of ¹H and ¹³C NMR provides a detailed map of the molecular framework, while high-resolution mass spectrometry confirms the elemental composition and offers insights into fragmentation patterns. By adhering to rigorous experimental protocols and leveraging the complementary nature of different analytical methods, researchers can confidently and accurately characterize this and other novel molecules, paving the way for advancements in drug discovery and materials science.

References

  • Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory - PMC. (n.d.).
  • Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers | The Journal of Organic Chemistry - ACS Publications. (n.d.).
  • Mass spectral fragmentations of alkylpyridine N‐oxides - ResearchGate. (n.d.).
  • This compound - Benchchem. (n.d.).
  • Experimental mass spectra of the dissociative ionization of (a) pyridine and (b) benzonitrile at an electron impact energy of 15 eV. The fragments that are studied in this paper are labelled with their m/z value. - ResearchGate. (n.d.).
  • NMR spectroscopy study of new imidamide derivatives as nitric oxide synthase inhibitors - Universidad de Granada. (2022, March 30).

Sources

Strategic Integration of Fluorinated Pyridines in Drug Discovery: A Comparative Guide to N-(5-Fluoro-4-iodopyridin-3-yl)pivalamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Fluorinated Pyridines

In modern medicinal chemistry, the incorporation of fluorine into pyridine-based scaffolds is a proven strategy to enhance drug potency, metabolic stability, and pharmacokinetic (PK) profiles[1]. Because the carbon-fluorine (C-F) bond is highly polarized and possesses exceptional bond strength, strategic fluorination can block cytochrome P450-mediated oxidation and modulate the pKa of adjacent basic amines.

Among the most versatile intermediates available to drug development professionals is N-(5-Fluoro-4-iodopyridin-3-yl)pivalamide (CAS 1582731-79-0) . This guide provides an objective, data-driven comparison of this highly functionalized building block against other fluorinated alternatives, detailing the mechanistic rationale behind its structural design and providing validated protocols for its downstream application[2].

Structural Rationale & Causality

As an application scientist, selecting the correct building block requires understanding how each functional group dictates the molecule's reactivity profile. This compound is engineered as a trifunctional system:

  • The Fluorine Atom (C5): Positioned at the C5 carbon, fluorine lowers the electron density of the pyridine ring. This not only increases the lipophilicity of the final Active Pharmaceutical Ingredient (API) but also sterically and electronically shields the ring from metabolic degradation[2].

  • The Iodine Atom (C4): Iodine serves as an exceptional electrophilic handle. Because the C-I bond dissociation energy is significantly lower than that of the C-F bond, palladium-catalyzed cross-coupling reactions occur with absolute regioselectivity at the C4 position[3].

  • The Pivalamide Group (C3): The bulky 2,2-dimethylpropanamide group serves a dual purpose. First, it protects the primary amine from participating in unwanted side reactions (e.g., competitive binding to palladium catalysts). Second, it acts as a potent Directed ortho-Metalation (DoM) group, allowing for further regioselective functionalization if required[2].

Comparative Analysis: Alternative Fluorinated Scaffolds

When designing a synthetic route, researchers must weigh the benefits of this compound against simpler or differently functionalized alternatives.

A. 3-Fluoro-4-iodopyridine

While 3-fluoro-4-iodopyridine offers the same excellent C-I reactivity for Suzuki or Sonogashira couplings, it lacks a nitrogen-based handle. If the target API requires an amine or amide linkage at the C3 position, introducing it post-coupling often requires harsh nitration/reduction sequences or complex C-H amination protocols, which drastically reduce overall yield.

B. 5-Fluoro-3-aminopyridine

Starting with an unprotected amine and a fluorine atom seems economical, but this building block lacks the iodine leaving group. Functionalizing the C4 position requires direct C-H arylation or electrophilic halogenation. These pathways typically suffer from poor regioselectivity (competition between C2, C4, and C6 positions) and low conversion rates due to the electron-deficient nature of the fluoropyridine ring.

C. Trifluoromethoxylated Pyridines

Trifluoromethoxy (-OCF3) groups are increasingly popular for their unique conformational properties[4]. However, incorporating an -OCF3 group is synthetically challenging, and these building blocks do not offer the straightforward, modular "plug-and-play" cross-coupling capability provided by an ortho-iodo-amine system.

Quantitative Performance Comparison

The following table summarizes typical benchmark experimental data for these building blocks during standard palladium-catalyzed arylation workflows:

Fluorinated Building BlockC-I Bond ReactivityTypical Arylation Yield (%)Regioselectivity (C4 vs Others)Downstream Amine Handle
This compound Excellent 85 - 95% >99:1 Yes (Protected)
3-Fluoro-4-iodopyridineExcellent80 - 90%>99:1No
5-Fluoro-3-aminopyridineN/A (Requires C-H act.)< 40%Poor (Mixtures)Yes (Unprotected)
Trifluoromethoxylated PyridinesModerateVariableVariableDependent on scaffold

Experimental Workflow: Regioselective Suzuki-Miyaura Coupling

To demonstrate the utility of this compound, the following self-validating protocol details a regioselective Suzuki-Miyaura cross-coupling. This method leverages the reactivity difference between the halogens to selectively form a C-C bond at the C4 position[3].

Objective: Synthesis of 4-Aryl-5-fluoro-3-pivalamidopyridine. Materials: this compound (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), K₃PO₄ (3.0 equiv), 1,4-Dioxane/H₂O (4:1).

Step-by-Step Methodology:

  • Preparation & Degassing: In an oven-dried Schlenk flask, combine the iodopyridine, arylboronic acid, and K₃PO₄. Evacuate and backfill with Argon three times.

    • Causality: Oxygen must be rigorously excluded to prevent the premature oxidation of the active Pd(0) species to an inactive Pd(II) complex.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of Argon.

    • Causality: The bidentate dppf ligand provides sufficient steric bulk and electron density to facilitate the oxidative addition into the sterically hindered C-I bond adjacent to the bulky pivalamide group.

  • Solvent Introduction: Inject degassed 1,4-Dioxane and H₂O.

    • Causality: Water is essential to dissolve the inorganic base and activate the boronic acid via the formation of a reactive boronate complex, which significantly accelerates the transmetalation step.

  • Reaction Execution: Heat the mixture to 80°C for 12 hours.

    • Causality: At 80°C, the weaker C-I bond undergoes oxidative addition exclusively, leaving the highly stable C-F bond completely intact[3].

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography. The pivalamide group remains stable under these mild basic conditions and can be subsequently cleaved using acidic hydrolysis (e.g., HCl in MeOH) to yield the free API scaffold.

Workflow Visualization

The logical progression from the raw building block to the final functionalized amine scaffold is mapped below.

G A This compound (Starting Material) C Suzuki-Miyaura Coupling Pd(dppf)Cl2, K3PO4, 80°C A->C C-I Bond Activation B Arylboronic Acid (Nucleophile) B->C Transmetalation D 4-Aryl-5-fluoro-3-pivalamidopyridine (Intermediate) C->D Reductive Elimination E Acidic Hydrolysis (Deprotection) D->E Cleave Pivalamide F 4-Aryl-5-fluoro-3-aminopyridine (API Scaffold) E->F Yield Free Amine

Synthetic workflow from this compound to an API scaffold.

References

  • PubMed (National Institutes of Health). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview.[1] URL:[Link]

  • Chemical Science (RSC Publishing). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines.[4] URL:[Link]

Sources

A Comparative Guide to the Reaction Kinetics of N-(5-Fluoro-4-iodopyridin-3-yl)pivalamide and Structurally Related Compounds in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reaction kinetics of N-(5-Fluoro-4-iodopyridin-3-yl)pivalamide and its analogs in common palladium-catalyzed cross-coupling reactions. The analysis is grounded in fundamental principles of physical organic chemistry and supported by experimental data from related systems.

Introduction: The Structural Importance of this compound

This compound is a valuable building block in medicinal chemistry.[1] Its utility stems from the strategic placement of three key functional groups on the pyridine ring: an iodine atom, a fluorine atom, and a pivalamide group. Each of these substituents imparts distinct properties that influence the molecule's reactivity in palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of complex pharmaceutical intermediates.[1][2]

This guide will dissect the kinetic implications of each of these structural features by comparing the reactivity of the parent compound to analogs where one or more of these groups are altered. The primary focus will be on widely used C-C and C-N bond-forming reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[2][3]

Key Structural Features Influencing Reaction Kinetics

The reactivity of this compound in cross-coupling reactions is primarily governed by three factors:

  • The Nature of the Halogen (Iodo vs. Bromo vs. Chloro): The carbon-iodine bond is the primary site of reaction.

  • The Electronic Effect of the Fluorine Substituent: The fluorine atom influences the electron density of the pyridine ring.

  • The Steric Hindrance of the Pivalamide Group: The bulky pivalamide group can affect the accessibility of the catalytic site.

The interplay of these factors determines the overall rate of reaction, which typically proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[2][4]

Comparative Kinetics: A Data-Driven Analysis

The following sections provide a comparative analysis of the reaction kinetics based on the structural features of this compound and its analogs.

The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to the palladium(0) catalyst.[5] The strength of the carbon-halogen bond is the critical factor here, with weaker bonds leading to faster reaction rates.

HalogenC-X Bond Energy (kJ/mol)Expected Relative Rate of Oxidative Addition
Iodine~276Fastest
Bromine~339Intermediate
Chlorine~339Slowest

Data adapted from reference[5].

Analysis:

  • This compound is expected to exhibit the fastest reaction kinetics among its halogen analogs due to the relatively weak C-I bond. This facilitates a lower activation energy for the oxidative addition step.

  • The corresponding bromo- and chloro-analogs will react more slowly, with chloropyridines often requiring more forcing conditions, such as higher temperatures and more active catalysts, to achieve comparable yields.[5][6]

The fluorine atom at the 5-position is a strongly electron-withdrawing group. This has two primary effects on the pyridine ring:

  • Increased Electrophilicity: The electron-withdrawing nature of fluorine makes the carbon at the 4-position more electrophilic and thus more susceptible to oxidative addition by the electron-rich palladium(0) catalyst.

  • Stabilization of Intermediates: The fluorine can influence the stability of intermediates in the catalytic cycle.

Comparative Data from Literature on Fluorinated Aromatics:

Studies on fluorinated pyridines have shown that the presence of a fluorine atom can have a significant impact on reactivity. For instance, in some cases, C-F bond activation can compete with C-H activation, although this is more prevalent with perfluorinated systems.[7][8] More relevant to this case is the electronic pull of the fluorine, which generally accelerates the oxidative addition step.

Expected Kinetic Impact:

The presence of the fluorine atom in this compound is anticipated to accelerate the rate of oxidative addition compared to a non-fluorinated analog. This is due to the increased electrophilicity of the C-I bond.

The bulky pivalamide group, situated ortho to the iodine atom, introduces steric hindrance around the reaction center. This can have a profound impact on the reaction kinetics.

Analysis of Steric Effects in Cross-Coupling Reactions:

  • Slowing of Oxidative Addition: The bulky pivalamide group can sterically hinder the approach of the palladium catalyst to the C-I bond, thereby slowing down the rate of oxidative addition.[9][10]

  • Influence on Ligand Binding: The steric bulk may also influence the binding of the phosphine ligand to the palladium center, which can affect the overall catalytic activity.

  • Potential for Accelerated Reductive Elimination: In some cases, steric hindrance can promote the final reductive elimination step, which could partially offset the slowing of oxidative addition.[11]

Expected Kinetic Impact:

The pivalamide group is expected to decrease the overall reaction rate compared to a less sterically hindered analog (e.g., an acetamide or a free amine). The magnitude of this effect will depend on the specific reaction conditions and the catalyst system employed.

Experimental Protocols for Kinetic Analysis

To empirically determine the reaction kinetics of this compound and its analogs, a systematic experimental approach is required. The following protocols outline methods for monitoring reaction progress and determining reaction rates.

This protocol can be adapted to compare the reactivity of different pyridyl halides.

Objective: To compare the reaction rate and yield of the Suzuki-Miyaura coupling of a pyridyl halide with phenylboronic acid.

Materials:

  • Pyridyl halide (e.g., this compound, 1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Anhydrous solvent (e.g., 1,4-dioxane, 10 mL)

  • Internal standard (e.g., dodecane)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the pyridyl halide, phenylboronic acid, palladium catalyst, base, and internal standard.

  • Add the anhydrous solvent and stir the mixture at a constant temperature (e.g., 80 °C).

  • At regular time intervals, withdraw aliquots of the reaction mixture and quench with a suitable solvent.

  • Analyze the quenched aliquots by GC-MS or HPLC to determine the concentration of the starting material and product relative to the internal standard.[12]

  • Plot the concentration of the product versus time to determine the initial reaction rate.

In-situ NMR spectroscopy is a powerful technique for monitoring reaction kinetics in real-time.[13][14][15]

Procedure:

  • Prepare the reaction mixture as described above, but in a suitable deuterated solvent inside an NMR tube.

  • Acquire a series of ¹H or ¹⁹F NMR spectra over time.[15]

  • Integrate the signals corresponding to the starting material and product to determine their relative concentrations at each time point.

  • Plot the concentration data to determine the reaction rate.

Visualization of Concepts

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex R-Pd(II)(X)L2 Pd(0)L2->Oxidative Addition Complex Oxidative Addition Transmetalation Complex R-Pd(II)(R')L2 Oxidative Addition Complex->Transmetalation Complex Transmetalation Product Product Transmetalation Complex->Product Reductive Elimination Product->Pd(0)L2 Catalyst Regeneration Ar-B(OH)2 Ar-B(OH)2 Ar-B(OH)2->Transmetalation Complex Base Base Base->Transmetalation Complex Ar-X This compound Ar-X->Oxidative Addition Complex

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Kinetic_Analysis_Workflow cluster_prep Reaction Setup cluster_monitoring Reaction Monitoring cluster_data Data Analysis Reactants Combine Reactants, Catalyst, Base, Solvent Sampling Take Aliquots at Time Intervals Reactants->Sampling Analysis Analyze by GC-MS, HPLC, or NMR Sampling->Analysis Quantification Determine Concentrations of Reactants and Products Analysis->Quantification Plotting Plot Concentration vs. Time Quantification->Plotting Rate Calculate Initial Reaction Rate Plotting->Rate

Caption: Experimental workflow for determining reaction kinetics.

Conclusion and Recommendations

The reaction kinetics of this compound in palladium-catalyzed cross-coupling reactions are a result of a complex interplay between the nature of the halogen, the electronic effect of the fluorine substituent, and the steric hindrance of the pivalamide group.

  • For rapid reaction rates , this compound is the substrate of choice among its halogen analogs.

  • For reactions where steric hindrance is a concern , it may be necessary to employ more active catalysts, higher temperatures, or longer reaction times. Alternatively, a less sterically demanding protecting group could be considered if the synthesis allows.

  • For cost-effective syntheses , the corresponding chloro-analog may be considered, but this will likely require significant optimization of the reaction conditions to achieve acceptable yields and reaction times.

A thorough understanding of these kinetic factors is crucial for the efficient design and optimization of synthetic routes in drug discovery and development.

References

  • Kinetic NMR Experiments. (n.d.). Retrieved from University of Wisconsin-Madison, Department of Chemistry. [Link]

  • Marchione, A. A., & Conklin, B. (2016). Gas Phase NMR for the Study of Chemical Reactions: Kinetics and Product Identification. In K. Jackowski & M. Jaszuński (Eds.), Gas Phase NMR (pp. 126-151). The Royal Society of Chemistry.
  • Reaction Monitoring & Kinetics. (n.d.). Retrieved from Iowa State University, Chemical Instrumentation Facility. [Link]

  • Insights into the elementary steps in Negishi coupling through kinetic investigations. (2018). Organic & Biomolecular Chemistry. [Link]

  • Böck, K. (2023). Kinetics and Intermediates of Palladium-catalyzed Negishi Cross-Coupling Reactions. LMU München: Fakultät für Chemie und Pharmazie.
  • Mechanistic analysis by NMR spectroscopy: A users guide. (2022). Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Comparative kinetic study of the Suzuki reaction involving 4-bromo... (n.d.). Retrieved from ResearchGate. [Link]

  • C-F and C-H Bond Activation of Fluorobenzenes and Fluoropyridines at Transition Metal Centers: How Fluorine Tips the Scales. (n.d.). Retrieved from ResearchGate. [Link]

  • Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies. (n.d.). Retrieved from University of the Pacific Scholarly Commons. [Link]

  • Sonogashira coupling. (n.d.). In Wikipedia. Retrieved from [Link]

  • for Reaction Monitoring by NMR. (2011). Retrieved from Mestrelab Research. [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2025). Catalysts. [Link]

  • How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. (2025). Frontiers in Chemical Engineering. [Link]

  • Nickel-Catalyzed Negishi Cross-Coupling Reactions of Secondary Alkylzinc Halides and Aryl Iodides. (2011). Journal of the American Chemical Society. [Link]

  • Experimental and Theoretical Evidence for Nitrogen–Fluorine Halogen Bonding in Silver-Initiated Radical Fluorinations. (2019). Journal of the American Chemical Society. [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. (n.d.). Molecules. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Retrieved from Yoneda Labs. [Link]

  • Selective CH Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. (n.d.). Retrieved from [Link]

  • Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. (2021). Physical Chemistry Chemical Physics. [Link]

  • General Guidelines for prospective HPLC users. (2022). Retrieved from University of Southern California, Department of Chemistry. [Link]

  • Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform. (2025). Organic Process Research & Development. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers. [Link]

  • The Asymmetric Buchwald–Hartwig Amination Reaction. (n.d.). In Science of Synthesis. [Link]

  • GOOD LABORATORY PRACTICE for HPLC. (n.d.). Retrieved from [Link]

  • Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. (2022). Catalysts. [Link]

  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. (2024). Retrieved from Drawell. [Link]

  • Buchwald-Hartwig Amination. (2023). In Chemistry LibreTexts. [Link]

  • Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. (n.d.). Journal of the American Chemical Society. [Link]

  • Negishi coupling. (n.d.). In Wikipedia. Retrieved from [Link]

  • A Well-Written Analytical Procedure for Regulated HPLC Testing. (2024). LCGC International. [Link]

  • Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. (2023). Catalysts. [Link]

  • Carbon-Fluorine Bond Activation. (2025). Retrieved from LCC CNRS Toulouse. [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (n.d.). Retrieved from ResearchGate. [Link]

  • Sonogashira Coupling. (n.d.). Retrieved from Organic Chemistry Portal. [Link]

  • Steric hindrance-controlled Pd(0)-catalyzed coupling-cyclization of 2,3-allenamides and organic iodides. An efficient synthesis of iminolactones and gamma-hydroxy-gamma-lactams. (2002). The Journal of Organic Chemistry. [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). Angewandte Chemie International Edition. [Link]

  • Suzuki Coupling. (n.d.). Retrieved from Organic Chemistry Portal. [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. (n.d.). Retrieved from University of Southampton ePrints. [Link]

  • Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. (n.d.). Retrieved from Semantic Scholar. [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (n.d.). Molecules. [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2019). Catalysts. [Link]

Sources

Structural Confirmation Guide: N-(5-Fluoro-4-iodopyridin-3-yl)pivalamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Criticality of Regioisomer Assignment in Pyridine Scaffolds

In the development of kinase inhibitors and KRAS G12C covalent binders, the scaffold N-(5-Fluoro-4-iodopyridin-3-yl)pivalamide (CAS 1582731-79-0) serves as a linchpin intermediate. Its value lies in the orthogonal reactivity of its substituents: a pivalamide directing group, a fluorine electronic modulator, and an iodine handle for cross-coupling.

However, the synthesis of this molecule via Directed Ortho Metalation (DoM) presents a significant regioselectivity challenge. The competition between the pivalamide and fluorine directing groups can generate three distinct regioisomers (2-iodo, 4-iodo, and 6-iodo). Misassignment of these isomers by relying solely on standard 1D NMR leads to "dead-end" SAR (Structure-Activity Relationship) campaigns.

This guide objectively compares three structural confirmation methodologies, ranking them by definitive accuracy and resource efficiency. It provides the experimental logic required to distinguish the desired 4-iodo isomer from its deceptive mimics.

The Regioselectivity Challenge

When N-(5-fluoropyridin-3-yl)pivalamide is treated with n-BuLi, lithiation can occur at three sites. Understanding the electronic and steric drivers is the first step in structural confirmation.

  • Site A (C4 - Desired): Located between the Pivalamide (NH-Piv) and Fluorine (F). This is the "Cooperative" site, activated by both directing groups.

  • Site B (C2 - Byproduct): Located between the Pyridine Nitrogen and NH-Piv.

  • Site C (C6 - Byproduct): Located between the Pyridine Nitrogen and Fluorine.

Diagram 1: Synthesis & Potential Regioisomers

Regioselectivity Start N-(5-fluoropyridin-3-yl) pivalamide Prod4 4-Iodo Isomer (Target) Iodine between F and NH-Piv Start->Prod4 Major Path (Cooperative) Prod2 2-Iodo Isomer (Impurity) Iodine between N and NH-Piv Start->Prod2 Minor Path Prod6 6-Iodo Isomer (Impurity) Iodine between N and F Start->Prod6 Minor Path Reagents 1. n-BuLi / THF (-78°C) 2. I2

Caption: Reaction pathway showing the competition between the C4, C2, and C6 lithiation sites. The C4 position is favored due to the cooperative directing effects of the amide and fluorine.

Comparative Analysis of Confirmation Methods

Method A: 1D 1H NMR (The "Trap")

Many researchers assume 1D proton NMR is sufficient. However, for this scaffold, it is often ambiguous.

  • The Data: The starting material has three protons. The product has two.

  • The Ambiguity:

    • Target (4-iodo): Protons at C2 and C6. H6 couples to F5 (

      
       Hz). H2 is a singlet (distant from F). Result: 1 Doublet, 1 Singlet. 
      
    • Impurity (6-iodo): Protons at C2 and C4. H4 couples to F5 (

      
       Hz). H2 is a singlet. Result: 1 Doublet, 1 Singlet. 
      
  • Verdict: 1D NMR cannot easily distinguish the 4-iodo target from the 6-iodo impurity without advanced simulation or reference standards.

Method B: 2D 1H-19F HOESY (The Solution-State Gold Standard)

Heteronuclear Overhauser Effect Spectroscopy (HOESY) measures through-space proximity between Hydrogen and Fluorine. This is the most efficient definitive method for solution-state samples.

  • Mechanism: It detects NOE signals between nuclei that are spatially close (< 5 Å), regardless of covalent bonding.

  • Application:

    • Target (4-iodo): The Iodine at C4 pushes the Pivalamide away from the Fluorine. The proton at C6 is adjacent to Fluorine. The proton at C2 is far from Fluorine.

    • Impurity (6-iodo): The proton at C4 is sandwiched between the Pivalamide and Fluorine. It will show a strong NOE to the Pivalamide NH and a strong HOESY signal to the Fluorine.

  • Verdict: Highly Recommended. It validates the structure by confirming which proton is next to the fluorine.

Method C: Single Crystal X-Ray Diffraction (The Absolute Proof)

SC-XRD provides the exact 3D atomic arrangement.

  • Mechanism: Diffraction of X-rays by the crystal lattice.

  • Pros: Unambiguous assignment of regiochemistry and tautomeric state.

  • Cons: Requires growing a high-quality single crystal (can be time-consuming).

  • Verdict: Definitive. Required for GMP regulatory filing or if NMR results are inconclusive due to rotamers.

Comparison Summary Table

FeatureMethod A: 1D 1H / 19F NMRMethod B: 2D 1H-19F HOESYMethod C: SC-XRD
Certainty Level Low to MediumHighAbsolute
Time Required 10 Minutes2 - 4 Hours2 Days - 2 Weeks
Sample State Solution (CDCl3/DMSO)Solution (Concentrated)Solid Crystal
Key Discriminator Coupling Constants (

)
Spatial Proximity (Through-Space)Electron Density Map
Recommendation Preliminary Screen OnlyPrimary Verification Tool Final Validation

Experimental Protocols

Protocol 1: Synthesis via Directed Ortho Metalation

This protocol favors the 4-iodo isomer via cooperative direction.

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon.

  • Reagents: Charge N-(5-fluoropyridin-3-yl)pivalamide (1.0 eq) and anhydrous THF (0.2 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi (2.2 eq, 2.5 M in hexanes) dropwise over 30 minutes. Maintain internal temp < -70 °C.

    • Note: 2.2 eq is used to deprotonate the amide NH first, then the ring CH.

  • Age: Stir at -78 °C for 2 hours to ensure formation of the dianion.

  • Quench: Add a solution of Iodine (I2, 2.5 eq) in THF dropwise.

  • Workup: Warm to RT, quench with sat. aq. Na2S2O3 (to remove excess iodine), extract with EtOAc, and wash with brine.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Protocol 2: Structural Assignment Workflow

Follow this logic to confirm your product.

Diagram 2: Analytical Decision Tree

DecisionTree Step1 Step 1: Acquire 1H NMR Decision1 Count Doublets Step1->Decision1 Result2I Two Doublets (J ~9Hz) Likely 2-Iodo Isomer Decision1->Result2I 2 Doublets Result4I One Doublet + One Singlet Ambiguous (4-Iodo or 6-Iodo) Decision1->Result4I 1 Doublet Step2 Step 2: 1H-19F HOESY (or 1H-1H NOESY) Result4I->Step2 Analysis Analyze NOE between NH-Piv and Ring Protons Step2->Analysis Conf4 CONFIRMED 4-IODO NH-Piv has NOE to Singlet (H2) NH-Piv has NO NOE to Doublet (H6) Analysis->Conf4 Pattern A Conf6 CONFIRMED 6-IODO NH-Piv has NOE to Singlet (H2) NH-Piv has NOE to Doublet (H4) Analysis->Conf6 Pattern B

Caption: Logical workflow for distinguishing regioisomers. The critical step is using NOE/HOESY to determine the spatial relationship between the Pivalamide NH and the remaining ring protons.

Expected NMR Data (Reference Values)

Target Compound: this compound [1]

  • solvent: DMSO-d6

  • 19F NMR:

    
     -95 to -105 ppm (Singlet). Note: The Iodine at C4 causes a significant deshirlding shift compared to the starting material.
    
  • 1H NMR:

    • 
       1.25 (s, 9H, t-Bu)
      
    • 
       8.30 (s, 1H, H2 ). Broad singlet due to quadrupole broadening from N or tiny coupling.
      
    • 
       8.55 (d, 
      
      
      
      Hz, 1H, H6 ). Large coupling to F5.
    • 
       9.40 (s, 1H, NH).
      

Critical Distinction: If you observe two doublets in the aromatic region, you have likely synthesized the 2-iodo isomer (where H4 and H6 both couple to F5).

References

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.
  • Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879-933. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for HOESY and NOE protocols).
  • PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine. Link[1]

Sources

cost-benefit analysis of using N-(5-Fluoro-4-iodopyridin-3-yl)pivalamide in synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to the Strategic Synthesis of Fluorinated Pyridine Scaffolds

Cost-Benefit Analysis of N-(5-Fluoro-4-iodopyridin-3-yl)pivalamide in Synthesis

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorinated pyridine moieties is a cornerstone of rational drug design. This compound has emerged as a premium building block for this purpose, offering a unique combination of functionalities tailored for complex synthetic campaigns. This guide provides a comprehensive cost-benefit analysis of this reagent, comparing it with viable alternatives to inform strategic procurement and experimental design. The core value of this compound lies in its trifecta of synthetically valuable groups: a highly reactive C-I bond for cross-coupling, a strategically placed fluorine atom for modulating pharmacokinetic properties, and a robust pivalamide protecting group. While its initial procurement cost is higher than that of its bromo- or unprotected counterparts, its use is justified in scenarios demanding high-yield, late-stage functionalization and predictable reactivity, ultimately saving valuable research time and resources.

The "Benefit" Profile: Deconstructing the Synthetic Value

The utility of this compound stems from the synergistic interplay of its three key structural features.[1]

1.1 The Iodine Handle: A Gateway to Versatile C-C Bond Formation

The iodine substituent at the 4-position is the primary driver of the reagent's synthetic versatility. The carbon-iodine (C-I) bond is the most reactive of the carbon-halogen bonds, making it an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[1][2] This high reactivity allows for the introduction of diverse aromatic, heteroaromatic, and alkynyl groups under relatively mild conditions, which is critical for preserving complex functionalities in late-stage synthesis.[3][4] The oxidative addition of the C-I bond to a Pd(0) catalyst, the rate-determining step in many cross-coupling cycles, is significantly more facile compared to C-Br or C-Cl bonds, often leading to higher yields and shorter reaction times.[5]

1.2 The Fluorine Substituent: A Tool for Pharmacokinetic Optimization

The strategic placement of a fluorine atom on a pharmaceutical scaffold is a well-established strategy to enhance drug-like properties.[6] The fluorine at the 5-position of the pyridine ring can profoundly influence the molecule's:

  • Metabolic Stability: The strong C-F bond can block sites of oxidative metabolism, increasing the compound's half-life.[1]

  • Bioavailability: Fluorine can increase lipophilicity, which can improve membrane permeability and oral absorption.[6]

  • Binding Affinity: The high electronegativity of fluorine can alter the pKa of the nearby amine and modulate hydrogen bonding interactions with target proteins.[1][6]

1.3 The Pivalamide Protecting Group: Ensuring Stability and Modulating Solubility

The pivalamide ((CH₃)₃CCO-) group serves as a robust protecting group for the 3-amino functionality. Its primary advantages include:

  • Enhanced Stability: The steric bulk of the tert-butyl group provides significant steric hindrance, protecting the amide bond from premature cleavage under various reaction conditions.[1]

  • Solubility Modulation: The pivalamide group can improve the solubility of the reagent and its derivatives in common organic solvents, simplifying reaction setup and purification.[1]

  • Directing Group Potential: In some contexts, the amide functionality can act as a directing group for subsequent transformations.

G cluster_retrosynthesis Retrosynthetic Analysis Target This compound Amine 5-Fluoro-4-iodopyridin-3-amine Target->Amine Amide Formation Pivaloyl Pivaloyl Chloride Target->Pivaloyl Amide Formation Precursor1 5-Fluoro-3-aminopyridine Amine->Precursor1 Electrophilic Iodination Iodination Iodinating Agent (e.g., NIS) Amine->Iodination Electrophilic Iodination

Caption: Retrosynthetic analysis of the target compound.

The "Cost" Profile: Economic and Practical Considerations

A comprehensive analysis must weigh the synthetic benefits against the associated costs, which extend beyond the purchase price.

2.1 Procurement and Availability

This compound (CAS 1582731-79-0) is classified as a high-purity chemical intermediate available from several specialized chemical suppliers.[1][7] It is typically sold in research quantities (e.g., grams) and is intended for research use only.[1][8] Due to its multi-step synthesis and purification, its cost per gram is significantly higher than that of simpler building blocks or less functionalized analogues like bromo-pyridines. Pricing is generally available upon request from vendors such as BLDpharm and Sigma-Aldrich.[7]

2.2 Synthesis Complexity

The cost of the reagent is a direct reflection of its synthetic pathway. As illustrated by the retrosynthetic analysis above, its preparation involves multiple steps, likely starting from a simpler fluorinated aminopyridine, followed by a regioselective iodination and subsequent acylation. Each step adds to the overall cost in terms of reagents, solvents, labor, and purification.

2.3 Safety and Handling

While specific toxicity data for this compound is limited, standard laboratory precautions for handling fine chemicals are required.

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9][10]

  • Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials.[9][10]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[11]

Comparative Analysis: Evaluating the Alternatives

The decision to use this compound is best made by comparing it to its most common alternatives.

FeatureThis compound N-(5-Fluoro-4-bromopyridin-3-yl)pivalamide 5-Fluoro-4-iodopyridin-3-amine
Reactivity in Cross-Coupling Very High: C-I bond is weaker and more readily undergoes oxidative addition.[5]High: C-Br bond is stronger than C-I, often requiring more forcing conditions (higher temp, stronger base, more complex ligands).[5]Very High (at C-I): Reactivity of the iodo group is identical, but the free amine can interfere with catalysis.
Reaction Conditions Milder temperatures, broader base compatibility.Often requires higher temperatures and more specialized, expensive catalyst/ligand systems.[5]Requires careful selection of base and catalyst to avoid side reactions with the NH₂ group.[3]
Relative Cost & Availability HighModerateModerate to High
Stability & Handling High. Pivalamide group is stable to a wide range of conditions.High. Pivalamide group offers identical stability.Moderate. Free amine is more reactive and can be sensitive to air and light.
Protecting Group Strategy Integrated. No additional protection/deprotection steps needed for the amine.Integrated. No additional protection/deprotection steps needed.Requires an additional protection step before many subsequent reactions and a deprotection step afterward, adding two steps to the overall synthesis.
Typical Yields Generally higher due to enhanced reactivity and stability.Good to high, but may be lower than iodo-analogue under identical mild conditions.Can be high, but at risk of yield loss from side reactions or purification challenges due to the basic amine.

Experimental Protocols & Workflow

4.1 Representative Protocol: Suzuki-Miyaura Cross-Coupling

This generalized protocol is a starting point for the Suzuki-Miyaura coupling of this compound. Optimization of catalyst, ligand, base, and solvent may be required for specific substrates.

Objective: To synthesize N-(5-Fluoro-4-(aryl)pyridin-3-yl)pivalamide.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1, Toluene, or DMF)

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-(5-Fluoro-4-(aryl)pyridin-3-yl)pivalamide.

G cluster_workflow Suzuki-Miyaura Coupling Workflow Start Combine Reactants: - Pyridyl Iodide - Boronic Acid - Base Inert Establish Inert Atmosphere (Ar/N₂) Start->Inert Solvent Add Degassed Solvent & Pd Catalyst Inert->Solvent Heat Heat & Stir (e.g., 80-100 °C) Solvent->Heat Monitor Monitor Reaction (TLC / LC-MS) Heat->Monitor Workup Aqueous Workup (Extraction) Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify

Caption: A typical experimental workflow for Suzuki coupling.

Conclusion and Recommendations

The cost-benefit analysis of this compound is a classic trade-off between upfront cost and downstream efficiency.

Choose this compound when:

  • Late-Stage Functionalization: The project involves introducing complexity late in a synthetic route where high, reliable yields are paramount to conserve a valuable intermediate.

  • Mild Conditions are Required: The substrate is sensitive and cannot tolerate the forcing conditions often needed for less reactive bromo- or chloro-pyridines.

  • Speed is Critical: The superior reactivity of the C-I bond can shorten reaction times, accelerating the design-make-test-analyze (DMTA) cycle.[12]

  • Amine Reactivity is a Concern: The integrated pivalamide protecting group obviates the need for separate protection/deprotection steps, streamlining the synthetic sequence and avoiding potential side reactions of a free amine.

Consider alternatives when:

  • Early-Stage Synthesis & Cost is a Major Constraint: For initial, large-scale synthesis of a core scaffold, a less expensive bromo-analogue may be more economical, provided the subsequent coupling step can be optimized to give acceptable yields.

  • The Free Amine is Required Immediately After Coupling: If the synthetic plan calls for immediate reaction at the amine, using the unprotected 5-Fluoro-4-iodopyridin-3-amine might save a deprotection step, assuming the coupling reaction is compatible with the free amine.

Ultimately, this compound is a specialist's tool. Its higher cost is an investment in predictability, efficiency, and yield, making it an invaluable asset for challenging synthetic targets in drug discovery and development.

References

  • Safety Data Sheet (Pyridine). [Link]

  • N-(5-Fluoro-4-formyl-3-iodopyridin-2-yl)pivalamide - Amerigo Scientific. [Link]

  • N-(5-Fluoro-3-iodopyridin-2-yl)pivalamide, 1 gram, Reagent Grade. [Link]

  • Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC. [Link]

  • N-[4-Methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-4-chloromethyl Benzamide, TRC. [Link]

  • Synthesis of [N-((3,5-dichloropyridin-2-yl) carbamothioyl)pivalamide]... - ResearchGate. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction... - PMC. [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles... - PMC. [Link]

  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC. [Link]

  • Improved, Odorless Access to Benzo[1,2-d;4,5-d′]- bis[7]dithioles and Tert-butyl Arylsulfides via C-S Cross Coupling - MDPI. [Link]

  • Incorporating Synthetic Accessibility in Drug Design: Predicting Reaction Yields of Suzuki Cross-Couplings... - DSpace@MIT. [Link]

  • N-Aminopyridinium Reagents as Traceless Activating Groups in the Synthesis of N-Aryl Aziridines - ChemRxiv. [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei... - ePrints Soton. [Link]

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC - NIH. [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI. [Link]

  • Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives... - Brieflands. [Link]

  • Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides... - MDPI. [Link]

Sources

Strategic Guide: X-ray Crystallography of N-(5-Fluoro-4-iodopyridin-3-yl)pivalamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a strategic roadmap for researchers intending to characterize and publish the X-ray crystal structure of N-(5-Fluoro-4-iodopyridin-3-yl)pivalamide .

Given that the specific crystal structure of this molecule is currently absent from public repositories (CSD), this guide focuses on the comparative performance of this molecule’s crystallographic behavior against its structural analogs. It serves as a blueprint for generating high-impact data suitable for top-tier structural chemistry journals.

Executive Summary & Strategic Value

This compound represents a "Goldilocks" scaffold for studying competing supramolecular interactions. Its performance as a crystallographic subject is defined by the interplay between the Halogen Bond (XB) donor (Iodine) and the Hydrogen Bond (HB) donor/acceptor (Pivalamide).[1]

  • The Scientific Hook: The 5-Fluorine atom is not merely a substituent; it is an electronic tuner. By withdrawing electron density from the pyridine ring, it enhances the

    
    -hole  on the adjacent 4-Iodine , theoretically creating a stronger, more directional halogen bond than its non-fluorinated analog.[1]
    
  • Publication Value: Resolving this structure provides critical data on:

    • Regioselective Confirmation: Proof of iodine installation at C4 via Directed Ortho Metalation (DoM).

    • 
      -Hole Tuning:  Empirical evidence of fluorine-enhanced halogen bonding.
      

Comparative Performance Matrix

To validate the "performance" of your crystal structure, you must compare it against specific control molecules. This table outlines the expected structural metrics and how to interpret them.

FeatureTarget Molecule (5-Fluoro-4-iodo...)Control A: The Standard (N-(4-iodopyridin-3-yl)pivalamide)Control B: The Electronic Null (N-(5-fluoropyridin-3-yl)pivalamide)Scientific Significance
Primary Interaction Enhanced Halogen Bond (C-I···N / C-I···O)Standard Halogen Bond (Weaker

-hole)
Hydrogen Bond Only (N-H···N / N-H···O)Demonstrates the "Fluorine Effect" on supramolecular assembly.
Iodine

-hole
Maximized (Due to ortho-F induction)Moderate N/A The core metric for "Performance." A larger

-hole = shorter interaction distance.
Crystal Density High (>1.8 g/cm³)Medium Low Higher density often correlates with tighter packing efficiency driven by I···N interactions.
Melting Point High Stability Moderate Lower Indicates the lattice energy contribution of the Halogen Bond network.
Space Group Likely Monoclinic (P2₁/c)MonoclinicTriclinic/MonoclinicChanges in symmetry reveal how the F-atom disrupts or enforces packing motifs.

Experimental Protocols (Self-Validating Systems)

Phase 1: Crystal Growth Strategy

Objective: To grow single crystals suitable for XRD while exploring polymorphism.

The "Solvent Switch" Protocol: You must screen solvents that either compete with or promote halogen bonding.

  • System A (Promoter): Chloroform/Hexane (Vapor Diffusion).

    • Logic: Non-polar solvents do not interfere with the I[1]···N halogen bond.[2][3][4]

    • Expectation: Formation of 1D supramolecular chains driven by I[1]···N interactions.

  • System B (Competitor): Methanol/Water (Slow Evaporation).

    • Logic: MeOH is a strong H-bond donor/acceptor. It will compete with the amide and pyridine nitrogen.

    • Expectation: Solvates or H-bond dominant polymorphs.

Phase 2: Data Collection & Refinement

Standard: Mo-K\alpha or Cu-K\alpha radiation at 100 K.

  • Step 1: Mount crystal on a MiTeGen loop using perfluoropolyether oil (inert to halogens).

  • Step 2: Collect full sphere data. Crucial: High redundancy is needed to accurately model the electron density around the Iodine atom (to visualize the

    
    -hole).
    
  • Step 3 (Validation): Check for twinning . Pyridine derivatives often stack in layers, leading to pseudo-merohedral twinning.[1] Use PLATON/TwinRotMat if

    
    .
    
Phase 3: Computational Validation (Hirshfeld Surface)

Do not just report bond lengths. You must visualize the interactions.

  • Generate Hirshfeld Surfaces (using CrystalExplorer).

  • Map

    
    :  Look for deep red spots at the Iodine tip (acceptor contact) and the Pyridine Nitrogen (donor contact).
    
  • Calculate Interaction Energies: Compare the Total Energy (

    
    ) of the Target vs. Control A.
    
    • Hypothesis:

      
       due to the Fluorine enhancement.[1]
      

Mechanism: The "Fluorine-Enhanced" Halogen Bond

This section explains the causality you are testing.

In the target molecule, the Fluorine atom at C5 exerts a strong Inductive Effect (-I).[1]

  • Electron Withdrawal: F pulls electron density from the pyridine ring.

  • 
    -Hole Depletion:  This withdrawal depletes electron density from the 
    
    
    
    -orbital of the C4-I bond opposite to the C-I bond.
  • Result: The positive potential patch (the

    
    -hole) on the Iodine becomes more positive.[5]
    
  • Performance Outcome: The Iodine forms a shorter, more linear, and stronger bond with nucleophiles (like the carbonyl oxygen of the pivalamide or the pyridine nitrogen of a neighbor) compared to the non-fluorinated analog.[1]

Visualization: The Characterization Workflow

The following diagram illustrates the logical flow from synthesis to publication-ready data, highlighting critical decision nodes.

G cluster_0 Synthesis & Purification cluster_1 Crystallization Screening cluster_2 Performance Analysis Mol Crude Target: This compound Purity Check Purity (>98% by HPLC/NMR) Mol->Purity SolvA System A: Non-Polar (Promotes Halogen Bonds) Purity->SolvA Primary SolvB System B: Polar (Promotes H-Bonds) Purity->SolvB Secondary XRD Single Crystal XRD (100 K, Mo/Cu Source) SolvA->XRD Needles/Blocks SolvB->XRD Prisms Solve Structure Solution (SHELXT / OLEX2) XRD->Solve Geom Geometry Check (I...N Distance < vdW radii) Solve->Geom Hirsh Hirshfeld Surface (Visualize σ-hole) Geom->Hirsh If solved Pub Publication: Compare vs. Non-F Analog Hirsh->Pub

Caption: Workflow for isolating and characterizing the halogen-bonding network of the target pivalamide derivative.

References & Resource Links

Compound Verification & Synthesis:

  • BenchChem. this compound (CAS 1582731-79-0) Product Page. (Confirming status as a research intermediate and lack of CSD entry).

  • Sigma-Aldrich. N-(4-Iodopyridin-3-yl)pivalamide (CAS 113975-32-9).[6] (The primary control substance). [1]

Crystallographic Methodology & Halogen Bonding: 3. Cavallo, G., et al. (2016). The Halogen Bond.[1][2] Chemical Reviews. (The authoritative review on halogen bonding geometry and


-holes).
[1]
4.  Crystal Growth & Design. Evaluation of Halogenopyridinium Cations as Halogen Bond Donors. (Comparative data on iodopyridine packing).
[1]
5.  Organic Chemistry Portal. Regioselective Synthesis of Pyridines. (Context for the pivalamide directing group).

Sources

The Fluorine Effect: A Strategic Guide to Bioactivity Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Assessing the Impact of Fluorine Substitution on Bioactivity Content Type: Publish Comparison Guide

Executive Summary

In modern drug discovery, fluorine is not merely a halogen; it is a precision tool for multiparametric optimization. Approximately 20-25% of all drugs currently on the market contain at least one fluorine atom. This guide provides a technical comparison of fluorine substitution against hydrogen and other bioisosteres, supported by physicochemical data, mechanistic workflows, and experimental protocols. It is designed for medicinal chemists seeking to leverage the "fluorine effect" to solve specific liability issues in lead optimization.

Strategic Rationale: Why Fluorine?

Fluorine substitution is rarely about a single property. It is a strategic maneuver to alter the electronic landscape of a molecule without significantly changing its steric footprint.

FeatureMechanism of ActionImpact on Bioactivity
Metabolic Blocking High C–F bond strength (116 kcal/mol) vs C–H (99 kcal/mol) renders the site inert to CYP450 oxidation.Extends half-life (

) and improves bioavailability.[1]
Lipophilicity Modulation High electronegativity lowers the basicity of nearby amines; aromatic fluorination increases lipophilicity (

).
Improves membrane permeability and blood-brain barrier (BBB) penetration.
Conformational Bias The "Gauche Effect" (preference for

hyperconjugation).
Locks the molecule in a bioactive conformation, reducing entropy penalty upon binding.
Binding Affinity Orthogonal multipolar interactions (C–F

C=O, C–F

H–N).
Increases potency (IC

) by creating new contact points in the binding pocket.
Comparative Analysis: Physicochemical Shifts

The following data illustrates the quantitative impact of replacing Hydrogen (H) with Fluorine (F) or Trifluoromethyl (CF


) on critical drug-like properties.
Table 1: The "Fluorine Scan" Effect on Acidity and Lipophilicity

Data derived from matched molecular pair (MMP) analysis of pyridine derivatives.

Substituent (R)Structure ContextpKa (Conjugate Acid)

pKa (vs H)
LogD

Impact Analysis
-CH

(Methyl)
Pyridine-2-yl-R3.69Reference1.69Baseline lipophilicity and basicity.
-CH

F
(Monofluoro)
Pyridine-2-yl-R2.43-1.261.75Slight acidity increase; minimal lipophilicity change.
-CF

(Trifluoromethyl)
Pyridine-2-yl-R0.97-2.72 2.13 Drastic reduction in basicity ; significant lipophilicity boost.
-H (Hydrogen)Aryl-RN/AReferenceN/ASusceptible to rapid metabolic oxidation.[2]
-F (Fluorine)Aryl-RN/ANegligible steric change+0.25 (approx)Blocks metabolism; modest lipophilicity increase.

Key Insight: The trifluoromethyl group (-CF


) acts as a "lipophilic electron sink." It dramatically lowers the pKa of nearby basic centers (improving permeability by reducing the ionized fraction) while simultaneously increasing overall lipophilicity.
Case Study: Ezetimibe (Zetia)

This case study demonstrates the "Metabolic Blocking" strategy. The transformation from the lead compound to Ezetimibe illustrates how strategic fluorination drives potency and stability.

  • Challenge: The early lead compound suffered from rapid metabolic degradation via aromatic hydroxylation and had moderate potency.

  • Solution: Introduction of two fluorine atoms:

    • Para-fluorophenyl group: Blocked the primary site of CYP450 oxidation (metabolic soft spot).[1]

    • Fluorine on the pendant aryl ring: Prevented secondary metabolism.

Performance Comparison Table
MetricNon-Fluorinated Analog (Lead)Fluorinated Drug (Ezetimibe)Fold Improvement
Metabolic Stability Low (Rapid hydroxylation)High (Resistant to CYP oxidation)>10x

Potency (In Vivo) Moderate ED

High ED

~50-fold
Mechanism Rapid clearanceEnterohepatic recirculationSustained action

Causality: The fluorine atoms precluded the formation of the phenol metabolite, forcing the molecule to undergo glucuronidation instead. This glucuronide metabolite is excreted in bile and reabsorbed (enterohepatic recirculation), significantly extending the drug's duration of action.

Experimental Protocols

To validate the impact of fluorine substitution in your own pipeline, follow these self-validating protocols.

Protocol A: Matched Molecular Pair (MMP) Metabolic Stability Assay

Objective: Quantify the "Metabolic Blocking" effect of F-substitution.

  • Preparation:

    • Synthesize the Protode-analog (H) and the Fluoro-analog (F).

    • Prepare 10 mM stock solutions in DMSO.

  • Incubation System:

    • Use pooled human liver microsomes (HLM) at 0.5 mg/mL protein concentration.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Reaction:

    • Spike test compounds to a final concentration of 1 µM (ensure <0.1% DMSO).

    • Incubate at 37°C.

    • Sample at

      
       min.
      
  • Quenching & Analysis:

    • Quench with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

    • Centrifuge (4000 rpm, 20 min) to pellet proteins.

    • Analyze supernatant via LC-MS/MS.

  • Calculation:

    • Plot

      
       vs. time.
      
    • Calculate intrinsic clearance:

      
      .
      
    • Success Criteria: The F-analog should show a statistically significant decrease in

      
       compared to the H-analog.
      
Protocol B: 19F-NMR Ligand Binding "Spy" Assay

Objective: Detect weak binding interactions using Fluorine's high sensitivity.

  • Design: Select a weak-affinity "spy" ligand containing a CF

    
     or F group.
    
  • Baseline: Acquire a 1D

    
    F-NMR spectrum of the spy ligand (10-50 µM) in buffer. Note the sharp signal and chemical shift (
    
    
    
    ).
  • Protein Addition: Add the target protein (e.g., 1-5 µM).

    • Observation: The spy signal should broaden (T2 relaxation) and shift (

      
      ).
      
  • Competition (The Scan): Titrate your non-fluorinated or fluorinated test compounds.

    • Displacement: If the test compound binds, it displaces the spy ligand.

    • Signal Recovery: The

      
      F signal of the spy ligand will sharpen and return to 
      
      
      
      .
  • Validation: This confirms binding at the same site as the spy ligand, validating the active site engagement.

Visualization & Workflows
Figure 1: Decision Logic for Fluorine Scanning

This decision tree guides the medicinal chemist on where to place fluorine based on the specific liability they are trying to solve.

FluorineScanLogic Start Identify Liability in Lead Compound Metabolic Liability: High Metabolic Clearance? Start->Metabolic Potency Liability: Low Potency? Start->Potency Permeability Liability: Poor Membrane Permeability? Start->Permeability MetabAction Strategy: Block Metabolic Soft Spot Metabolic->MetabAction PotencyAction Strategy: Electronic/Conformational Tuning Potency->PotencyAction PermAction Strategy: Reduce Basicity / Increase LogP Permeability->PermAction MetabExec Substitute F at Para-position or Benzylic Carbon MetabAction->MetabExec Prevents CYP Oxidation PotencyExec Scan F on Aryl Ring (Multipole) or Alpha to Heteroatom (pKa mod) PotencyAction->PotencyExec Induces Gauche Effect / New Contacts PermExec Add CF3 or F near Basic Amine (Lowers pKa -> More Neutral Species) PermAction->PermExec Modulates Ionization State

Caption: Strategic decision tree for fluorine incorporation based on ADME/Tox liabilities.

Figure 2: The Metabolic Blocking Mechanism

Visualizing how Fluorine prevents the formation of the unstable intermediate in CYP450 catalysis.

MetabolicBlocking Substrate_H Substrate (C-H) (Soft Spot) Transition H-Abstraction Transition State Substrate_H->Transition Low Barrier CYP_Enzyme CYP450 Enzyme (Fe-O)3+ CYP_Enzyme->Transition NoReaction Reaction Blocked (Bond Energy: 116 kcal/mol) Metabolite Hydroxylated Metabolite (C-OH) Transition->Metabolite Clearance Rapid Clearance Metabolite->Clearance Substrate_F Substrate (C-F) (Blocked) Substrate_F->NoReaction High Barrier Stable Metabolic Stability (Extended t1/2) NoReaction->Stable

Caption: Mechanistic comparison of C-H oxidation vs. C-F metabolic blocking by CYP450 enzymes.

References
  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Kuhn, B., et al. (2020). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties. Journal of Medicinal Chemistry (Data sourced from Chem. Sci., 2020, 11, 10236). Link

Sources

Analytical Methods for Purity Assessment of N-(5-Fluoro-4-iodopyridin-3-yl)pivalamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The compound N-(5-Fluoro-4-iodopyridin-3-yl)pivalamide is a highly functionalized, sterically hindered chemical intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), such as kinase inhibitors. Its structure features a weakly basic pyridine nitrogen, an electronegative fluorine atom, a heavy, polarizable iodine atom, and a bulky pivalamide protecting group.

Assessing the purity of this compound presents unique analytical challenges. The heavy iodine atom significantly alters UV response factors, making area-percent purity potentially misleading. Furthermore, the pyridine core is prone to severe peak tailing on standard silica columns, and the molecule is susceptible to specific degradation pathways, such as deiodination or pivalamide hydrolysis [1].

This guide objectively compares the performance of various analytical methods for the purity assessment of this compound, providing field-proven protocols and mechanistic rationales aligned with the latest ICH Q2(R2) validation guidelines [2].

Mechanistic Challenges in Analytical Development

To design a self-validating analytical system, one must first understand the physicochemical vulnerabilities of the analyte:

  • Pyridine Nitrogen Interactions: The unshielded nitrogen in the pyridine ring strongly interacts with residual acidic silanols on stationary phases, leading to peak tailing and poor resolution.

  • UV Response Factor Discrepancies: Impurities such as the deiodinated byproduct (N-(5-fluoropyridin-3-yl)pivalamide) have vastly different molar extinction coefficients compared to the iodinated parent compound. Relying solely on HPLC-UV area percentages without relative response factors (RRFs) will skew purity results.

  • Thermal Instability: Halogenated pyridines can undergo spontaneous dehalogenation at elevated temperatures, rendering volatility-based methods like Gas Chromatography (GC) unreliable for accurate quantification.

Degradation API N-(5-Fluoro-4-iodopyridin- 3-yl)pivalamide ImpA 5-Fluoro-4-iodopyridin- 3-amine (Hydrolysis Product) API->ImpA Acid/Base Hydrolysis ImpB N-(5-Fluoropyridin- 3-yl)pivalamide (Deiodination Product) API->ImpB Thermal/ Photolytic Stress

Fig 1: Primary degradation pathways of this compound.

Comparison of Analytical Methodologies

To establish a robust control strategy, a combination of primary and orthogonal methods is required. Below is a comparative analysis of the four primary techniques used for this class of compounds.

Reverse-Phase HPLC-UV (RP-HPLC-UV)
  • Performance: The gold standard for routine batch release. By utilizing an end-capped C18 column and a highly acidic mobile phase (e.g., 0.1% Trifluoroacetic acid), the pyridine nitrogen is fully protonated, neutralizing silanol interactions and yielding sharp, symmetrical peaks.

  • Limitation: Cannot provide absolute weight assay without a highly characterized, pure reference standard of the analyte itself.

Quantitative NMR (qNMR - ¹H and ¹⁹F)
  • Performance: Provides an absolute mass-balance purity (w/w %) without requiring a reference standard of the target compound. It relies on a certified internal standard (e.g., 1,3,5-Trimethoxybenzene) [3]. ¹⁹F NMR is particularly powerful here, as it provides a background-free spectrum where the fluorine signal shifts dramatically if the adjacent iodine is lost.

  • Limitation: Lower sensitivity for trace impurities (Limit of Detection typically ~0.5%) compared to HPLC.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
  • Performance: Essential for impurity profiling. It easily distinguishes between the parent mass and the deiodinated impurity (mass shift of -126 Da), which might co-elute on standard HPLC gradients.

  • Limitation: High cost and unnecessary complexity for routine batch-to-batch release.

Gas Chromatography-Flame Ionization Detection (GC-FID)
  • Performance: Offers a universal response factor for carbon-containing compounds.

  • Limitation: The bulky pivalamide group and heavy iodine atom significantly increase the boiling point. The high injector port temperatures (>250°C) required for volatilization often induce artificial thermal deiodination, leading to false-positive impurity reporting.

Quantitative Performance Comparison
Validation Parameter (ICH Q2(R2))RP-HPLC-UVqNMR (¹H / ¹⁹F)LC-HRMSGC-FID
Specificity High (Chromatographic resolution)Very High (Structural resolution)Ultimate (Exact mass)Moderate (Thermal artifacts)
Limit of Quantitation (LOQ) 0.05% area1.0% w/w<0.01% area0.1% area
Accuracy (Recovery) 98.0 - 102.0%99.0 - 101.0%N/A (Qualitative)90.0 - 110.0%
Precision (% RSD) < 1.0%< 0.5%< 5.0%< 2.0%
Primary Use Case Routine Purity & Batch ReleaseAbsolute Weight AssayImpurity IdentificationResidual Solvents Only

Analytical Control Strategy & Workflows

To comply with modern Quality-by-Design (QbD) principles, the analytical control strategy must integrate these methods into a cohesive workflow.

Workflow Sample This compound Batch Sample HPLC RP-HPLC-UV (Routine Purity & Impurities) Sample->HPLC Primary Method qNMR 1H / 19F qNMR (Absolute Weight Assay) Sample->qNMR Orthogonal Assay LCMS LC-HRMS (Impurity Identification) HPLC->LCMS Unknowns >0.10% Release ICH Q2(R2) Validated Certificate of Analysis HPLC->Release Area % Purity qNMR->Release w/w % Assay

Fig 2: Integrated analytical control strategy for halogenated pyridine derivatives.

Step-by-Step Experimental Protocols

Protocol A: RP-HPLC-UV Method for Routine Purity

Causality Note: The electron-withdrawing fluorine and iodine atoms lower the pKa of the pyridine nitrogen to approximately ~2.5. Using 0.1% TFA (pH ~2.0) ensures the molecule remains in a single, fully protonated state, preventing peak splitting and tailing [4].

1. Reagents & Equipment:

  • Column: Waters XBridge Shield RP18, 150 x 4.6 mm, 3.5 µm (Embedded polar groups prevent residual silanol interactions).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Stabilizes mass transfer).

  • Detection: UV at 254 nm (Primary) and 220 nm (Secondary).

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% → 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% → 10% B (Re-equilibration for 5 min).

3. System Suitability Testing (SST):

  • Inject a resolution mixture containing the target compound and 5-fluoro-4-iodopyridin-3-amine.

  • Acceptance Criteria: Resolution (Rs) > 2.0; Tailing factor (Tf) < 1.5; %RSD of standard area < 1.0% (n=5).

Protocol B: ¹H qNMR for Absolute Weight Assay

Causality Note: Because the UV response of the deiodinated impurity differs from the parent compound, HPLC area% can overestimate purity. qNMR relies strictly on the molar ratio of protons, providing an absolute measurement [3].

1. Sample Preparation:

  • Accurately weigh ~15.0 mg of this compound into a clean glass vial using a microbalance (d = 0.001 mg).

  • Accurately weigh ~5.0 mg of 1,3,5-Trimethoxybenzene (TraceCERT® internal standard, ≥99.9% purity).

  • Dissolve the mixture completely in 0.6 mL of DMSO-d6. Transfer to a 5 mm NMR tube.

2. Acquisition Parameters:

  • Nucleus: ¹H (400 or 600 MHz).

  • Relaxation Delay (D1): 30 seconds. Critical: The D1 must be at least 5× the longest longitudinal relaxation time (T1) of the protons being integrated to ensure complete magnetization recovery. Failure to do so will result in artificially low purity values.

  • Number of Scans (NS): 32 to 64 (to achieve a Signal-to-Noise ratio > 250:1).

3. Data Processing & Calculation:

  • Phase and baseline correct the spectrum manually.

  • Integrate the internal standard peak (aromatic protons of 1,3,5-trimethoxybenzene at ~6.1 ppm, 3H).

  • Integrate a distinct, isolated peak of the analyte (e.g., the isolated pyridine proton at C2 or C6, 1H).

  • Calculate absolute purity (Px) using the formula: Px = (Ix / Istd) * (Nstd / Nx) * (Mx / Mstd) * (Wstd / Wx) * Pstd (Where I = Integral, N = Number of protons, M = Molar mass, W = Weight, P = Purity).

Conclusion

For the purity assessment of this compound, relying on a single analytical technique is insufficient due to the molecule's unique electronic and steric properties. RP-HPLC-UV utilizing an acidic mobile phase and end-capped columns provides the highest resolution for routine impurity tracking. However, to establish true mass-balance and comply with stringent regulatory submissions, qNMR must be employed orthogonally to verify the absolute weight assay and correct for UV response factor discrepancies caused by the heavy iodine atom.

References

  • Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Organic Letters - ACS Publications. Available at:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. European Medicines Agency (EMA) / International Council for Harmonisation. Available at:[Link]

  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Organic Syntheses. Available at:[Link]

  • Validation of Analytical Procedures Q2(R2). ICH Official Guidelines. Available at:[Link]

Safety Operating Guide

N-(5-Fluoro-4-iodopyridin-3-yl)pivalamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

The Directive: You are handling N-(5-Fluoro-4-iodopyridin-3-yl)pivalamide (CAS: 1582731-79-0), a halogenated heterocyclic intermediate often used in kinase inhibitor synthesis.[1][2]

The Risk: Do not treat this merely as "organic waste." The simultaneous presence of Fluorine and Iodine on a pyridine ring presents a dual-hazard profile during thermal decomposition. Improper disposal (e.g., standard trash or non-halogenated solvent streams) risks releasing Hydrogen Fluoride (HF) and Hydrogen Iodide (HI) gases upon incineration, which can corrode standard furnace linings and violate emission protocols.[1][2]

The Solution: This guide defines a Segregated Halogenated Waste Protocol that ensures downstream incinerators use appropriate caustic scrubbing systems to neutralize acid gases.

Hazard Characterization & Waste Classification

Before disposal, we must validate why specific protocols are necessary. This compound combines a stable pivalamide protecting group with a reactive halogenated core.[2]

Table 1: Chemical Safety & Waste Profile
PropertySpecificationOperational Implication
Molecular Formula C₁₁H₁₂FIN₂OHigh Carbon/Nitrogen content; combustible.[1][2][3]
Halogen Content Fluorine (F) & Iodine (I) CRITICAL: Thermal decomposition releases HF (corrosive/toxic) and HI.
Physical State Solid (Powder)Dust hazard.[2][4] Requires particulate containment.[2]
Reactivity Light Sensitive (Iodine bond)Store in amber/opaque containers to prevent pre-disposal degradation.
RCRA Classification Not P- or U-Listed specifically.[2]Classify as Characteristic Hazardous Waste (Toxic/Irritant) or Halogenated Organic .[2]
Incompatibilities Strong Oxidizers, Strong AcidsDo not mix with Nitric Acid or Peroxides in waste streams.[1][2]

Senior Scientist Insight: The Carbon-Iodine bond is relatively weak (


) compared to the Carbon-Fluorine bond (

). In a fire or uncontrolled incineration, the iodine will dissociate early, releasing purple iodine vapors (

) or HI, while the fluorine requires higher temperatures to mineralize.[1][2] Your waste stream must go to a facility capable of high-temperature incineration (

) with rapid quench capabilities.

Operational Disposal Protocol (Step-by-Step)

This protocol uses a Self-Validating System : At each step, the user must verify the container type and label to prevent cross-contamination.[2]

Phase A: Solid Waste (Pure Compound / Expired Stocks)

For disposal of the solid powder or crystals.

  • Containment: Transfer the solid into a Wide-Mouth HDPE (High-Density Polyethylene) jar.

    • Why HDPE? It is resistant to potential hydrolysis products and physical shock.[2] Avoid metal containers (corrosion risk from trace HI).[2]

  • Quenching (Optional but Recommended for High Purity): If the compound is suspected to be highly reactive or an active pharmaceutical ingredient (API), wet the solid slightly with mineral oil to suppress dust generation.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "this compound"[1][2][5]

    • Hazard Checkbox: Toxic, Irritant.[1][2]

    • Critical Note: Write "CONTAINS FLUORINE & IODINE" in the comments section. This alerts the disposal vendor to use halogen-specific incineration.

Phase B: Liquid Waste (Mother Liquors / Reaction Mixtures)

For solutions containing the compound (e.g., in DCM, Ethyl Acetate, or DMSO).[1][2]

  • Segregation: NEVER pour this into the "Non-Halogenated" organic solvent drum.

  • Stream Selection: Dispose of into the "Halogenated Solvent Waste" carboy.[2]

    • Mechanism:[6][7][8][9] Even if the solvent is non-halogenated (e.g., Methanol), the solute (your compound) introduces halogens.[1][2] Mixing this into a non-halogenated stream (often used for fuel blending) will cause the batch to fail quality control at the incinerator due to high halogen content.

  • pH Check: Ensure the waste solution is neutral (pH 6-8). If the reaction involved acids, neutralize with Sodium Bicarbonate before adding to the waste container to prevent gas evolution.[1][2]

Phase C: Contaminated Debris (Gloves, Weigh Boats)[1][2]
  • Bagging: Place all contaminated nitrile gloves, paper towels, and weigh boats into a clear polyethylene bag (minimum 4 mil thickness).[1][2]

  • Secondary Containment: Double-bag the waste.

  • Disposal: Place in the "Solid Hazardous Waste" drum (often the "Lab Pack" drum). Do not throw in regular trash; the iodine content can leach or sublime over time.[2]

Visualization: Logical Disposal Workflow

The following diagram illustrates the decision matrix for disposing of this compound, ensuring the "Halogen Trap" is respected.

DisposalWorkflow Start Waste Generation: This compound Decision Physical State? Start->Decision SolidPath Solid / Powder Decision->SolidPath LiquidPath Solution / Mother Liquor Decision->LiquidPath DebrisPath Gloves / Wipes Decision->DebrisPath ContainerSolid Container: Wide-Mouth HDPE Jar SolidPath->ContainerSolid Segregation CRITICAL STOP: Does solvent contain halogens? LiquidPath->Segregation Bagging Double Bag (4 mil Poly) Lab Pack Drum DebrisPath->Bagging LabelSolid Label: 'Solid Hazardous Waste' (Note: Fluorinated/Iodinated) ContainerSolid->LabelSolid Incineration Final Disposal: High-Temp Incineration (w/ Acid Gas Scrubbing) LabelSolid->Incineration HaloStream Stream: Halogenated Waste Carboy Segregation->HaloStream Yes (e.g. DCM) Segregation->HaloStream No (e.g. MeOH) - BUT Solute is Halogenated NonHaloError Non-Halogenated Stream Segregation->NonHaloError INCORRECT PATH HaloStream->Incineration Bagging->Incineration

Caption: Decision matrix for segregating fluorinated/iodinated pyridine waste. Note that liquid waste must default to the Halogenated Stream regardless of the solvent used.

Regulatory & Downstream Logistics

Why "Fuel Blending" is Not an Option

Many labs try to save money by classifying organic waste for "Fuel Blending" (burning waste as fuel in cement kilns).

  • Restriction: Cement kilns have strict limits on Halogen content (usually <2-5%).

  • The Problem: Your compound contains Iodine (heavy atom) and Fluorine. Even small amounts can spike the halogen levels, causing the kiln to violate EPA air emission standards for HF/HI.[1][2]

  • Mandate: You must manifest this waste for Destructive Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).[1][2]

Spill Contingency Plan
  • Evacuate: If dust is airborne, clear the immediate area.[1][2]

  • PPE: Wear Nitrile gloves, lab coat, and N95/P100 respirator (if powder is loose).[1][2]

  • Neutralization: Not required for the solid.[2]

  • Cleanup:

    • Do not dry sweep (generates dust).[2]

    • Cover spill with wet paper towels (dampened with water) to trap powder.[2]

    • Scoop into the HDPE waste jar described in Phase A.

    • Clean surface with soap and water; dispose of wipes as hazardous debris.[2]

References

  • Sigma-Aldrich. (2023).[2] Safety Data Sheet: this compound analogs (Generic Pyridine Derivatives). Retrieved from [1]

  • U.S. Environmental Protection Agency (EPA). (2023).[2] Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[9] Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1][2] National Academies Press.[2] Retrieved from

  • BenchChem. (2023).[2] Chemical Structure and Properties: this compound (CAS 1582731-79-0).[1][2][5] Retrieved from

Sources

Comprehensive Safety and Handling Guide for N-(5-Fluoro-4-iodopyridin-3-yl)pivalamide

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety protocols, operational guidance, and disposal plans for the handling of N-(5-Fluoro-4-iodopyridin-3-yl)pivalamide. As a halogenated pyridine derivative, this compound requires careful handling to mitigate potential health risks. This guide is designed for researchers, scientists, and drug development professionals, offering procedural, step-by-step instructions to ensure a safe laboratory environment. Adherence to these procedures is critical for personal safety and the integrity of your research.

Hazard Assessment and Triage

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide has been developed by synthesizing information from structurally similar compounds and established best practices for handling halogenated organic molecules.[1][2] this compound is classified as a halogenated heterocycle and an amide.[1] Compounds within this family can present various hazards, including but not limited to skin and eye irritation, respiratory tract irritation, and potential toxicity if ingested or absorbed through the skin.[3][4][5]

Key Structural Features and Associated Risks:

  • Iodinated Pyridine Ring: Halogenated pyridines can be toxic and may cause irritation.[2][3][5] The presence of iodine increases the molecular weight and may impact its biological activity and toxicity profile.

  • Fluorine Atom: The fluoro- group can enhance the compound's metabolic stability and membrane permeability, which could also influence its toxicological properties.

  • Pivalamide Group: Amide functionalities are generally stable, but the overall hazard profile is dictated by the entire molecular structure.

Given these characteristics, it is prudent to handle this compound with a high degree of caution, assuming it may be harmful.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is mandatory to prevent exposure through inhalation, dermal contact, and eye contact.[6] The following table outlines the minimum required PPE for handling this compound.

PPE Category Item Specifications and Rationale
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles must be compliant with ANSI Z87.1 standards to protect against splashes. A face shield should be worn over the goggles during procedures with a high risk of splashing, such as when transferring solutions.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[7][8] Always consult the glove manufacturer's compatibility chart for breakthrough times with similar halogenated organic compounds. Double-gloving is advised for enhanced protection.
Body Protection Laboratory Coat and Chemical-Resistant ApronA long-sleeved, fully-buttoned laboratory coat is the minimum requirement.[7] For larger quantities or when there is a significant splash risk, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection Certified Chemical Fume HoodAll handling of this compound in solid (powder) form or when preparing solutions must be conducted within a certified chemical fume hood to prevent the inhalation of dust or aerosols.

Operational Plan: From Receipt to Disposal

Proper handling from the moment the compound is received until its final disposal is crucial for maintaining a safe laboratory environment.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. If the container is compromised, do not open it and follow your institution's hazardous material spill protocol.

  • Storage: Store this compound in a tightly sealed, clearly labeled container. The storage area should be a cool, dry, and well-ventilated location, away from incompatible materials such as strong oxidizing agents.[9]

Step-by-Step Handling Protocol

The following workflow is designed to minimize exposure during routine handling and experimentation.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Don appropriate PPE B Prepare work area in a certified fume hood A->B C Assemble all necessary equipment and reagents B->C D Carefully weigh the solid compound C->D E Prepare solutions by slowly adding the solid to the solvent D->E F Conduct the experiment within the fume hood E->F G Decontaminate all surfaces and equipment F->G H Segregate and label all waste streams G->H I Dispose of waste according to institutional guidelines H->I

Caption: Experimental workflow for handling this compound.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure Type Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek immediate medical attention.[4]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]
Spill Evacuate the immediate area. If the spill is large, alert your institution's emergency response team. For small spills, and only if you are trained to do so, absorb the material with an inert absorbent and place it in a sealed container for disposal.

Disposal Plan: Responsible Waste Management

All waste containing this compound must be treated as hazardous waste.

Disposal_Plan cluster_waste_streams Waste Segregation cluster_containment Containment cluster_disposal Final Disposal Solid_Waste Solid Waste (Contaminated consumables, excess solid compound) Solid_Container Sealed, labeled hazardous waste container for solids Solid_Waste->Solid_Container Liquid_Waste Liquid Waste (Unused solutions, reaction mixtures) Liquid_Container Sealed, labeled hazardous waste container for liquids Liquid_Waste->Liquid_Container Sharps_Waste Contaminated Sharps (Needles, scalpels) Sharps_Container Puncture-proof sharps container Sharps_Waste->Sharps_Container Disposal_Vendor Licensed Hazardous Waste Disposal Vendor Solid_Container->Disposal_Vendor Liquid_Container->Disposal_Vendor Sharps_Container->Disposal_Vendor

Caption: Waste disposal plan for this compound.

Key Disposal Principles:

  • Segregation: Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.

  • Regulations: Adhere to all local, state, and federal regulations for the disposal of hazardous chemical waste.[10] Some disposal methods for organic iodine compounds include high-temperature decomposition.[11] Consult your EHS office for approved disposal routes.

Conclusion: A Culture of Safety

The responsible handling of this compound is paramount for the safety of all laboratory personnel. By understanding the potential hazards, diligently using the prescribed personal protective equipment, and adhering to the outlined operational and disposal plans, researchers can minimize risks and foster a robust culture of safety. Always prioritize safety and consult your institution's EHS department with any questions or concerns.

References

  • N-(5-Fluoro-4-formyl-3-iodopyridin-2-yl)pivalamide - Amerigo Scientific. (n.d.). Retrieved February 27, 2026, from [Link]

  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia - VelSafe. (2025, July 9). Retrieved February 27, 2026, from [Link]

  • Personal Protective Equipment (PPE) for Industrial Chemicals - Respirex International. (n.d.). Retrieved February 27, 2026, from [Link]

  • Preparation of Pyridines, Part 2: By Halogenation and Nitration - YouTube. (2022, December 25). Retrieved February 27, 2026, from [Link]

    • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - ATSDR. (n.d.). Retrieved February 27, 2026, from [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. (2024, August 27). Retrieved February 27, 2026, from [Link]

  • Iodine Recycling Business – 株式会社合同資源. (n.d.). Retrieved February 27, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.